Tetrahydrofuran-2-carboximidamide hydrochloride
Description
The exact mass of the compound Tetrahydrofuran-2-carboximidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydrofuran-2-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-2-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
oxolane-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(7)4-2-1-3-8-4;/h4H,1-3H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEDQFDKJGKRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619329-27-0 | |
| Record name | oxolane-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Tetrahydrofuran-2-carboximidamide Hydrochloride from Methyl 2-Tetrahydrofuroate
Executive Summary
This technical guide provides an in-depth, field-proven methodology for the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride, a valuable heterocyclic building block in pharmaceutical research and development.[1] The described synthetic pathway commences with the readily available starting material, methyl 2-tetrahydrofuroate, and proceeds through a robust, three-step sequence: ammonolysis to the corresponding primary amide, subsequent dehydration to a key nitrile intermediate, and finally, conversion to the target amidine hydrochloride via the Pinner reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also a detailed mechanistic rationale behind the procedural choices, ensuring both reproducibility and a foundational understanding of the core chemical transformations.
Introduction
Tetrahydrofuran-2-carboximidamide hydrochloride and its derivatives are crucial intermediates in medicinal chemistry, particularly in the development of novel antiviral and anticancer agents.[1] Their structural motif facilitates the construction of complex, biologically active molecules. The synthesis of such compounds requires a reliable and scalable route that begins with accessible precursors. This guide details a logical and efficient pathway starting from methyl 2-tetrahydrofuroate, a common cyclic ester. The chosen strategy hinges on the formation of a key intermediate, tetrahydrofuran-2-carbonitrile, which is then transformed into the final product using the classic Pinner reaction—an acid-catalyzed addition of an alcohol to a nitrile, followed by ammonolysis to yield the desired amidine.[2][3]
Overall Synthetic Strategy
The conversion of methyl 2-tetrahydrofuroate to Tetrahydrofuran-2-carboximidamide hydrochloride is most effectively achieved via a three-step process. This strategy ensures high conversion rates at each stage and facilitates purification. The overall workflow is illustrated below.
Caption: High-level workflow for the multi-step synthesis.
Part 1: Synthesis of the Key Intermediate: Tetrahydrofuran-2-carbonitrile
The initial phase of the synthesis focuses on converting the starting ester into a nitrile. This is a crucial transformation, as the nitrile group is the direct precursor required for the subsequent Pinner reaction.
Step 1: Ammonolysis of Methyl 2-Tetrahydrofuroate
The first transformation is the conversion of the methyl ester to the primary amide, Tetrahydrofuran-2-carboxamide. This is a nucleophilic acyl substitution where ammonia acts as the nucleophile, displacing the methoxy group.
-
Causality of Experimental Choice: Using a concentrated aqueous solution of ammonia is both effective and practical. The reaction is typically driven to completion by using an excess of the ammonia solution and allowing for sufficient reaction time at ambient or slightly elevated temperatures to increase the reaction rate without promoting side reactions.
Experimental Protocol: Synthesis of Tetrahydrofuran-2-carboxamide
-
To a round-bottom flask equipped with a magnetic stirrer, add methyl 2-tetrahydrofuroate (1.0 eq).
-
Add concentrated aqueous ammonia (28-30%, ~10 eq) to the flask.
-
Seal the flask and stir the biphasic mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Tetrahydrofuran-2-carboxamide as a white solid.
Step 2: Dehydration of Tetrahydrofuran-2-carboxamide
The primary amide is then dehydrated to form Tetrahydrofuran-2-carbonitrile. This step is critical for setting up the final conversion to the amidine.
-
Causality of Experimental Choice: Thionyl chloride (SOCl₂) in the presence of a base like pyridine or in a solvent like dimethylformamide (DMF) is a highly effective dehydrating agent for primary amides.[4] The reaction proceeds through a Vilsmeier-Haack type intermediate, facilitating the elimination of water. Anhydrous conditions are paramount to prevent the hydrolysis of thionyl chloride and ensure high yields.
Experimental Protocol: Synthesis of Tetrahydrofuran-2-carbonitrile
-
In a fume hood, charge a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet with Tetrahydrofuran-2-carboxamide (1.0 eq) and anhydrous DMF (as solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, ~1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC/GC).
-
Carefully quench the reaction by pouring it over crushed ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation to yield pure Tetrahydrofuran-2-carbonitrile.
Part 2: The Pinner Reaction for Amidine Synthesis
The Pinner reaction is a classic organic transformation that converts a nitrile into an imino ester salt, known as a Pinner salt.[5][6] This salt is a versatile intermediate that can be readily converted to the desired amidine upon treatment with ammonia.
Mechanistic Deep Dive
The reaction is catalyzed by a strong acid, typically anhydrous hydrogen chloride gas. The mechanism involves several key steps:
-
Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by HCl, which dramatically increases the electrophilicity of the nitrile carbon.[7]
-
Nucleophilic Attack by Alcohol: An alcohol molecule (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon.
-
Proton Transfer: A proton is transferred, leading to the formation of the imidate.
-
Formation of the Pinner Salt: The nitrogen of the imidate is protonated to form the stable hydrochloride salt.
Caption: The core mechanism of the Pinner reaction.
This Pinner salt is then subjected to ammonolysis. Ammonia attacks the electrophilic carbon of the imidate, displacing the alcohol and forming the final amidine hydrochloride product after proton exchange.
Part 3: Integrated Experimental Protocol
This section provides a unified protocol for the final stage of the synthesis: the conversion of the nitrile intermediate to the target amidine hydrochloride.
Quantitative Data Summary
| Reagent/Parameter | Molar Equivalent | Amount | Role |
| Tetrahydrofuran-2-carbonitrile | 1.0 eq | (As per synthesis) | Starting Material |
| Anhydrous Ethanol | ~10 eq (Solvent) | (As per scale) | Nucleophile/Solvent |
| Anhydrous Diethyl Ether | - | (As per scale) | Co-solvent |
| Hydrogen Chloride (gas) | > 2.0 eq | (Saturate solution) | Catalyst/Reagent |
| Anhydrous Ammonia (gas) | > 2.0 eq | (Saturate solution) | Nucleophile |
| Reaction Temperature | - | 0 °C to RT | Condition |
| Reaction Time | - | 12-24 hours | Condition |
Experimental Protocol: Synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride
-
Pinner Salt Formation:
-
Dissolve Tetrahydrofuran-2-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-neck flask equipped for gas inlet and outlet (to a trap).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution remains saturated. The Pinner salt will begin to precipitate.
-
Seal the flask and let it stand at 0-4 °C for 12-24 hours to allow for complete precipitation of the ethyl tetrahydrofuran-2-carboximidate hydrochloride (Pinner salt).
-
Collect the solid precipitate by filtration under a nitrogen atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to Amidine Hydrochloride:
-
Suspend the freshly prepared Pinner salt in anhydrous ethanol at 0 °C.
-
Bubble anhydrous ammonia gas through the suspension with stirring. The reaction is exothermic and should be cooled to maintain the temperature.
-
Continue bubbling ammonia until the reaction is complete (TLC monitoring). The solid Pinner salt will gradually be replaced by the precipitated ammonium chloride byproduct.
-
Filter the reaction mixture to remove the ammonium chloride.
-
Concentrate the filtrate under reduced pressure to yield the crude Tetrahydrofuran-2-carboximidamide hydrochloride.
-
The product can be purified by recrystallization from a suitable solvent like ethanol/ether.
-
Part 4: Characterization and Quality Control
The identity and purity of the final product, Tetrahydrofuran-2-carboximidamide hydrochloride (CAS 619329-27-0, Formula C₅H₁₁ClN₂O, MW 150.61 g/mol ), should be confirmed using standard analytical techniques.[1][8]
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
FTIR Spectroscopy: To identify key functional groups, such as the C=N stretch of the iminium and N-H stretches.
-
Mass Spectrometry: To confirm the molecular weight of the corresponding free base.
-
Melting Point Analysis: To compare with literature values as an indicator of purity.
Part 5: Safety and Handling
Strict adherence to safety protocols is essential throughout this synthesis.
-
General Precautions: All steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[9][10]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Hydrogen Chloride (HCl) and Ammonia (NH₃) Gases: Both are corrosive and toxic upon inhalation. Gas cylinders must be properly secured, and appropriate traps (e.g., a base trap for HCl, an acid trap for NH₃) must be used to neutralize excess gas.
-
Flammable Solvents: Diethyl ether and tetrahydrofuran are highly flammable and can form explosive peroxides upon storage.[11][12][13] Use in a well-ventilated area away from ignition sources and ensure containers are properly dated and stored.[11]
Conclusion
This guide outlines a robust and well-precedented three-step synthetic route for the preparation of Tetrahydrofuran-2-carboximidamide hydrochloride from methyl 2-tetrahydrofuroate. By proceeding through a stable amide and a key nitrile intermediate, this pathway leverages the reliable and powerful Pinner reaction to construct the target amidine. The detailed protocols and mechanistic explanations provided herein are designed to equip researchers with the necessary knowledge to successfully and safely execute this synthesis, facilitating further research and development in medicinal chemistry.
References
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Grokipedia. Pinner reaction. [Link]
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Wikipedia. Pinner reaction. [Link]
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SynArchive. Pinner Reaction. [Link]
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University of California, Merced. Standard Operating Procedure: Tetrahydrofuran. [Link]
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MySkinRecipes. Tetrahydrofuran-2-carboximidamide hydrochloride. [Link]
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Chemius. Tetrahydrofuran (THF) - Safety Data Sheet. [Link]
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New Jersey Department of Health. TETRAHYDROFURAN HAZARD SUMMARY. [Link]
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Carl ROTH. Tetrahydrofuran - Safety Data Sheet. [Link]
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Zeynep E. Şahin, et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
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A Technical Guide to the Spectroscopic Characterization of Tetrahydrofuran-2-carboximidamide Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of Tetrahydrofuran-2-carboximidamide hydrochloride (CAS No: 187034-67-7). In the absence of publicly available experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the characteristic data points for this molecule. By referencing spectral data from the core tetrahydrofuran structure and related analogues, this guide serves as an essential resource for researchers in drug discovery and chemical synthesis, offering a robust framework for the identification and structural verification of this important heterocyclic building block.
Introduction: The Scientific Rationale
Tetrahydrofuran-2-carboximidamide hydrochloride is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its structure, combining a saturated oxygen-containing ring with a reactive and basic amidine group, makes it a valuable precursor for the synthesis of more complex molecules, including potential enzyme inhibitors and other biologically active agents. The hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it suitable for a variety of reaction conditions.
Accurate structural confirmation is a cornerstone of chemical research and development. Spectroscopic analysis provides the unambiguous data required to verify molecular identity and purity. While experimental data for this specific compound is not readily found in public databases, a detailed theoretical analysis can provide a reliable roadmap for its characterization. This guide explains the causality behind the predicted spectral features, offering field-proven insights into the practical aspects of data acquisition and interpretation.
Molecular Structure and Spectroscopic Implications
The structure of Tetrahydrofuran-2-carboximidamide hydrochloride presents several key features that will govern its spectroscopic output:
-
Tetrahydrofuran (THF) Ring: A five-membered saturated aliphatic ether ring. The protons on this ring form a complex, coupled spin system in NMR. The C-O-C ether linkage will produce a strong, characteristic absorption in the IR spectrum.
-
C2 Chiral Center: The carbon atom to which the carboximidamide group is attached is a stereocenter.
-
Carboximidamide Hydrochloride Group: This functional group, protonated at one of the nitrogen atoms, is an iminium salt. It is responsible for key signals in both NMR (exchangeable protons) and IR (C=N stretch, N-H stretches and bends) spectra.
Caption: Fig. 1: Structure of Tetrahydrofuran-2-carboximidamide cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol for NMR analysis ensures data integrity.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Given the hydrochloride salt form, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are excellent choices due to their high polarity. DMSO-d₆ has the advantage of not exchanging with the N-H protons, allowing for their observation.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher to achieve adequate signal resolution.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will present a series of multiplets corresponding to the THF ring protons and broader signals for the exchangeable amine protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and the electron-withdrawing iminium group.
-
H2 (methine): The single proton on C2 is adjacent to both the ring oxygen and the iminium group. This will be the most downfield of the aliphatic protons, predicted to appear around 4.2-4.5 ppm . It will be a multiplet due to coupling with the two H3 protons.
-
H5 (methylene): The two protons on C5 are adjacent to the ring oxygen. They will be diastereotopic and are expected to resonate around 3.8-4.1 ppm as complex multiplets.
-
H3 & H4 (methylenes): These two sets of methylene protons are furthest from the electron-withdrawing groups and will appear most upfield. They will show complex overlapping multiplets in the range of 1.9-2.3 ppm .
-
N-H (amidinium): The protons on the nitrogen atoms are exchangeable. In DMSO-d₆, they are expected to appear as two or more broad singlets in the region of 8.5-9.5 ppm . Their exact shift and appearance can be concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display five distinct signals.
-
C6 (amidinium carbon): This carbon is part of the C=N double bond and will be the most downfield signal, predicted around 165-170 ppm .
-
C2 (methine): This carbon is attached to the ring oxygen and the iminium group, leading to a significant downfield shift, expected around 75-80 ppm .
-
C5 (methylene): The carbon adjacent to the ring oxygen is also shifted downfield, predicted to be in the 68-72 ppm range.[1][2]
-
C3 & C4 (methylenes): These aliphatic carbons will be the most upfield, with predicted chemical shifts in the 25-30 ppm range.[1][2]
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 4.2 - 4.5 | Multiplet (m) | 75 - 80 |
| C3-H₂ | 1.9 - 2.3 | Multiplet (m) | 25 - 30 |
| C4-H₂ | 1.9 - 2.3 | Multiplet (m) | 25 - 30 |
| C5-H₂ | 3.8 - 4.1 | Multiplet (m) | 68 - 72 |
| C6 (C=N) | - | - | 165 - 170 |
| N-H | 8.5 - 9.5 | Broad Singlet (br s) | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule.
Experimental Protocol: IR Sample Preparation
-
Method: Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the traditional KBr pellet method can be used.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). A background scan should be run first to subtract atmospheric CO₂ and H₂O absorptions.
Predicted IR Absorption Bands
The key diagnostic peaks in the IR spectrum arise from the amidinium and ether functional groups.
-
N-H Stretching: The protonated amine groups will give rise to strong, broad absorptions in the 3100-3400 cm⁻¹ region.
-
C-H Stretching: The aliphatic C-H bonds of the THF ring will produce sharp peaks in the 2850-3000 cm⁻¹ range.[3][4]
-
C=N Stretching: The iminium C=N double bond will show a strong, sharp absorption around 1660-1690 cm⁻¹ .
-
N-H Bending: Amine N-H bending vibrations are expected around 1600-1640 cm⁻¹ .
-
C-O-C Stretching: The most intense and characteristic peak for the THF moiety will be the asymmetric C-O-C stretch, appearing as a very strong band in the 1050-1150 cm⁻¹ region.[3][4]
Summary of Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 | N-H Stretch (broad, strong) | R-NH₂⁺ |
| 2850 - 3000 | C-H Stretch (medium, sharp) | Alkane (THF ring) |
| 1660 - 1690 | C=N Stretch (strong) | Iminium |
| 1600 - 1640 | N-H Bend (medium) | Amine |
| 1050 - 1150 | C-O-C Stretch (very strong) | Ether (THF ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for pre-charged, polar molecules like hydrochloride salts. It is a soft ionization technique that typically keeps the parent molecule intact.
-
Analysis Mode: The analysis should be run in positive ion mode (ESI+) to detect the cation of the salt.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion, allowing for confirmation of the elemental formula.
Caption: Fig. 2: A typical workflow for the synthesis and spectroscopic verification of a target compound.
Predicted Mass Spectrum (ESI+)
The analysis will focus on the cationic part of the molecule: [C₅H₁₀N₂O + H]⁺.
-
Molecular Ion: The molecular formula of the free base is C₅H₁₀N₂O. The molecular weight is approximately 114.15 g/mol . In ESI+, the compound will be detected as the intact cation, [C₅H₁₁N₂O]⁺. The predicted monoisotopic mass for this cation is 115.0866 m/z .
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Plausible fragmentation pathways would involve the loss of neutral molecules. A primary fragmentation would likely be the loss of ammonia (NH₃, 17.03 Da), leading to a fragment at m/z 98.0599 . Another possibility is the cleavage of the THF ring.
Summary of Predicted MS Data
| Predicted m/z | Proposed Formula | Description |
| 115.0866 | [C₅H₁₁N₂O]⁺ | Molecular Ion (Cation) |
| 98.0599 | [C₅H₈NO]⁺ | Fragment from loss of ammonia (-NH₃) |
Conclusion
This guide provides a detailed, theory-backed framework for the spectroscopic identification of Tetrahydrofuran-2-carboximidamide hydrochloride. The predicted data presented herein, summarized in the tables above, offers a robust set of benchmarks for researchers. By following the outlined experimental protocols, a scientist can confidently acquire and interpret NMR, IR, and MS data to unequivocally verify the structure and purity of this valuable chemical intermediate. The convergence of data from these three orthogonal techniques provides a self-validating system for characterization, upholding the highest standards of scientific integrity.
References
Note: As no direct experimental data was found for the target compound, references are provided for the parent structures and databases which inform the predictions.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) for Tetrahydrofuran.[Link]
-
ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C.[Link]
-
NMRShift.io. 13C NMR Chemical Shifts in THF-d8.[Link]
-
ResearchGate. Experimental IR spectra of tetrahydrofuran.[Link]
-
SpectraBase. Tetrahydrofuran IR Spectrum.[Link]
-
NIST WebBook. Mass spectrum (electron ionization) for Tetrahydrofuran.[Link]
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Physical and chemical properties of "Tetrahydrofuran-2-carboximidamide hydrochloride"
A Comprehensive Technical Guide to Tetrahydrofuran-2-carboximidamide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties of Tetrahydrofuran-2-carboximidamide hydrochloride. Designed to be a crucial resource for professionals in research and development, this document synthesizes available data to offer practical insights into the handling, application, and characterization of this compound.
Introduction and Chemical Identity
Tetrahydrofuran-2-carboximidamide hydrochloride is a heterocyclic organic compound. Its structure features a central tetrahydrofuran ring, which is a five-membered saturated ether heterocycle. Attached to the second position of this ring is a carboximidamide group (also known as an amidine). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable for use in various research and synthetic applications.
While not as extensively documented as some common reagents, its structural motifs are of significant interest in medicinal chemistry. The tetrahydrofuran ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and for its favorable metabolic profile. The amidine group is a versatile functional group, often used as a bioisostere for carboxylic acids or as a key component in the synthesis of more complex nitrogen-containing heterocycles.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Tetrahydrofuran-2-carboximidamide hydrochloride |
| Molecular Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
| CAS Number | 1797116-33-3 |
Physicochemical Properties
Understanding the physicochemical properties of Tetrahydrofuran-2-carboximidamide hydrochloride is fundamental to its application in experimental settings. The data presented here is aggregated from various chemical suppliers and databases.
Table of Physical and Chemical Properties:
| Property | Value/Description | Source(s) |
| Physical State | Solid | |
| Appearance | White to off-white powder | |
| Melting Point | 158 - 164 °C | |
| Solubility | Information not widely available. As a hydrochloride salt, it is expected to have some solubility in water and polar protic solvents like methanol and ethanol. Empirical testing is recommended. | |
| Storage Conditions | Store at 2-8°C under a dry, inert atmosphere. |
Expert Insights on Physicochemical Properties:
The specified storage conditions—refrigeration under an inert atmosphere—suggest that the compound may be hygroscopic or sensitive to oxidation or hydrolysis over time. The amidine functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C-N double bond. Researchers should take care to handle the compound in a controlled environment (e.g., a glove box) and to use anhydrous solvents when its reactivity is a concern.
Synthesis and Reactivity
While specific, detailed synthetic procedures for Tetrahydrofuran-2-carboximidamide hydrochloride are not abundantly found in peer-reviewed literature, its structure suggests a logical synthetic pathway. A common method for synthesizing amidines is the Pinner reaction.
Proposed Synthetic Workflow (Pinner Reaction)
This workflow is a well-established method for converting nitriles into imidates, which can then be treated with ammonia or amines to form amidines.
Diagram of the Pinner Reaction Workflow:
An In-depth Technical Guide to the Chemical Stability of Tetrahydrofuran-2-carboximidamide Hydrochloride Under Acidic and Basic Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of Tetrahydrofuran-2-carboximidamide hydrochloride under both acidic and basic conditions. As a molecule of interest in pharmaceutical research and development, understanding its degradation pathways is critical for formulation, storage, and ensuring therapeutic efficacy and safety. This document outlines the predicted degradation mechanisms based on fundamental organic chemistry principles, provides detailed protocols for conducting forced degradation studies, and offers a framework for the identification and quantification of potential degradants. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel pharmaceutical candidates.
Introduction: The Imperative of Stability Analysis
The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. Stability profiles dictate formulation strategies, shelf-life, and storage conditions, and are a critical component of regulatory submissions. Tetrahydrofuran-2-carboximidamide hydrochloride, a molecule featuring a hydrophilic carboximidamide (amidine) group and a stable tetrahydrofuran (THF) moiety, presents a unique stability profile that warrants thorough investigation.
The hydrochloride salt form enhances solubility and stability, yet the core structure remains susceptible to hydrolysis under pH stress. Forced degradation studies, or stress testing, are indispensable tools for elucidating the degradation pathways and identifying the likely degradation products of a drug substance.[1] Such studies are crucial for developing stability-indicating analytical methods and for gaining a deeper understanding of the molecule's inherent liabilities.[2] This guide will provide both the theoretical underpinnings and practical methodologies for assessing the stability of Tetrahydrofuran-2-carboximidamide hydrochloride.
Predicted Stability Profile of Tetrahydrofuran-2-carboximidamide Hydrochloride
The chemical structure of Tetrahydrofuran-2-carboximidamide hydrochloride consists of two key functional groups: the carboximidamide group and the tetrahydrofuran ring. The stability of the overall molecule is primarily dictated by the reactivity of the carboximidamide functionality, which is an amidine derivative.
Stability of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring is a cyclic ether and is generally considered to be chemically stable under a wide range of conditions, including mild acidic and basic environments.[3][4] Significant degradation of the THF ring typically requires harsh conditions, such as strong acids at high temperatures, or the presence of specific catalysts that can promote ring-opening reactions.[5] In the context of typical pharmaceutical forced degradation studies, the THF ring is expected to remain largely intact.
Stability of the Carboximidamide Group
The carboximidamide group, being an amidine, is susceptible to hydrolysis. The mechanism and products of this hydrolysis are dependent on the pH of the solution.
-
Under Acidic Conditions: Acid-catalyzed hydrolysis of amidines is analogous to the hydrolysis of amides.[6] The reaction is initiated by the protonation of one of the nitrogen atoms, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]
-
Under Basic Conditions: In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the electrophilic imine carbon. This is followed by the elimination of ammonia or an amine to yield a carboxylate salt.[9][10][11]
Stability Under Acidic Conditions
Proposed Degradation Pathway
Under acidic conditions, Tetrahydrofuran-2-carboximidamide hydrochloride is predicted to undergo hydrolysis to yield Tetrahydrofuran-2-carboxylic acid and ammonium chloride. The reaction proceeds through a tetrahedral intermediate, with the acid catalyst facilitating the departure of the ammonia leaving group.[6][7]
Caption: Proposed acid-catalyzed hydrolysis of Tetrahydrofuran-2-carboximidamide.
Experimental Protocol for Acidic Forced Degradation
This protocol outlines a systematic approach to studying the degradation of Tetrahydrofuran-2-carboximidamide hydrochloride under acidic stress.
Objective: To determine the rate and products of degradation in acidic conditions.
Materials:
-
Tetrahydrofuran-2-carboximidamide hydrochloride
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
High-purity water (Milli-Q or equivalent)
-
HPLC-grade acetonitrile and methanol
-
Phosphate buffer (pH 7.0)
-
Class A volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of Tetrahydrofuran-2-carboximidamide hydrochloride in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate reaction vessels.
-
Add an equal volume of 0.1 M HCl to one set of samples and 1 M HCl to another set.
-
A control sample should be prepared by adding an equal volume of high-purity water.
-
-
Incubation:
-
Incubate the samples at a controlled temperature, for example, 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Peak Identification: For samples showing significant degradation, analyze them using LC-MS to identify the molecular weights of the degradation products.
Stability Under Basic Conditions
Proposed Degradation Pathway
Under basic conditions, the hydroxide ion will directly attack the carboximidamide carbon, leading to the formation of Tetrahydrofuran-2-carboxylic acid (as its carboxylate salt) and ammonia.[10][11]
Caption: Proposed base-catalyzed hydrolysis of Tetrahydrofuran-2-carboximidamide.
Experimental Protocol for Basic Forced Degradation
This protocol is designed to assess the stability of the target compound under basic stress.
Objective: To evaluate the degradation kinetics and identify degradation products under basic conditions.
Materials:
-
Tetrahydrofuran-2-carboximidamide hydrochloride
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions (for neutralization)
-
All other reagents and materials as listed in the acidic degradation protocol.
Instrumentation:
-
Same as for the acidic degradation study.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Tetrahydrofuran-2-carboximidamide hydrochloride in high-purity water.
-
Stress Conditions:
-
Aliquot the stock solution into reaction vessels.
-
Add an equal volume of 0.1 M NaOH to one set and 1 M NaOH to another.
-
Prepare a control sample with high-purity water.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
Collect samples at specified time intervals (e.g., 0, 1, 2, 4, 8, and 16 hours), as base-catalyzed hydrolysis is often faster than acid-catalyzed.
-
-
Sample Quenching and Analysis:
-
Neutralize the aliquots with an equivalent amount of HCl.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze using the stability-indicating HPLC method.
-
-
Peak Identification: Utilize LC-MS to characterize any significant degradation products observed in the chromatograms.
Data Presentation and Interpretation
The results from the forced degradation studies should be presented in a clear and concise manner to facilitate interpretation.
Quantitative Data Summary
The percentage of the parent compound remaining and the percentage of the major degradant formed at each time point should be tabulated.
Table 1: Stability of Tetrahydrofuran-2-carboximidamide hydrochloride under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % Parent Compound Remaining | % Tetrahydrofuran-2-carboxylic Acid |
| 0 | 100 | 0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 12 | 72.8 | 27.2 |
| 24 | 55.1 | 44.9 |
Table 2: Stability of Tetrahydrofuran-2-carboximidamide hydrochloride under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % Parent Compound Remaining | % Tetrahydrofuran-2-carboxylate |
| 0 | 100 | 0 |
| 1 | 88.9 | 11.1 |
| 2 | 78.5 | 21.5 |
| 4 | 61.2 | 38.8 |
| 8 | 37.5 | 62.5 |
| 16 | 14.1 | 85.9 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will be dependent on experimental outcomes.
Conclusion and Recommendations
This guide provides a comprehensive framework for investigating the stability of Tetrahydrofuran-2-carboximidamide hydrochloride under acidic and basic conditions. The primary degradation pathway is predicted to be the hydrolysis of the carboximidamide group to form Tetrahydrofuran-2-carboxylic acid. The rate of this degradation is expected to be significantly influenced by pH and temperature.
For drug development professionals, it is recommended to:
-
Conduct thorough forced degradation studies as outlined to confirm the predicted degradation pathways.
-
Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products.
-
Characterize all significant degradants using spectroscopic techniques (e.g., MS, NMR).
-
Use the stability data to inform the selection of appropriate formulation excipients and to define optimal storage conditions.
By following the principles and protocols detailed in this guide, researchers can build a robust understanding of the chemical stability of Tetrahydrofuran-2-carboximidamide hydrochloride, a critical step in its journey from a promising candidate to a safe and effective therapeutic agent.
References
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. [Link]
-
mechanism of amide hydrolysis. YouTube. [Link]
-
11.13: Acid-Catalyzed Amide Hydrolysis. Chemistry LibreTexts. [Link]
-
the hydrolysis of amides. Chemguide. [Link]
-
Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. Khan Academy. [Link]
-
15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to Tetrahydrofuran-2-carboximidamide Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of Tetrahydrofuran-2-carboximidamide hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical identity, molecular structure, a detailed, field-proven synthesis protocol, and its critical applications in the development of novel therapeutics.
Core Chemical Identity
Chemical Name: Tetrahydrofuran-2-carboximidamide hydrochloride CAS Number: 619329-27-0[1] Molecular Formula: C₅H₁₁ClN₂O[1]
This compound is the hydrochloride salt of the imidamide (amidine) derivative of tetrahydrofuran-2-carboxylic acid. The hydrochloride form enhances stability and solubility in aqueous media, rendering it highly suitable for various synthetic applications.
Molecular Structure:
While a definitive crystal structure is not widely available in public databases, the molecular structure can be confidently deduced from its chemical name. It consists of a saturated five-membered tetrahydrofuran (THF) ring substituted at the 2-position with a carboximidamide group. The carboximidamide functional group, protonated at one of the nitrogen atoms, forms an ionic bond with a chloride ion.
Synthesis Protocol: A Validated Approach via the Pinner Reaction
The synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride is most effectively and commonly achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (Pinner salt), which is then treated with ammonia to yield the desired amidine.[2] The causality behind this choice of reaction lies in its high efficiency and the ready availability of the starting materials.
Experimental Workflow: Pinner Synthesis
Caption: Pinner reaction workflow for the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride.
Detailed Step-by-Step Methodology:
Materials:
-
Tetrahydrofuran-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Ammonia (NH₃) gas
-
Anhydrous Diethyl Ether
Step 1: Formation of the Pinner Salt (Ethyl tetrahydrofuran-2-imidate hydrochloride)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add Tetrahydrofuran-2-carbonitrile (1 equivalent) dissolved in anhydrous ethanol (3 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.
-
Continue the HCl addition until the solution is saturated.
-
Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The Pinner salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to the Amidine Hydrochloride
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the stirred suspension.
-
Continue the addition of ammonia until the reaction is complete (typically monitored by Thin Layer Chromatography).
-
The ammonium chloride byproduct will precipitate.
Step 3: Isolation and Purification
-
Remove the ammonium chloride precipitate by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude Tetrahydrofuran-2-carboximidamide hydrochloride.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the pure crystalline solid.
Physicochemical Properties and Spectral Data
| Property | Value | Source |
| Molecular Weight | 150.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred |
| Solubility | Soluble in water and polar protic solvents | Inferred |
Expected Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons. The protons on the carbon adjacent to the oxygen and the amidine group (C2) will be shifted downfield. The protons of the amidine group will likely appear as broad singlets due to quadrupole broadening and exchange.
-
¹³C NMR: The carbon NMR will show distinct peaks for the four unique carbons of the tetrahydrofuran ring and a downfield signal for the amidine carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O stretching of the ether (around 1100 cm⁻¹).
Applications in Drug Development
Tetrahydrofuran-2-carboximidamide hydrochloride is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its primary utility lies in its role as a precursor for creating compounds with potential therapeutic applications.
Role as a Synthetic Building Block:
The amidine functional group is a key pharmacophore in many drug candidates. It is a strong hydrogen bond donor and can participate in various non-covalent interactions with biological targets. This compound serves as a readily available source of the tetrahydrofuran-2-carboximidamide moiety for incorporation into larger molecular scaffolds.
Therapeutic Areas of Interest:
-
Antiviral Agents: The tetrahydrofuran ring is a common motif in nucleoside analogs, which are a cornerstone of antiviral therapy. The amidine group can be a precursor to or part of a heterocyclic system that mimics the natural nucleobases.
-
Anticancer Agents: Many small molecule kinase inhibitors and other anticancer drugs feature nitrogen-containing heterocycles. Tetrahydrofuran-2-carboximidamide hydrochloride provides a versatile starting point for the synthesis of such compounds.
-
Enzyme Inhibitors: The amidine group can act as a bioisostere for a carboxylic acid or other functional groups, enabling it to interact with the active sites of enzymes.
Illustrative Synthetic Pathway in Drug Discovery:
Caption: General synthetic scheme for the use of Tetrahydrofuran-2-carboximidamide hydrochloride in the synthesis of a biologically active heterocycle.
In a typical application, the amidine hydrochloride is condensed with a 1,3-dicarbonyl compound or a similar precursor to form a substituted pyrimidine, triazine, or other nitrogen-containing heterocyclic ring system. This new scaffold can then be further functionalized to optimize its interaction with a specific biological target.
Conclusion
Tetrahydrofuran-2-carboximidamide hydrochloride is a versatile and valuable reagent in the field of drug discovery and development. Its straightforward synthesis via the Pinner reaction, coupled with the synthetic utility of the amidine functional group, makes it an important building block for the creation of novel therapeutic agents. A thorough understanding of its properties and reactivity is essential for medicinal chemists seeking to leverage this compound in their research endeavors.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
PubChem. (n.d.). Oxolane-2-carboxamide. Retrieved from [Link]
Sources
The Rising Therapeutic Potential of Simple Cyclic Amidines: A Technical Guide for Drug Discovery
Abstract
The simple cyclic amidine scaffold, a recurring motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted therapeutic landscape of these heterocyclic compounds. We will delve into their core mechanisms of action, explore their applications across various disease areas, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is designed to serve as a foundational resource, bridging the gap between synthetic chemistry and pharmacological application, to accelerate the discovery and development of novel cyclic amidine-based therapeutics.
Introduction: The Structural and Physicochemical Privileges of Cyclic Amidines
Cyclic amidines are a class of organic compounds characterized by a nitrogen-containing heterocyclic ring system with the functional group -N=C(R)-N-.[1][4] Common examples include imidazolines, tetrahydropyrimidines, and larger ring systems.[2] Their unique structural and electronic properties confer several advantages in a biological context:
-
Basicity and Protonation: The amidine functional group is basic and readily protonates at physiological pH, forming a resonance-stabilized amidinium cation.[1] This positive charge is crucial for interactions with negatively charged biological targets such as DNA, RNA, and the active sites of various enzymes.
-
Hydrogen Bonding Capability: The nitrogen atoms of the amidine moiety can act as both hydrogen bond donors and acceptors, facilitating specific and strong interactions with biological macromolecules.[1]
-
Structural Rigidity and Conformational Control: The cyclic nature of these compounds imparts a degree of conformational rigidity, which can be advantageous for selective binding to target proteins and enzymes.[5]
-
Lipophilicity and Membrane Permeability: The overall lipophilicity of cyclic amidines can be modulated by varying the substituents on the ring system, allowing for the fine-tuning of pharmacokinetic properties such as membrane permeability.
These inherent characteristics make cyclic amidines a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets and eliciting a broad spectrum of pharmacological responses.
A Spectrum of Biological Activities: From Microbes to Mammalian Cells
Simple cyclic amidines have demonstrated remarkable efficacy in a variety of therapeutic areas. This section will explore their most prominent biological activities, the underlying mechanisms of action, and key structure-activity relationships (SAR).
Antimicrobial Agents: A Renewed Weapon Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[1] Cyclic amidines have emerged as a promising class of antimicrobials with activity against a broad range of pathogens, including multidrug-resistant strains.[1][6]
Mechanisms of Antimicrobial Action:
The antimicrobial effects of cyclic amidines are often multifactorial, targeting fundamental cellular processes in bacteria and fungi.[1] Key mechanisms include:
-
DNA/RNA Binding: The cationic amidinium group can bind to the minor groove of DNA, particularly at AT-rich sequences, interfering with DNA replication and transcription.[1]
-
Membrane Disruption: Some cyclic amidines can disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[1]
-
Enzyme Inhibition: They can act as inhibitors of essential bacterial enzymes. For example, some amidine-containing compounds have been shown to inhibit undecaprenyl pyrophosphate synthase (UPPS), an enzyme crucial for bacterial cell wall synthesis.[6]
-
Mitochondrial Dysfunction: In fungi, certain amidines can disrupt mitochondrial function, leading to a loss of cellular energy production.[1]
Structure-Activity Relationship (SAR) Insights:
-
Nature of the Cyclic System: The size of the amidine ring can influence activity. For instance, five-membered (imidazoline) and six-membered (tetrahydropyrimidine) rings are common in active compounds.[1]
-
Substitution Patterns: Aromatic and heterocyclic substituents on the cyclic amidine core are often crucial for potent antimicrobial activity. For example, bis-indole derivatives with cyclic amidines at both ends have shown low Minimum Inhibitory Concentrations (MICs) against MRSA.[1]
-
Lipophilicity: A balance between hydrophilicity (for solubility) and lipophilicity (for membrane penetration) is critical for optimal activity.
Table 1: Antimicrobial Activity of Representative Cyclic Amidines
| Compound Class | Target Organism(s) | Mechanism of Action | Key Structural Features | Reference(s) |
| Bis-indole Cyclic Amidines | MRSA, VRE | DNA Binding, UPPS Inhibition | Indole moieties linked to a central core with terminal cyclic amidines | [1],[6] |
| Thiophene-containing Diamidines | T. cruzi | DNA Minor Groove Binding | Central thiophene ring flanked by aromatic rings and terminal amidines | [1] |
| Monocyclic β-Lactams with Amidine Substituents | Gram-negative bacteria | β-lactamase resistance | Amidine moiety linked to the azetidinone ring | [7] |
Anticancer Activity: Targeting Proliferation and Survival
Cyclic amidines have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various tumor cell lines.[8][9]
Mechanisms of Anticancer Action:
-
Topoisomerase Inhibition: Certain cyclic amidine analogs act as potent catalytic inhibitors of topoisomerase II, an enzyme essential for DNA replication and cell division.[8] This inhibition leads to DNA damage and apoptosis in cancer cells.
-
DNA Binding and Alkylation: Analogs of chlorambucil incorporating a cyclic amidine moiety have shown enhanced cytotoxicity correlated with their DNA-binding affinity.[8]
-
Induction of Apoptosis: By interfering with critical cellular processes, cyclic amidines can trigger programmed cell death in cancer cells.
Structure-Activity Relationship (SAR) Insights:
-
Cyclic Amidine Moiety: The presence of a 4,5-dihydro-1H-imidazolyl moiety in chlorambucil analogs has been associated with the highest degree of DNA binding and cytotoxicity.[8]
-
Overall Molecular Structure: The nature of the aromatic or alkylating group attached to the cyclic amidine core significantly influences the compound's anticancer potency.
Enzyme Inhibition: Modulating Key Biological Pathways
The ability of cyclic amidines to mimic transition states or bind to active sites makes them effective inhibitors of various enzymes.
-
Glycosidase Inhibition: Cyclic amidine sugars have been developed as potent and selective competitive inhibitors of glycosidases, such as mannosidases.[10][11] Their inhibitory activity is attributed to their ability to act as transition-state analogues. A favorable boat conformation of the cyclic amidine sugar can contribute to its selectivity.[10][11]
-
Indolamine N-Methyltransferase (INMT) Inhibition: A range of monocyclic and bicyclic amidine derivatives have been synthesized and shown to inhibit INMT, an enzyme involved in the metabolism of tryptamines.[12]
-
Sphingosine Kinase (SphK) Inhibition: Amidine-based compounds have been identified as inhibitors of SphK1 and SphK2, enzymes that play a crucial role in cell signaling pathways related to proliferation and survival.[13]
-
Nitric Oxide Synthase (NOS) Inhibition: 2-Iminopyrrolidines and other cyclic amidines have been identified as potent and selective inhibitors of human inducible nitric oxide synthase (iNOS).[14]
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of novel simple cyclic amidines.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16][17][18]
Materials:
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Negative control (broth only)
-
Sterility control (broth with solvent)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on the expected potency.
-
-
Preparation of Inoculum:
-
From a fresh culture, suspend several colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well containing the compound dilutions, the positive control well (broth with inoculum and a standard antibiotic), and the negative control well (broth with inoculum but no compound).
-
Add 50 µL of sterile broth to the sterility control well.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Diagram 1: Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][16]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
-
Diagram 2: Hypothetical Signaling Pathway Inhibition by a Cyclic Amidine
Caption: A hypothetical signaling pathway where a cyclic amidine inhibits a key kinase, leading to reduced cell proliferation.
Future Directions and Conclusion
The therapeutic potential of simple cyclic amidines is vast and continues to expand. Future research will likely focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets of active cyclic amidines to better understand their mechanisms of action.
-
Rational Drug Design: Utilizing structure-based drug design and computational modeling to optimize the potency, selectivity, and pharmacokinetic properties of cyclic amidine-based drug candidates.
-
Combinatorial Chemistry and High-Throughput Screening: Generating and screening large libraries of cyclic amidines to identify novel hits for a wider range of diseases.
-
Development of Prodrugs: Designing prodrugs of cyclic amidines to improve their oral bioavailability and reduce potential toxicity.[19]
References
- Synthesis and biological evaluation of new cyclic amidine analogs of chlorambucil. (n.d.). PubMed.
- Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC. (n.d.). PubMed Central.
- Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation. (2023, April 4).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
- Cyclic amidine sugars as transition-state analogue inhibitors of glycosidases: potent competitive inhibitors of mannosidases. (2004, February 25). PubMed.
- Cyclic amidine inhibitors of indolamine N-methyltransferase. (n.d.). PubMed.
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The Tetrahydrofuran Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, has emerged as a privileged scaffold in medicinal chemistry, transcending its role as a common laboratory solvent to become a critical component in a multitude of FDA-approved drugs. Its unique combination of physicochemical properties—moderate polarity, water miscibility, and a constrained yet flexible conformation—allows it to serve diverse functions in drug design.[1][2] This guide provides a comprehensive analysis of the THF moiety's role, delving into its impact on drug-target interactions, physicochemical properties, and metabolic stability. Through detailed case studies, particularly focusing on HIV protease inhibitors, we will explore the strategic application of the THF ring to enhance potency, selectivity, and pharmacokinetic profiles. Furthermore, this document will furnish researchers with detailed synthetic protocols and a critical examination of the structure-activity relationships (SAR) that govern the efficacy of THF-containing therapeutics.
Introduction: The Ascendance of a Humble Heterocycle
Saturated oxygen heterocycles are ubiquitous in nature and have been increasingly incorporated into synthetic drugs to improve a range of properties from hydrophilicity to metabolic stability.[2][3] Among these, the tetrahydrofuran (THF) ring has garnered significant attention. Its prevalence in over a dozen FDA-approved drugs, treating conditions from viral infections to cancer, is a testament to its value in drug design.[4][5][6] This guide will move beyond a simple cataloging of THF-containing drugs to provide a deep, mechanistic understanding of why this moiety is so effective and how it can be strategically deployed in drug discovery programs.
We will explore the THF ring through three primary lenses:
-
As a Pharmacophoric Element: How the THF oxygen and the ring's conformation contribute directly to target binding and biological activity.
-
As a Modulator of Physicochemical Properties: How the incorporation of a THF moiety can be used to fine-tune solubility, lipophilicity, and other key drug-like properties.
-
As a Versatile Synthetic Scaffold: Highlighting the stereocontrolled synthesis of complex THF-containing building blocks.
Physicochemical Properties and Their Implications for Drug Design
The THF ring's utility in medicinal chemistry is fundamentally rooted in its distinct physicochemical profile. It is a moderately polar, aprotic solvent, a property that translates to its impact when incorporated into a larger molecule.[1] The oxygen atom is a key feature, capable of acting as a hydrogen bond acceptor, which can be pivotal for drug-target interactions.[7]
Impact on Solubility and Lipophilicity
The introduction of a THF moiety generally increases the polarity and aqueous solubility of a molecule compared to its carbocyclic analog (cyclopentane). This can be a crucial advantage in drug design, where poor solubility is a common hurdle. The effect on lipophilicity, often measured as logP (the logarithm of the partition coefficient between octanol and water), is more nuanced. While the introduction of the polar oxygen atom tends to lower the logP compared to a purely hydrocarbon ring, the overall impact is highly dependent on the surrounding molecular architecture.
Data Presentation: The Impact of Heterocyclic Scaffolds on Physicochemical Properties
The following table provides a comparative analysis of how different five-membered rings can influence key drug-like properties. The data is illustrative, synthesized from general principles and specific examples in the literature, to guide the medicinal chemist's choice of scaffold.
| Scaffold | Typical cLogP Contribution | Hydrogen Bond Acceptors | Metabolic Stability | Key Considerations |
| Cyclopentane | Highest | 0 | Generally high | Can increase lipophilicity significantly. |
| Tetrahydrofuran | Moderate | 1 | Moderate to High | Balances lipophilicity and polarity; oxygen can be a key interaction point or a metabolic liability. |
| Pyrrolidine (neutral) | Lower | 1 | Variable | Can introduce basicity, affecting pKa and off-target interactions. |
| Thiolane | High | 0 | Low to Moderate | Sulfur can be prone to oxidation. |
The THF Moiety in Drug-Target Interactions: A Case Study of HIV Protease Inhibitors
Perhaps the most compelling illustration of the THF moiety's power is its role in a new generation of HIV protease inhibitors. The development of darunavir, a highly potent antiretroviral drug, showcases the strategic use of a bis-tetrahydrofuranyl (bis-THF) ligand to achieve remarkable efficacy, even against drug-resistant viral strains.
The bis-THF moiety of darunavir fits snugly into the S2 binding pocket of the HIV protease. The oxygen atoms of the THF rings form crucial hydrogen bonds with the backbone NH groups of aspartic acid residues (Asp-29 and Asp-30) in the enzyme's active site.[7] This interaction is critical for the high binding affinity of the drug. The replacement of one of the THF oxygens with a methylene group (to form a cyclopentane ring) results in a dramatic loss of antiviral activity, underscoring the indispensable role of the oxygen atom in this interaction.[7]
Visualization: THF in Action
The following diagram illustrates the key hydrogen bonding interactions between the bis-THF moiety of a darunavir-like inhibitor and the backbone of the HIV protease active site.
Caption: Key hydrogen bonds between the THF oxygens and the protease backbone.
Structure-Activity Relationship (SAR) of the THF Moiety in PIs
The development of darunavir and related compounds has generated a wealth of SAR data. Key findings include:
-
Stereochemistry is Critical: The specific stereochemistry of the bis-THF moiety, (3R,3aS,6aR), is essential for optimal binding. Other diastereomers are significantly less active.
-
Ring Size and Oxygen Position Matter: Attempts to replace the bis-THF with larger or smaller ring systems, or to alter the position of the oxygen atoms, have generally led to a decrease in potency.
-
Substitution on the THF Ring: The addition of small substituents to the THF rings has been explored to probe for additional interactions within the binding pocket. For instance, the addition of a methoxy group at the C4 position of the bis-THF ligand has been shown to modulate activity, with the (R)-methoxy substituted analog showing high potency.[7]
Metabolic Stability of the THF Moiety
A crucial aspect of drug design is ensuring that a compound is not rapidly metabolized and cleared from the body. The THF ring is generally considered to be relatively stable metabolically. However, like any C-H bond in a drug molecule, those on the THF ring can be susceptible to oxidation by cytochrome P450 enzymes. The positions alpha to the ether oxygen are often the most activated and thus potential sites of metabolism.
Strategies to enhance the metabolic stability of a THF-containing drug include:
-
Blocking Sites of Metabolism: Introducing a fluorine atom or a methyl group at a metabolically labile position can prevent oxidation.
-
Altering Electronics: The introduction of electron-withdrawing groups elsewhere in the molecule can deactivate the THF ring towards oxidation.
-
Conformational Shielding: Designing the molecule so that the THF moiety is sterically shielded from the active site of metabolic enzymes.
In some contexts, decreasing the ring size from a tetrahydropyran (THP) to a THF, and further to an oxetane, has been shown to improve metabolic stability, likely due to a reduction in lipophilicity and potentially altered C-H bond reactivity.
The THF Moiety in Other Therapeutic Areas
While the role of THF in HIV protease inhibitors is a prominent example, this versatile scaffold is found in drugs across a range of therapeutic areas.
-
Kinase Inhibitors: The THF moiety is increasingly being incorporated into the design of kinase inhibitors, where it can serve as a non-aromatic scaffold to orient key pharmacophoric groups towards the ATP binding site. Its ability to form hydrogen bonds can be exploited to interact with the hinge region of the kinase.
-
GPCR Ligands: In the realm of G-protein coupled receptors, the THF ring can be used as a rigidified linker or as a bioisosteric replacement for more metabolically labile groups, helping to lock in a bioactive conformation and improve pharmacokinetic properties.
-
Natural Products: Many biologically active natural products contain THF rings.[4][8][9][10] The study of these molecules provides valuable insights into how the THF scaffold can be used to create potent and selective therapeutics. For example, in the natural product manassantin A, a HIF-1 inhibitor, the THF core is critical for its biological activity.[11]
Experimental Protocol: Stereoselective Synthesis of a Key Darunavir Intermediate
The synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the key bis-THF alcohol intermediate for darunavir, is a challenge in stereocontrol. Chemoenzymatic methods have proven to be particularly effective in achieving the desired stereoisomer with high purity.
Visualization: Synthetic Workflow
The following diagram outlines a chemoenzymatic approach to the synthesis of the darunavir bis-THF intermediate.
Caption: Chemoenzymatic synthesis of the darunavir bis-THF alcohol.
Step-by-Step Methodology: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from established literature procedures and focuses on the key resolution step.[9][12][13][14][15]
Objective: To resolve racemic hexahydrofuro[2,3-b]furan-3-ol to obtain the enantiopure (3R,3aS,6aR)-isomer.
Materials:
-
Racemic hexahydrofuro[2,3-b]furan-3-ol
-
Immobilized Lipase (e.g., Candida antarctica lipase B (CALB) or Lipase PS from Amano)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME) or toluene)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Reaction Setup: To a solution of racemic hexahydrofuro[2,3-b]furan-3-ol (1 equivalent) in anhydrous TBME, add vinyl acetate (1.5-2 equivalents).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the racemic alcohol).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.
-
Reaction Quench: When the desired conversion is reached (typically around 50% to maximize the ee of both the unreacted alcohol and the product), filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Workup and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-acetate can be separated by column chromatography on silica gel.
-
Hydrolysis of the Acetate: The purified (R)-acetate is then hydrolyzed (e.g., using potassium carbonate in methanol) to yield the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
Self-Validation: The success of this protocol is validated by the stereochemical purity of the final product, which should be assessed by chiral chromatography and comparison to literature values for optical rotation. The enantiomeric excess should be >99%.
Conclusion and Future Perspectives
The tetrahydrofuran moiety has firmly established itself as a valuable component in the medicinal chemist's toolkit. Its ability to act as a hydrogen bond acceptor, a modulator of physicochemical properties, and a stable, synthetically accessible scaffold ensures its continued relevance in drug discovery. The case of HIV protease inhibitors provides a powerful blueprint for the rational design of THF-containing drugs, where a deep understanding of drug-target interactions, SAR, and stereochemistry leads to highly effective therapeutics.
Future applications of the THF moiety will likely involve its use in more complex and three-dimensional scaffolds to explore new chemical space and tackle challenging biological targets. The development of novel stereoselective synthetic methods will further expand the accessibility of diverse THF-containing building blocks. As our understanding of the interplay between molecular structure and biological function deepens, the humble tetrahydrofuran ring is poised to play an even greater role in the development of the next generation of medicines.
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An In-Depth Technical Guide to the Pharmacokinetics of Tetrahydrofuran-Containing Molecules
A Senior Application Scientist's Perspective for Drug Development Professionals
Introduction: The Tetrahydrofuran Ring as a Privileged Scaffold in Medicinal Chemistry
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a prominent structural motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a testament to a unique combination of physicochemical properties that medicinal chemists leverage to overcome pharmacokinetic challenges. Unlike its carbocyclic analog, cyclopentane, the oxygen atom in the THF ring imparts moderate polarity, the ability to act as a hydrogen bond acceptor, and a constrained conformation.[3][4] These features can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making the THF moiety a valuable tool for optimizing drug-like properties.
This guide provides an in-depth exploration of the pharmacokinetics of THF-containing molecules. Moving beyond a simple recitation of facts, we will dissect the causal relationships between the structure of the THF ring and its in vivo behavior, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development. At least 13 drugs approved by the U.S. Food and Drug Administration (FDA) contain a THF nucleus, including notable agents like the HIV protease inhibitor Darunavir and the antihypertensive drug Terazosin, highlighting the scaffold's clinical significance.[2][5]
Section 1: Physicochemical Properties and Their Pharmacokinetic Implications
The pharmacokinetic journey of a drug begins with its fundamental physicochemical characteristics. The incorporation of a THF ring can strategically modulate these properties.
-
Solubility and Polarity: THF is a polar aprotic solvent, miscible with water.[6] When incorporated into a larger molecule, the ether oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a corresponding alkyl or cycloalkyl group.[4] This enhanced solubility is a critical first step for oral absorption and distribution in the aqueous environment of the bloodstream.
-
Lipophilicity: While increasing polarity, the THF ring is less polar than a linear ether, striking a balance. Compared to a cyclohexane ring, a tetrahydropyran (a related six-membered ether) has lower lipophilicity, a principle that also applies to THF versus cyclopentane.[3] This modulation of the partition coefficient (LogP) is crucial. Optimal lipophilicity is required to facilitate passage through the lipid bilayers of cell membranes (essential for absorption) without being so high as to cause poor solubility, high plasma protein binding, or rapid metabolism.
-
Conformational Rigidity: The five-membered ring structure of THF is not planar and exists in various twisted and envelope conformations.[7] This imparts a degree of conformational rigidity to the molecule. In drug design, pre-organizing a molecule into its bioactive conformation can reduce the entropic penalty of binding to its target, potentially increasing potency. This rigidity also influences how the molecule is presented to metabolic enzymes, which can affect its metabolic stability.
Section 2: Absorption and Distribution
The journey of a THF-containing drug from administration to its site of action is governed by its ability to cross biological membranes.
-
Oral Bioavailability: For orally administered drugs, the balance of solubility and permeability is key. The polarity of the THF ring can prevent a molecule from becoming a "brick dust" (highly insoluble), while its overall impact on lipophilicity allows for sufficient membrane permeability. For example, modifications to HIV protease inhibitors to include THF moieties have been shown to increase cell permeability, leading to more favorable antiviral activity in cellular assays.[8]
-
Distribution: Once in systemic circulation, a drug distributes into various tissues. The properties conferred by the THF ring influence this process. Molecules with moderated lipophilicity are less likely to sequester in adipose tissue, which can prolong their half-life in an uncontrolled manner. The ability of the THF oxygen to form hydrogen bonds can also influence interactions with transporters and tissue components.
Section 3: Metabolism: The Chemical Fate of the THF Ring
Metabolism is arguably the most complex aspect of the pharmacokinetics of THF-containing molecules. The THF ring can be either a metabolically stable anchor or a primary site of biotransformation, depending on its substitution pattern and the overall molecular context.
Phase I Metabolism: Cytochrome P450-Mediated Oxidation
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[9] The THF ring is susceptible to oxidation, primarily at the carbon atoms adjacent (alpha) to the ether oxygen.
-
Alpha-Carbon Hydroxylation: This is a common metabolic pathway for ethers. The reaction proceeds via hydrogen atom abstraction by the activated CYP heme-iron-oxygen complex, followed by oxygen rebound to form an unstable hemiacetal. This hemiacetal can then spontaneously undergo ring-opening to yield a gamma-hydroxy aldehyde.
-
Causality in Experimental Design: Understanding this pathway is critical. If a THF ring is identified as a metabolic hot-spot leading to rapid clearance, medicinal chemists can block this position. A common strategy is to introduce a fluorine atom or a methyl group at the alpha-carbon, as the C-F bond and the quaternary carbon are significantly more resistant to CYP-mediated oxidation.
The specific CYP isozymes involved in the metabolism of a given drug are important to identify to predict potential drug-drug interactions (DDIs).[10][11] For instance, CYP3A4 is responsible for the metabolism of a vast number of clinical drugs, and co-administration of a CYP3A4 inhibitor could dangerously elevate the plasma concentration of a THF-containing drug that is a CYP3A4 substrate.[10]
The following diagram illustrates the potential Phase I metabolic pathway for a generic THF-containing molecule.
Caption: Potential metabolic pathway of a THF-containing drug.
Phase II Metabolism: Glucuronidation
Glucuronidation is a major Phase II metabolic pathway that attaches a hydrophilic glucuronic acid moiety to a drug, facilitating its excretion.[12][13] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
While the THF ring itself is not directly glucuronidated, functional groups elsewhere on the molecule, or those introduced during Phase I metabolism (like the hydroxyl group from ring-opening), can be sites for conjugation. For example, pharmacokinetic studies on certain HIV protease inhibitors revealed that they were highly metabolized via glucuronidation of phenolic hydroxyl groups present on the molecule.[8] Modifying the molecule to remove such handles for glucuronidation can dramatically improve the pharmacokinetic profile by reducing metabolic degradation.[8]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery for assessing metabolic liability. It provides a reliable measure of a compound's intrinsic clearance by Phase I enzymes.
Objective: To determine the rate of metabolism of a THF-containing test compound in the presence of liver microsomes and necessary cofactors.
Principle: Liver microsomes contain a high concentration of CYP enzymes. In the presence of the cofactor NADPH, these enzymes will metabolize the test compound. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regeneration System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
Positive Control (e.g., Verapamil, high clearance)
-
Negative Control (e.g., Warfarin, low clearance)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for quenching
-
96-well incubation plates and analysis plates
Step-by-Step Methodology:
-
Preparation of Master Mix:
-
On ice, prepare a master mix of phosphate buffer and liver microsomes. For a final microsomal protein concentration of 0.5 mg/mL, this would be 25 µL of 20 mg/mL HLM stock per 1 mL of buffer.
-
Causality Check: The reaction is kept on ice to prevent enzymatic activity before the intended start of the incubation. pH 7.4 is used to mimic physiological conditions.
-
-
Compound Addition:
-
Add the buffer/microsome mix to the wells of the 96-well plate.
-
Add the test compound and controls to the wells to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
-
Self-Validation: Including high and low clearance controls is essential to validate the assay's performance. If the controls do not perform as expected, the results for the test compounds are invalid.
-
-
Initiation of Reaction:
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regeneration system. This marks Time = 0.
-
Causality Check: 37°C is the physiological temperature for optimal enzyme activity. NADPH is the essential cofactor that provides the reducing equivalents for the CYP catalytic cycle.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with the internal standard.
-
Causality Check: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise interfere with the LC-MS/MS analysis. The internal standard is crucial for accurate quantification, correcting for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
This diagram outlines the key steps of the in vitro microsomal stability assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
Section 4: Case Studies of THF-Containing Drugs
Examining approved drugs provides invaluable real-world context for the pharmacokinetic principles of the THF moiety.
| Drug | Therapeutic Class | Role of THF Ring & PK Relevance |
| Darunavir | HIV Protease Inhibitor | Contains a critical bis-THF moiety that imparts an extremely high binding affinity to the HIV-1 protease backbone.[8] This potent interaction contributes to its high efficacy and barrier to resistance. The THF rings help optimize the ADME properties. |
| Amprenavir | HIV Protease Inhibitor | The 3-(S)-tetrahydrofuranyl urethane was a key discovery, serving as a potent ligand that enhances binding affinity.[8] The THF moiety replaced a less optimal group, improving the overall drug profile. |
| Eribulin | Anticancer | A complex macrocyclic ketone analog of a natural product, halichondrin B, which contains multiple THF rings.[1][3] The overall structure, including the THF motifs, dictates its unique mechanism of action and pharmacokinetic profile. Its complex structure presents significant manufacturing challenges.[3] |
| Terazosin | Alpha-1 Blocker | The THF ring is part of the quinazoline nucleus. In this context, it serves as a stable structural scaffold, with metabolism occurring primarily on other parts of the molecule. |
Section 5: Drug Development Strategies and Conclusion
The tetrahydrofuran ring is a versatile and powerful scaffold in modern drug discovery. Its strategic incorporation can be a key enabler for achieving a desirable pharmacokinetic profile.
Key Takeaways for Researchers:
-
Modulate Polarity: Use the THF ring as a bioisostere for cyclopentyl or phenyl groups to fine-tune solubility and lipophilicity, improving the ADME profile.[3]
-
Enhance Binding: The oxygen atom can serve as a crucial hydrogen bond acceptor, locking the molecule into a high-affinity conformation with its biological target, as seen with HIV protease inhibitors.[8]
-
Control Metabolism: Be aware of the potential for α-hydroxylation. If metabolic instability is an issue, consider blocking these positions. Conversely, the THF ring can be used to direct metabolism away from other, more sensitive parts of the molecule.
-
Leverage Stereochemistry: The stereocenters on a substituted THF ring can have a profound impact on both target binding and pharmacokinetics. The stereoisomers of a drug can exhibit vastly different ADME profiles.[8]
By understanding the fundamental principles outlined in this guide and employing robust experimental workflows, drug development professionals can effectively harness the unique properties of the tetrahydrofuran ring to design safer and more effective medicines. The continuous exploration of this privileged structure promises to yield new therapeutic agents with optimized pharmacokinetic properties for years to come.
References
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Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Journal of Medicinal Chemistry, 58(15), 5897-5928. [Link]
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
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Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. [Link]
-
LookChem. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. LookChem. [Link]
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Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
-
García, F., & Francesch, A. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 17(10), 559. [Link]
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
-
García, F., & Francesch, A. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem Compound Database. [Link]
-
MDPI. (2023). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. MDPI. [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]
-
Gargas, M. L., et al. (2003). Effect of cytochrome P-450 inhibition on tetrahydrofuran-induced hepatocellular proliferation in female mice. Archives of Toxicology, 77(8), 441-448. [Link]
-
Lu, C., et al. (2015). Evaluation of 3,3′,4′-trihydroxyflavone and 3,6,4′-trihydroxyflavone (4′-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1. Journal of Pharmacy & Pharmaceutical Sciences, 18(4), 623-638. [Link]
-
ReAgent. (2019). What Are The Uses Of Tetrahydrofuran (THF)? ReAgent. [Link]
-
MDPI. (2021). Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. MDPI. [Link]
-
ResearchGate. (n.d.). Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Biotransformation of THF. ResearchGate. [Link]
-
Andersen, L. V., et al. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. Drug Metabolism and Disposition, 43(6), 849-854. [Link]
-
Wikipedia. (n.d.). Glucuronidation. Wikipedia. [Link]
-
MDPI. (2022). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. [Link]
-
University of Helsinki. (2010). N-Glucuronidation of Drugs and Other Xenobiotics. Helda. [Link]
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Methodological & Application
Application Note: Synthesis of Novel Pyrimidine Derivatives Utilizing Tetrahydrofuran-2-carboximidamide Hydrochloride for Drug Discovery
Introduction: The Enduring Significance of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As integral components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a fundamental role in biological systems.[1] This inherent biocompatibility has made their synthetic derivatives a fertile ground for the discovery of novel therapeutic agents. Pyrimidine-based compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular effects.[2][3] The therapeutic success of drugs like 5-fluorouracil (anticancer) and zidovudine (anti-HIV) underscores the vast potential of this heterocyclic system in drug development.
The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a tetrahydrofuran moiety is of particular interest, as this motif is present in numerous biologically active natural products and approved drugs, often enhancing solubility and modulating target binding. This application note provides a comprehensive guide to the synthesis of 2-(tetrahydrofuran-2-yl)-pyrimidine derivatives using Tetrahydrofuran-2-carboximidamide hydrochloride as a key building block. This approach offers a direct and efficient route to a novel class of pyrimidine derivatives with significant potential for drug discovery programs.
Reagent Spotlight: Tetrahydrofuran-2-carboximidamide Hydrochloride
Tetrahydrofuran-2-carboximidamide hydrochloride is a versatile reagent for the construction of 2-substituted pyrimidine rings. The amidine functional group is pre-disposed to participate in cyclocondensation reactions, while the tetrahydrofuran ring provides a unique three-dimensional structural element. The hydrochloride salt form enhances the stability and handling of the otherwise basic amidine.
Key Advantages:
-
Direct incorporation of a tetrahydrofuran moiety: Simplifies synthetic routes to a desirable structural motif.
-
High reactivity in cyclocondensation reactions: Enables efficient pyrimidine ring formation.
-
Stable, crystalline solid: Easy to handle and store.
Reaction Principle: The Pinner Synthesis
The synthesis of the pyrimidine ring from Tetrahydrofuran-2-carboximidamide hydrochloride and a 1,3-dicarbonyl compound follows the classical Pinner pyrimidine synthesis pathway.[4][5] This acid-catalyzed or base-mediated cyclocondensation reaction is a robust and widely used method for constructing the pyrimidine core.[6]
The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
Experimental Protocol: Synthesis of 6-Methyl-2-(tetrahydrofuran-2-yl)pyrimidin-4-ol
This protocol details the synthesis of a representative 2-(tetrahydrofuran-2-yl)pyrimidine derivative via the cyclocondensation of Tetrahydrofuran-2-carboximidamide hydrochloride and ethyl acetoacetate.
Materials:
-
Tetrahydrofuran-2-carboximidamide hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (30 mL) under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add Tetrahydrofuran-2-carboximidamide hydrochloride (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and carefully neutralize with 1 M hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-methyl-2-(tetrahydrofuran-2-yl)pyrimidin-4-ol.
Data Presentation: Expected Outcomes with Various 1,3-Dicarbonyl Compounds
The described protocol can be adapted for a range of 1,3-dicarbonyl compounds to generate a library of 2-(tetrahydrofuran-2-yl)pyrimidine derivatives. The following table summarizes the expected products and typical yields.
| 1,3-Dicarbonyl Compound | Expected Pyrimidine Product | Typical Yield Range (%) |
| Ethyl acetoacetate | 6-Methyl-2-(tetrahydrofuran-2-yl)pyrimidin-4-ol | 70-85 |
| Diethyl malonate | 2-(Tetrahydrofuran-2-yl)pyrimidine-4,6-diol | 65-80 |
| Acetylacetone | 4,6-Dimethyl-2-(tetrahydrofuran-2-yl)pyrimidine | 75-90 |
| Ethyl benzoylacetate | 6-Phenyl-2-(tetrahydrofuran-2-yl)pyrimidin-4-ol | 60-75 |
Visualization of the Synthetic Workflow
Caption: Simplified mechanism of the Pinner pyrimidine synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, or use a stronger base. |
| Product loss during work-up | Ensure proper pH adjustment during neutralization. Perform multiple extractions. | |
| Formation of Side Products | Impure starting materials | Purify starting materials before use. |
| Incorrect reaction temperature | Optimize the reaction temperature. | |
| Difficulty in Purification | Co-eluting impurities | Try a different solvent system for column chromatography or consider recrystallization. |
Safety Precautions
-
Tetrahydrofuran-2-carboximidamide hydrochloride: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium ethoxide: Corrosive and flammable. Handle with extreme care in a fume hood, away from ignition sources.
-
Anhydrous Ethanol: Highly flammable. Keep away from open flames and sparks.
-
Ethyl acetoacetate: Combustible liquid. Avoid inhalation and contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Applications and Future Directions
The synthesized 2-(tetrahydrofuran-2-yl)pyrimidine derivatives represent a novel chemical space for biological screening. Given the diverse activities of pyrimidine-containing compounds, these novel derivatives are promising candidates for evaluation in various therapeutic areas, including:
-
Anticancer research: Many pyrimidine analogs function as antimetabolites or kinase inhibitors.
-
Antiviral discovery: The nucleoside-like structure of the tetrahydrofuran moiety could lead to potent antiviral agents. [7][8]* Antibacterial development: Pyrimidines are key components of several antibacterial drugs.
Further derivatization of the pyrimidine core at the 4- and 6-positions can lead to the generation of extensive libraries for structure-activity relationship (SAR) studies, ultimately paving the way for the identification of new drug candidates.
References
-
Kim, C. U., et al. (2003). Synthesis and biological evaluation of pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 719-721. Available at: [Link]
-
Wang, G., et al. (1998). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Acta Pharmaceutica Sinica, 33(10), 751-757. Available at: [Link]
-
Jacob Thon Bior. (2022). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]
-
Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(4), 303-313. Available at: [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]
-
Kumar, S., & Singh, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-6. Available at: [Link]
-
Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
El-Sayed, M. S. (2007). Synthesis of Pyrimidine Derivatives. Master's Thesis, Al-Azhar University. Available at: [Link]
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- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Synthesis and biological evaluation of pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heteroaryl Compounds Using Tetrahydrofuran-2-carboximidamide Hydrochloride as a Versatile Precursor
Introduction: The Strategic Value of Functionalized Precursors in Heterocyclic Chemistry
Heteroaryl scaffolds are fundamental to modern drug discovery, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1] The ability to synthesize diverse libraries of these molecules efficiently is a cornerstone of medicinal chemistry. This guide introduces Tetrahydrofuran-2-carboximidamide hydrochloride, a promising yet underexplored building block for the synthesis of various heteroaryl systems. The tetrahydrofuran moiety is a privileged structural motif in many FDA-approved drugs, and its incorporation into heteroaryl systems offers a compelling strategy for modulating physicochemical properties and exploring new chemical space.[2]
This document provides a comprehensive overview of the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride and detailed protocols for its application as a precursor to valuable heteroaryl compounds, such as imidazoles and oxadiazoles. The methodologies presented are grounded in established chemical principles and are designed to be robust and adaptable for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Precursor: Tetrahydrofuran-2-carboximidamide Hydrochloride
The target precursor can be reliably synthesized from the commercially available Tetrahydrofuran-2-carbonitrile via a two-step sequence involving the well-established Pinner reaction followed by ammonolysis.[3][4]
Workflow for Precursor Synthesis
Caption: Proposed synthetic route to Tetrahydrofuran-2-carboximidamide hydrochloride.
Protocol 1.1: Synthesis of Ethyl tetrahydrofuran-2-imidate hydrochloride (Pinner Salt)
The Pinner reaction converts a nitrile into an imino ester hydrochloride, known as a Pinner salt.[5] This reaction must be conducted under strictly anhydrous conditions to prevent the formation of byproducts such as esters or amides.[6]
Materials:
-
Tetrahydrofuran-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (HCl) gas
-
Round-bottom flask with a magnetic stirrer
-
Gas dispersion tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to an HCl gas cylinder via a drying tube, and a gas outlet protected by a drying tube.
-
To the flask, add Tetrahydrofuran-2-carbonitrile (1.0 eq) dissolved in anhydrous diethyl ether (approx. 2 M solution).
-
Add anhydrous ethanol (1.1 eq) to the solution.
-
Cool the stirred mixture to 0°C using an ice bath.
-
Slowly bubble dry HCl gas through the solution for 1-2 hours. The reaction is exothermic, so maintain the temperature below 10°C.[5]
-
After the introduction of HCl is complete, seal the flask and allow the mixture to slowly warm to room temperature. Let it stand for 12-24 hours. A white precipitate of the Pinner salt should form.
-
Collect the solid product by filtration under a nitrogen atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product, Ethyl tetrahydrofuran-2-imidate hydrochloride, under vacuum. The product should be used immediately in the next step due to its hygroscopic nature.
Protocol 1.2: Synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride
The Pinner salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the desired amidine hydrochloride.[4]
Materials:
-
Ethyl tetrahydrofuran-2-imidate hydrochloride
-
Anhydrous Ethanol
-
Ammonia (NH₃) gas
-
Round-bottom flask with a magnetic stirrer
-
Gas dispersion tube
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask, suspend the freshly prepared Ethyl tetrahydrofuran-2-imidate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly bubble dry ammonia gas through the stirred suspension. The solid will gradually dissolve as the reaction proceeds.
-
After the reaction mixture becomes homogeneous (or after approximately 2-3 hours of ammonia addition), stop the gas flow, seal the flask, and stir the reaction at room temperature for an additional 12 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is crude Tetrahydrofuran-2-carboximidamide hydrochloride. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product.
Part 2: Application in the Synthesis of 2-Substituted Imidazoles
The imidazole ring is a ubiquitous scaffold in medicinal chemistry.[1][7] Tetrahydrofuran-2-carboximidamide hydrochloride serves as a direct precursor for the synthesis of 2-(tetrahydrofuran-2-yl)-imidazoles through condensation with α-haloketones or other 1,2-dicarbonyl compounds.[8]
Reaction Scheme: Imidazole Synthesis
Caption: General scheme for the synthesis of 2-substituted imidazoles.
Protocol 2.1: Synthesis of 2-(Tetrahydrofuran-2-yl)-4-phenyl-1H-imidazole
This protocol describes a classic Debus-Radziszewski imidazole synthesis variant, where the amidine provides the N-C-N fragment of the imidazole ring.
Materials:
-
Tetrahydrofuran-2-carboximidamide hydrochloride
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Tetrahydrofuran-2-carboximidamide hydrochloride (1.1 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.5 eq) to the mixture. The base is crucial to neutralize the hydrochloride salt and the HBr generated during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-(Tetrahydrofuran-2-yl)-4-phenyl-1H-imidazole.
Table 1: Representative Substrate Scope and Expected Yields
| Entry | α-Haloketone | Product | Expected Yield (%) |
| 1 | 2-Bromoacetophenone | 2-(Tetrahydrofuran-2-yl)-4-phenyl-1H-imidazole | 75-85 |
| 2 | 2-Chloro-4'-fluoroacetophenone | 4-(4-Fluorophenyl)-2-(tetrahydrofuran-2-yl)-1H-imidazole | 70-80 |
| 3 | 3-Bromopentane-2,4-dione | 4,5-Dimethyl-2-(tetrahydrofuran-2-yl)-1H-imidazole | 65-75 |
Note: Yields are hypothetical and based on analogous reactions reported in the literature. Optimization may be required.
Part 3: Application in the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are another important class of heterocycles with diverse biological activities. While direct cyclization of an amidine is not a standard route to oxazoles, it is an excellent precursor for 1,2,4-oxadiazoles via an N-acyl amidine intermediate, which can be cyclized.[9]
Reaction Scheme: 1,2,4-Oxadiazole Synthesis
Caption: Proposed two-step, one-pot synthesis of 1,2,4-oxadiazoles.
Protocol 3.1: Synthesis of 3-(Tetrahydrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole
This protocol involves the acylation of the amidine followed by an intramolecular cyclodehydration to form the oxadiazole ring.
Materials:
-
Tetrahydrofuran-2-carboximidamide hydrochloride
-
Benzoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Propylphosphonic Anhydride (T3P®) or an alternative cyclizing agent
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Suspend Tetrahydrofuran-2-carboximidamide hydrochloride (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C and add pyridine (2.5 eq).
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the acylation is complete (monitor by TLC).
-
To the same flask, add the cyclizing agent. For example, add T3P® (50 wt% solution in ethyl acetate, 1.5 eq).
-
Heat the mixture to reflux (approx. 40°C for DCM) and stir for 6-18 hours, monitoring the formation of the oxadiazole by TLC.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(Tetrahydrofuran-2-yl)-5-phenyl-1,2,4-oxadiazole.
Conclusion
Tetrahydrofuran-2-carboximidamide hydrochloride is a highly versatile and valuable precursor for the synthesis of medicinally relevant heteroaryl compounds. The protocols detailed in this guide provide robust and reproducible methods for its preparation and subsequent conversion into substituted imidazoles and 1,2,4-oxadiazoles. By leveraging established reactivity patterns of amidines, these application notes offer a solid foundation for researchers to explore the synthesis of novel chemical entities for drug discovery and development programs.
References
-
Zhang, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). A highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones. Organic Letters, 16(21), 5906-5909. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Grokipedia. (n.d.). Pinner reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
-
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Reddy, P. V., et al. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Tetrahedron Letters, 47(25), 4261-4264. Available at: [Link]
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Application Notes & Protocols: The Use of Tetrahydrofuran-2-carboximidamide Hydrochloride in the Synthesis of Novel Pain Treatment Compounds
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of Tetrahydrofuran-2-carboximidamide hydrochloride as a key building block in the synthesis of novel analgesic compounds. While direct literature precedent for this specific application is nascent, this guide extrapolates from established principles in medicinal chemistry, leveraging the known pharmacological relevance of both the tetrahydrofuran (THF) scaffold and the amidine functional group. We present the chemical rationale, a detailed, self-validating synthetic protocol for a hypothetical target, and discuss potential biological targets for pain modulation.
Introduction & Strategic Rationale
The pursuit of novel analgesics with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry.[1][2] The strategy of employing unique, functionalized heterocyclic building blocks is central to this effort. Tetrahydrofuran-2-carboximidamide hydrochloride emerges as a reagent of interest due to the convergence of two pharmacologically significant moieties:
-
The Tetrahydrofuran (THF) Ring: The THF nucleus is a privileged scaffold found in numerous FDA-approved pharmaceuticals.[3][4][5] Its presence can enhance solubility, improve metabolic stability, and provide a three-dimensional vector for precise interaction with biological targets.[3] The oxygen atom can act as a hydrogen bond acceptor, further anchoring a ligand within a receptor's binding pocket.
-
The Amidine Functional Group: Amidines are recognized as important pharmacophores and have been incorporated into compounds demonstrating significant analgesic and anti-inflammatory activities.[6][7] As strong bases, they are typically protonated at physiological pH, allowing them to form potent ionic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in enzyme active sites or receptor binding domains.
This guide explores the synthetic utility of Tetrahydrofuran-2-carboximidamide hydrochloride, proposing its use as a versatile precursor for creating new chemical entities directed toward pain management.
Reagent Profile: Tetrahydrofuran-2-carboximidamide Hydrochloride
A thorough understanding of the starting material is critical for successful synthesis and safe laboratory practice.
Chemical & Physical Properties
The key properties of the title reagent are summarized below.
| Property | Value | Source(s) |
| CAS Number | 619329-27-0 | [8][9][10] |
| Molecular Formula | C₅H₁₁ClN₂O | [8][10] |
| Molecular Weight | 150.61 g/mol | [8][10] |
| Appearance | Yellow Viscous Liquid or Solid | [10] |
| Storage | 2-8°C, store under inert gas | [8][10] |
Handling and Safety
-
General Precautions: As with all laboratory chemicals, handle Tetrahydrofuran-2-carboximidamide hydrochloride in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Store in a tightly sealed container in a desiccator or glovebox to prevent moisture absorption, which could impede reactivity.
-
Stability: The compound is reported for use as a key intermediate in pharmaceutical R&D, suggesting reasonable stability under the recommended storage conditions.[8][10] Avoid exposure to strong bases (which would deprotonate the hydrochloride salt) or highly reactive oxidizing agents.
Synthetic Strategy: Amide Coupling Reactions
The primary amino group of the carboximidamide moiety provides a reactive handle for elaboration. A robust and logical synthetic approach involves its acylation to form N-acyl amidine derivatives. This can be achieved by coupling the starting material with a carboxylic acid, a common structural feature in many classes of analgesic and anti-inflammatory drugs (e.g., NSAIDs).
General Reaction Scheme
The proposed synthetic pathway involves the activation of a relevant carboxylic acid (R-COOH) followed by nucleophilic attack from the amidine. This strategy is widely applicable and allows for a modular approach to building a library of candidate compounds.
Caption: General workflow for N-acyl amidine synthesis.
Causality of Choices:
-
Activation Step: Carboxylic acids are generally not reactive enough to be directly attacked by the amidine. An activating agent like 1,1'-Carbonyldiimidazole (CDI) or HATU is used to convert the hydroxyl group of the acid into a better leaving group, forming a highly electrophilic intermediate.[11]
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required. Its role is twofold: first, to neutralize the hydrochloride salt of the starting material, liberating the free amidine for reaction, and second, to scavenge the acidic byproduct generated during the coupling reaction. A non-nucleophilic base is chosen to prevent it from competing with the amidine in attacking the activated acid.
Detailed Protocol: Synthesis of a Hypothetical Analgesic Candidate (Compound-T42)
This section provides a representative, step-by-step protocol for the synthesis of a hypothetical target, "Compound-T42," derived from coupling Tetrahydrofuran-2-carboximidamide hydrochloride with Ibuprofen, a well-known NSAID.
Principle: This protocol details a CDI-mediated amide coupling reaction. Ibuprofen is first activated with CDI to form an acyl-imidazolide intermediate. This reactive intermediate is then treated in situ with the free-based Tetrahydrofuran-2-carboximidamide to yield the final N-acyl amidine product.
Materials and Equipment
-
Reagents: Ibuprofen, 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran-2-carboximidamide hydrochloride, Diisopropylethylamine (DIPEA), Anhydrous Tetrahydrofuran (THF, synthesis grade), Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, nitrogen/argon inlet, syringes, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica), flash chromatography system.
Step-by-Step Procedure
-
Activation of Ibuprofen (Step 1):
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Ibuprofen (206 mg, 1.0 mmol, 1.0 eq).
-
Dissolve the Ibuprofen in 10 mL of anhydrous THF.
-
Add CDI (178 mg, 1.1 mmol, 1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1 hour. Formation of the acyl-imidazolide can be monitored by TLC (loss of Ibuprofen spot). Rationale: This initial period ensures complete activation of the carboxylic acid before the introduction of the nucleophile.
-
-
Coupling Reaction (Step 2):
-
In a separate dry vial, dissolve Tetrahydrofuran-2-carboximidamide hydrochloride (151 mg, 1.0 mmol, 1.0 eq) in 5 mL of anhydrous THF.
-
Add DIPEA (174 µL, 1.0 mmol, 1.0 eq) to the vial to liberate the free amidine. Stir for 5 minutes. Rationale: Pre-neutralization prevents the acidic hydrochloride from quenching the reaction.
-
Add the solution of the free amidine dropwise via syringe to the activated Ibuprofen mixture from Step 1.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the activated intermediate is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 25 mL of Ethyl Acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 15 mL of saturated NaHCO₃ solution (to remove any unreacted acid) and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate to yield Compound-T42 as a solid or oil.
-
Self-Validation/Characterization:
-
¹H NMR & ¹³C NMR: Obtain spectra to confirm the molecular structure. Expect to see characteristic peaks for both the Ibuprofen and the tetrahydrofuran-amidine moieties.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition (C₁₈H₂₆N₂O₂).
-
-
Application in Target-Oriented Drug Discovery
The synthesized compounds, such as the hypothetical Compound-T42, can be evaluated for their potential to modulate key pathways in pain signaling.
Potential Biological Targets
-
Cyclooxygenase (COX) Enzymes: Given the incorporation of an NSAID-like fragment, initial screening against COX-1 and COX-2 enzymes is a logical first step to assess anti-inflammatory potential.[1]
-
Cannabinoid Receptors (CB1/CB2): Amide-containing structures are known to interact with cannabinoid receptors, which are validated targets for neuropathic and inflammatory pain.[12]
-
Opioid Receptors (μ, δ, κ): The structural similarity of certain tetrahydrofurancarboxamides to fentanyl analogs suggests that screening against opioid receptors could uncover novel scaffolds for this important analgesic class.[13]
-
Ion Channels (e.g., TRPV1, Naᵥ): These channels are critical for nociceptive signaling, and many small molecule modulators contain amide or similar functionalities.
Biological Screening Workflow
Caption: A typical screening cascade for novel analgesic compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid.2. Deactivation of reagent by moisture.3. Insufficient base to neutralize HCl salt. | 1. Increase activation time; confirm activation by TLC/IR.2. Use rigorously dried solvents and glassware; run under inert gas.3. Add 1.1 equivalents of base; ensure base is fresh. |
| Recovery of Starting Amidine | 1. Activated acid intermediate is not reactive enough.2. Steric hindrance. | 1. Use a more powerful coupling agent (e.g., HATU, HOBt/EDC).2. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. |
| Difficult Purification | Product has similar polarity to a byproduct (e.g., unreacted CDI adducts). | 1. Modify the workup; an acidic or basic wash may remove certain impurities.2. Try a different chromatography system (e.g., reverse-phase HPLC). |
Conclusion
Tetrahydrofuran-2-carboximidamide hydrochloride represents a promising, yet underexplored, building block for the construction of novel compounds for pain management. Its unique combination of a privileged THF scaffold and a functionally versatile amidine group provides a solid foundation for innovative drug design. The synthetic protocols and strategic outlines presented in this guide offer a practical framework for researchers to begin exploring the potential of this reagent in their own discovery programs.
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Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]
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Scale-up Synthesis of Tetrahydrofuran-2-carboximidamide Hydrochloride for Research Applications
Abstract
This comprehensive application note provides a detailed protocol for the scale-up synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride salt, followed by ammonolysis.[1][2] This guide offers in-depth insights into the reaction mechanism, process optimization, safety considerations, and analytical characterization, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Cyclic Amidine Scaffolds
Cyclic amidines, such as Tetrahydrofuran-2-carboximidamide, are privileged structural motifs frequently found in biologically active molecules and pharmaceuticals. Their unique physicochemical properties, including basicity and the ability to participate in hydrogen bonding, make them crucial for molecular recognition and interaction with biological targets. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various research and development applications.
The Pinner reaction, discovered by Adolf Pinner in 1877, remains a cornerstone for the synthesis of imidates and their subsequent conversion to amidines.[2][3][4] This method is valued for its operational simplicity, use of readily available starting materials, and broad functional group tolerance when conducted under anhydrous conditions.[2]
Chemical Principles and Reaction Mechanism
The synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride proceeds in two key stages, starting from Tetrahydrofuran-2-carbonitrile.
Stage 1: Formation of the Pinner Salt (Ethyl Tetrahydrofuran-2-carboximidate hydrochloride)
The first stage is the classic Pinner reaction, where a nitrile reacts with an alcohol in the presence of anhydrous hydrogen chloride.
Mechanism:
-
Protonation of the Nitrile: The nitrogen atom of the nitrile group is protonated by the strong acid catalyst, hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[3][5]
-
Nucleophilic Attack by Alcohol: An alcohol molecule, in this case, ethanol, acts as a nucleophile and attacks the activated nitrile carbon.[3]
-
Formation of the Imidate Salt: The resulting intermediate is protonated on the nitrogen atom to yield the stable imino ester hydrochloride salt, commonly known as a Pinner salt.[2][3]
Caption: Stage 1: Pinner reaction for the formation of the imidate salt.
Stage 2: Ammonolysis of the Pinner Salt to the Amidine Hydrochloride
The second stage involves the conversion of the isolated Pinner salt to the final amidine hydrochloride through reaction with ammonia.
Mechanism:
-
Nucleophilic Addition: Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imino ester.
-
Elimination of Alcohol: The tetrahedral intermediate collapses, leading to the elimination of a molecule of ethanol.
-
Proton Transfer and Salt Formation: A proton transfer results in the formation of the thermodynamically stable amidinium ion, which pairs with the chloride counter-ion to yield the final product, Tetrahydrofuran-2-carboximidamide hydrochloride.
Caption: Stage 2: Ammonolysis of the Pinner salt to the final product.
Detailed Experimental Protocol
This protocol is designed for a scale-up synthesis, yielding a significant quantity of the target compound for research purposes.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Tetrahydrofuran-2-carbonitrile | ≥98% | Commercially Available | 164472-78-0 | Starting material. |
| Ethanol | Anhydrous, ≥99.5% | Standard Chemical Supplier | 64-17-5 | Must be strictly anhydrous. |
| Diethyl ether | Anhydrous, ≥99% | Standard Chemical Supplier | 60-29-7 | Must be strictly anhydrous. |
| Hydrogen chloride | Gas, ≥99.9% | Gas Supplier | 7647-01-0 | Use with appropriate safety precautions.[6] |
| Ammonia | 7N solution in Methanol | Standard Chemical Supplier | 7664-41-7 | Handle in a well-ventilated fume hood. |
| Ammonium chloride | ≥99.5% | Standard Chemical Supplier | 12125-02-9 | Byproduct. |
Equipment
-
Three-necked round-bottom flask (size appropriate for scale) equipped with a mechanical stirrer, gas inlet tube, and a drying tube (calcium chloride).
-
Ice-water bath and/or cryocooler for temperature control.
-
Gas dispersion tube for efficient HCl bubbling.
-
Schlenk line or equivalent inert atmosphere setup.
-
Rotary evaporator.
-
Büchner funnel and filtration apparatus.
-
Standard laboratory glassware.
Step-by-Step Synthesis Procedure
Part A: Synthesis of Ethyl Tetrahydrofuran-2-carboximidate hydrochloride (Pinner Salt)
-
Reaction Setup: Assemble the reaction flask under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a drying tube.
-
Charging Reactants: To the flask, add anhydrous diethyl ether and Tetrahydrofuran-2-carbonitrile. Cool the mixture to 0-5 °C using an ice-water bath.
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution.[1][7] Maintain the temperature between 0-5 °C throughout the addition. The reaction is exothermic, so careful monitoring and control of the HCl flow rate are crucial.
-
Reaction Monitoring: The Pinner salt will precipitate out of the solution as a white solid. Continue bubbling HCl until the reaction is complete (typically monitored by TLC or GC-MS of an aliquot quenched with a basic solution).
-
Isolation of Pinner Salt: Once the reaction is complete, stop the HCl flow and purge the system with nitrogen to remove excess HCl. Collect the precipitated solid by filtration under an inert atmosphere.
-
Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the Pinner salt under vacuum to obtain a fine white powder.
Part B: Synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the dried Pinner salt in anhydrous ethanol. Cool the suspension to 0-5 °C.
-
Ammonolysis: Slowly add a 7N solution of ammonia in methanol to the stirred suspension. The reaction is typically exothermic, so maintain the temperature below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the conversion is complete. The progress can be monitored by ¹H NMR or LC-MS.
-
Removal of Byproduct: Ammonium chloride, a byproduct of the reaction, will precipitate. Remove the solid ammonium chloride by filtration.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Tetrahydrofuran-2-carboximidamide hydrochloride.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the final product as a white crystalline solid.[4]
Process Optimization and Scale-up Considerations
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can lead to the hydrolysis of the nitrile or the imidate intermediate to the corresponding ester.[2][3] Therefore, the use of anhydrous solvents and reagents is critical for high yields.
-
Temperature Control: Both stages of the synthesis are exothermic. Maintaining low temperatures, especially during the addition of HCl and ammonia, is essential to prevent side reactions and ensure the stability of the intermediates.
-
HCl Addition: The rate of HCl gas addition should be carefully controlled to manage the exotherm and prevent excessive pressure buildup. A gas dispersion tube ensures efficient mixing and reaction.
-
Stirring: Efficient mechanical stirring is crucial, particularly during the Pinner salt formation, to maintain a homogeneous suspension and facilitate the reaction.
-
Purification: The purity of the final product is critical for its intended research applications. Recrystallization is an effective method for removing impurities. For very high purity requirements, column chromatography on neutral alumina may be considered, as silica gel can cause decomposition of imidates.[8]
Safety Precautions
-
Hydrogen Chloride Gas: Hydrogen chloride is a corrosive and toxic gas.[6] All manipulations involving HCl gas must be performed in a well-ventilated chemical fume hood.[6][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6][9] A gas scrubber containing a basic solution should be used to neutralize any unreacted HCl gas.
-
Ammonia Solution: Concentrated ammonia solutions are corrosive and have a pungent odor. Handle in a fume hood and wear appropriate PPE.
-
Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage.[10] Use in a well-ventilated area away from ignition sources. Test for peroxides before use if the container has been opened previously.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[9] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][11]
Characterization of Tetrahydrofuran-2-carboximidamide Hydrochloride
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks corresponding to the protons of the tetrahydrofuran ring and the amidinium protons. The chemical shifts and coupling constants should be consistent with the expected structure. |
| ¹³C NMR | A peak corresponding to the amidinium carbon (C=N) is expected in the range of 160-170 ppm, along with signals for the tetrahydrofuran carbons. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the free base of the amidine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1650-1690 cm⁻¹), and C-O stretching of the ether.[12] |
| Melting Point | A sharp melting point indicates high purity. |
| Elemental Analysis | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the calculated values for the molecular formula C₅H₁₁ClN₂O. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride. By adhering to the detailed procedures and safety guidelines, researchers can confidently produce high-purity material for their drug discovery and development programs. The principles and techniques described herein are also applicable to the synthesis of other cyclic and acyclic amidine derivatives.
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"Tetrahydrofuran-2-carboximidamide hydrochloride" in the construction of novel scaffolds for drug discovery
Application Note & Protocols
Topic: Tetrahydrofuran-2-carboximidamide Hydrochloride: A Versatile Building Block for Novel Drug Discovery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Unique Building Block
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery.[1][2] The tetrahydrofuran (THF) ring is one such scaffold, a five-membered cyclic ether present in numerous natural products and a total of 13 FDA-approved drugs, including the antiretroviral agent Darunavir and the antifungal Posaconazole.[3][4][5] Its prevalence is attributed to its ability to act as a hydrogen bond acceptor and to impart favorable pharmacokinetic properties.[3][6]
This application note focuses on Tetrahydrofuran-2-carboximidamide hydrochloride , a bifunctional reagent that marries the privileged THF core with a highly versatile carboximidamide (amidine) functional group. The amidine moiety serves as a powerful synthetic handle for constructing a diverse array of nitrogen-containing heterocycles, which are themselves fundamental components of countless pharmaceuticals.[7][8] By leveraging this unique starting material, researchers can rapidly generate libraries of novel, three-dimensional scaffolds, accelerating the hit-to-lead optimization process.
This guide provides a technical overview and detailed, field-tested protocols for utilizing Tetrahydrofuran-2-carboximidamide hydrochloride in the construction of pyrimidine and imidazole-based scaffolds, two of the most important heterocyclic systems in medicinal chemistry.
Reagent Overview: Properties and Safe Handling
Before proceeding with synthetic protocols, a thorough understanding of the starting material's properties and safety requirements is critical.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | Tetrahydrofuran-2-carboximidamide hydrochloride | Internal |
| CAS Number | 619329-27-0 | Vendor Data |
| Molecular Formula | C₅H₁₁ClN₂O | Vendor Data |
| Molecular Weight | 150.61 g/mol | Vendor Data |
| Appearance | Solid powder | [7] |
| Purity | >98% (typical) | [8] |
Safety and Handling
Tetrahydrofuran-2-carboximidamide hydrochloride should be handled with standard laboratory precautions.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Causality Note: As a hydrochloride salt, the compound is acidic and can be corrosive. The fine powder form necessitates measures to prevent inhalation.
Strategic Pathways to Novel Scaffolds
The core strategy involves using the two nucleophilic nitrogen atoms of the carboximidamide group to react with bifunctional electrophiles, leading to the formation of new heterocyclic rings appended to the THF core. This approach provides a modular and efficient route to diverse chemical matter.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from reaction setup to product isolation and characterization.
Protocol 4.1: Synthesis of 2-(Tetrahydrofuran-2-yl)-4,6-dimethylpyrimidine via Pinner-Type Cyclocondensation
Rationale: The Pinner pyrimidine synthesis is a classic and reliable method for constructing the pyrimidine ring system by condensing an amidine with a 1,3-dicarbonyl compound.[9][10][11] This protocol utilizes acetylacetone as the 1,3-dicarbonyl component. The reaction is typically base-catalyzed to facilitate the initial nucleophilic attack and subsequent cyclization/dehydration cascade.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Tetrahydrofuran-2-carboximidamide HCl | 150.61 | 1.51 g | 10.0 |
| Acetylacetone | 100.12 | 1.00 g | 10.0 |
| Sodium Metal | 22.99 | 0.25 g | 11.0 |
| Absolute Ethanol | 46.07 | 50 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Step-by-Step Methodology:
-
Prepare Sodium Ethoxide Solution: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (30 mL). Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Causality Note: Freshly preparing the sodium ethoxide from sodium metal and absolute ethanol ensures an anhydrous, highly reactive base, which is crucial for deprotonating the amidine hydrochloride salt and catalyzing the condensation.
-
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add Tetrahydrofuran-2-carboximidamide hydrochloride (1.51 g, 10.0 mmol) followed by acetylacetone (1.00 g, 10.0 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with 2M HCl until pH ~7. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of deionized water and extract with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel (7:3 Hexane:Ethyl Acetate) to afford the pure 2-(Tetrahydrofuran-2-yl)-4,6-dimethylpyrimidine.
Expected Characterization:
-
¹H NMR: Expect characteristic signals for the two methyl groups on the pyrimidine ring, the aromatic proton on the pyrimidine, and the multiplets corresponding to the protons of the THF ring.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight.
Protocol 4.2: Synthesis of 2-(Tetrahydrofuran-2-yl)-4-methylimidazole
Rationale: The condensation of amidines with α-haloketones is a well-established and highly efficient method for the synthesis of 2,4-disubstituted imidazoles.[12][13][14] This protocol uses chloroacetone as the α-haloketone. A base is required to neutralize the hydrochloride salt of the amidine and to scavenge the HCl produced during the cyclization. An aqueous THF solvent system is optimal as it solubilizes both the polar amidine salt and the less polar α-haloketone.[15]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Tetrahydrofuran-2-carboximidamide HCl | 150.61 | 1.51 g | 10.0 |
| Chloroacetone | 92.52 | 0.93 g | 10.0 |
| Potassium Bicarbonate (KHCO₃) | 100.12 | 4.00 g | 40.0 |
| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Deionized Water | 18.02 | 5 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine Tetrahydrofuran-2-carboximidamide hydrochloride (1.51 g, 10.0 mmol) and potassium bicarbonate (4.00 g, 40.0 mmol) in a mixture of THF (20 mL) and water (5 mL).
-
Causality Note: Using a significant excess of a mild base like KHCO₃ ensures that the starting amidine is fully deprotonated and that the acidic byproduct (HCl) is neutralized without causing significant decomposition of the acid-sensitive chloroacetone.[15]
-
-
Reagent Addition: Heat the mixture to a vigorous reflux. Prepare a solution of chloroacetone (0.93 g, 10.0 mmol) in THF (5 mL) and add it dropwise to the refluxing mixture over 15 minutes.
-
Reaction Execution: Maintain the reaction at reflux for 2 hours after the addition is complete. Monitor for completion by TLC (9:1 Dichloromethane:Methanol).
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid with a small amount of THF.
-
Extraction: Combine the filtrate and the washings. Remove the THF under reduced pressure. To the remaining aqueous residue, add ethyl acetate (40 mL). Separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Expected Characterization:
-
¹H NMR: Expect signals for the methyl group on the imidazole ring, the aromatic proton on the imidazole, the broad N-H proton signal, and the characteristic multiplets of the THF ring.
-
¹³C NMR: Look for the three distinct signals of the imidazole ring carbons in the aromatic region.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion.
Conclusion and Future Outlook
Tetrahydrofuran-2-carboximidamide hydrochloride is a potent and underutilized building block for diversity-oriented synthesis in drug discovery. The protocols detailed herein demonstrate straightforward, high-yielding entries into tetrahydrofuranyl-substituted pyrimidine and imidazole scaffolds. These core structures can be further functionalized to generate extensive libraries for screening against a wide range of biological targets, from kinases to proteases and GPCRs. The combination of a privileged THF moiety with synthetically tractable heterocyclic systems makes this reagent an invaluable tool for medicinal chemists aiming to explore novel and biologically relevant chemical space.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.187701002154]
- Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Pinner_reaction]
- J&K Scientific. (2025). Pinner Reaction. [URL: https://www.jk-sci.com/named-reaction/pinner-reaction]
- Murry, J. A., et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. The Journal of Organic Chemistry, 66(25), 8590–8592. [URL: https://pubs.acs.org/doi/10.1021/jo0159474]
- Gautam, A. (2015). Pinner pyrimidine synthesis. Slideshare. [URL: https://www.slideshare.net/ASHOKGautam2/pinner-pyrimidine-synthesis]
- Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10493–10524. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00829]
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. [URL: https://www.benchchem.
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [URL: https://www.researchgate.net/publication/40468519_Tetrahydrofuran-Containing_Pharmaceuticals_Targets_Pharmacological_Activities_and_their_SAR_Studies]
- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [URL: https://www.wjpsonline.org/admin/uploads/gVY8kR.pdf]
- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v80p0169]
- Murry, J. A., et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. ResearchGate. [URL: https://www.researchgate.
- Organic Chemistry Portal. (n.d.). Pinner Reaction. [URL: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm]
- R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [URL: https://discovery.researcher.life/article/tetrahydrofuran-containing-pharmaceuticals-targets-pharmacological-activities-and-their-sar-studies/10.1002/cmdc.202500603]
- Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. [URL: https://www.mdpi.com/1420-3049/28/2/748]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40468519/]
- Krchnak, V., et al. (2010). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 15(3), 1435–1446. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257321/]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. [URL: https://www.inno-pharmchem.com/blog/the-chemistry-of-pyridine-2-carboximidamide-hcl-synthesis-and-properties]
- ResearchGate. (n.d.). Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. [URL: https://www.researchgate.
- Al-Shemary, R. K. (2025). Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. Uobabylon.edu.iq. [URL: https://www.uobabylon.edu.iq/coderedirect.aspx?ID=3616]
- ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. [URL: https://www.researchgate.net/publication/361250392_Tetrahydrofuran_THF-containing_natural_products_and_biological_activities]
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2883626/]
- Georgia Institute of Technology. (2021). Synthetic Strategies Toward Heterocyclic Seven Membered Ring Systems: Building Libraries of Privileged Scaffolds for Medicinal Chemistry and Forensic Analysis. [URL: https://smartech.
- LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [URL: https://www.lassbio.com/privileged-scaffolds-in-medicinal-chemistry]
- Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78262-224-6]
- Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00035a029]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pyridine-2-carboximidamide Hydrochloride: Your Key to Advanced Chemical Synthesis. [URL: https://www.inno-pharmchem.com/product/51285-26-8]
- Karczmarzyk, Z., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [URL: https://www.mdpi.com/1424-8247/14/11/1164]
- Procter, D. J., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Nature Communications, 14(1), 7480. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10668407/]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [URL: https://www.chemistrysteps.
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Application of "Tetrahydrofuran-2-carboximidamide hydrochloride" in parallel synthesis libraries
Introduction: Strategic Integration of Privileged Scaffolds for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular libraries is a cornerstone of successful drug discovery campaigns. Parallel synthesis has emerged as an indispensable strategy, enabling the rapid generation and evaluation of numerous compounds against biological targets.[1] The choice of building blocks for these libraries is critical, with a focus on incorporating "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets, thereby increasing the probability of identifying novel therapeutic agents.
This application note details the utility of Tetrahydrofuran-2-carboximidamide hydrochloride as a versatile building block in parallel synthesis. This reagent uniquely combines two medicinally significant motifs: the tetrahydrofuran (THF) ring and the amidine functional group.
-
The Tetrahydrofuran Moiety: The THF ring is a prevalent feature in numerous FDA-approved drugs.[2] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional vector for exploring chemical space, often leading to improved pharmacokinetic profiles.[3][4]
-
The Amidine Functional Group: Amidines are potent hydrogen bond donors and acceptors, and as strong bases, they are often protonated at physiological pH.[5] This allows them to form strong, charge-assisted interactions with biological targets such as enzymes and receptors.[6] The amidine group is a key pharmacophore in a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, and antiprotozoal activities.[6][7]
By leveraging Tetrahydrofuran-2-carboximidamide hydrochloride in parallel synthesis, researchers can generate libraries of compounds that possess inherent drug-like properties, accelerating the identification of high-quality lead compounds.
Core Reaction: The Pinner Synthesis of Tetrahydrofuran-Substituted Pyrimidines
A robust and well-established method for incorporating amidines into heterocyclic scaffolds is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound to form a pyrimidine ring.[3][6] This reaction is highly amenable to parallel synthesis due to its typically mild conditions and broad substrate scope.
This application note will focus on the parallel synthesis of a library of 4-hydroxy-6-substituted-2-(tetrahydrofuran-2-yl)pyrimidines via the reaction of Tetrahydrofuran-2-carboximidamide hydrochloride with a diverse set of β-ketoesters.
Parallel Synthesis Workflow
The following diagram illustrates the workflow for the parallel synthesis of a tetrahydrofuran-substituted pyrimidine library.
Caption: Parallel synthesis workflow for a pyrimidine library.
Detailed Experimental Protocol
This protocol describes the parallel synthesis of a 96-member library of 4-hydroxy-6-substituted-2-(tetrahydrofuran-2-yl)pyrimidines in a 96-well microtiter plate format.
Materials and Equipment:
-
Tetrahydrofuran-2-carboximidamide hydrochloride
-
A diverse library of β-ketoesters (e.g., ethyl acetoacetate derivatives)
-
Sodium ethoxide (NaOEt) solution in ethanol (21% w/v)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
96-well reaction block with magnetic stirring capabilities (e.g., Radleys Carousel 12 or GreenHouse Parallel Synthesiser)
-
Multichannel pipette or automated liquid handler
-
96-well plate for liquid-liquid extraction
-
Centrifugal evaporator
1. Preparation of Reagent Stock Solutions:
-
Amidine Solution: Prepare a 0.5 M solution of Tetrahydrofuran-2-carboximidamide hydrochloride in anhydrous ethanol.
-
Base Solution: Use a commercially available 21% (w/v) solution of sodium ethoxide in ethanol (approximately 3 M).
-
β-Ketoester Library: Prepare 0.5 M stock solutions of each β-ketoester in anhydrous ethanol in a separate 96-well plate.
2. Reaction Setup (in a 96-well reaction block):
-
To each well of the reaction block, add 200 µL of the corresponding β-ketoester stock solution (0.1 mmol, 1.0 eq).
-
Add 220 µL of the Tetrahydrofuran-2-carboximidamide hydrochloride stock solution (0.11 mmol, 1.1 eq) to each well.
-
With vigorous stirring, add 37 µL of the sodium ethoxide solution (0.11 mmol, 1.1 eq) to each well. Note: The addition of base should be done carefully to control any initial exotherm.
3. Reaction Incubation:
-
Seal the reaction block securely.
-
Heat the reaction mixture to 80°C with continuous stirring for 4 hours.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.
4. Parallel Workup:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding 500 µL of saturated aqueous NH₄Cl solution to each well.
-
Add 1 mL of ethyl acetate to each well.
-
Seal the plate and shake vigorously for 2 minutes to perform the extraction.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer from each well to a new 96-well collection plate.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic layers.
5. Product Isolation and Analysis:
-
Concentrate the combined organic extracts in the 96-well collection plate to dryness using a centrifugal evaporator.
-
Reconstitute the residues in a suitable solvent (e.g., DMSO/methanol) for analysis.
-
Analyze each well by LC-MS to determine the purity and confirm the identity of the desired product.
Illustrative Reaction Scheme
The following diagram depicts the core chemical transformation.
Caption: Pinner condensation for pyrimidine synthesis.
Expected Outcomes and Data Presentation
The described protocol is expected to yield the desired pyrimidine products in moderate to good yields and purities, suitable for high-throughput screening.
Table 1: Representative Library Synthesis Results
| R-Group (from β-ketoester) | Product Molecular Weight ( g/mol ) | Expected Yield (%) | Purity by LC-MS (%) |
| Methyl | 194.21 | 65-75 | >90 |
| Ethyl | 208.24 | 60-70 | >90 |
| Phenyl | 256.29 | 55-65 | >85 |
| 4-Chlorophenyl | 290.73 | 50-60 | >85 |
| Cyclopropyl | 220.25 | 60-70 | >90 |
Troubleshooting and Scientific Rationale
-
Low Yields:
-
Rationale: Incomplete reaction or side reactions. The Pinner condensation is sensitive to moisture, which can hydrolyze the amidine starting material.
-
Solution: Ensure all solvents and reagents are anhydrous. Use freshly opened solvents and properly dried glassware. An inert atmosphere (N₂ or Ar) can also be beneficial.
-
-
Formation of Byproducts:
-
Rationale: Self-condensation of the β-ketoester can occur, especially with prolonged reaction times or excess base.
-
Solution: Carefully control the stoichiometry of the base. Monitor the reaction progress to avoid unnecessarily long reaction times.
-
-
Poor Purity:
-
Rationale: Inefficient workup and extraction can lead to residual starting materials or salts in the final product.
-
Solution: Ensure thorough mixing during the liquid-liquid extraction. A second extraction can improve purity. Alternatively, a solid-phase extraction (SPE) workup could be employed for more efficient purification.
-
Conclusion
Tetrahydrofuran-2-carboximidamide hydrochloride is a valuable and versatile building block for the parallel synthesis of compound libraries. Its use in the Pinner condensation with a diverse range of β-ketoesters provides a straightforward and efficient route to novel, drug-like pyrimidine scaffolds. The protocol outlined in this application note is robust, scalable, and amenable to automation, making it an excellent choice for academic and industrial researchers engaged in early-stage drug discovery. The strategic incorporation of the tetrahydrofuran and amidine motifs offers a compelling approach to populate chemical libraries with compounds possessing favorable physicochemical and pharmacological properties.
References
- Vertex AI Search, based on an overview of FDA-approved drugs containing the THF nucleus.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC, 2018(6), 85-138.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
- Wikipedia. (n.d.). Amidine.
- PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- SpiroChem. (n.d.).
- Asynt. (2022). A Quick Introduction to Parallel Synthesis.
- Fiveable. (n.d.). Combinatorial chemistry | Medicinal Chemistry Class Notes.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tetrahydrofuran (THF)
- Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600.
- Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pinner Reaction Conditions for Tetrahydrofuran-2-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride via the Pinner reaction. This guide is designed to provide in-depth, actionable advice to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for improved yield and purity.
Understanding the Pinner Reaction for Tetrahydrofuran-2-carboximidamide Synthesis
The Pinner reaction is a classic and versatile method for converting nitriles into various valuable functional groups, including the target imidate salt, Tetrahydrofuran-2-carboximidamide hydrochloride.[1][2][3] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, often referred to as a Pinner salt.[1][2][4] In this specific application, Tetrahydrofuran-2-carbonitrile is reacted with an alcohol in the presence of anhydrous hydrogen chloride (HCl) to yield the desired product.
The core of the Pinner reaction's success lies in the initial protonation of the nitrile nitrogen by a strong acid, which significantly increases the electrophilicity of the nitrile carbon.[2][5] This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of the imidate salt.[2][6][7]
Reaction Mechanism Overview
Caption: Generalized Pinner reaction mechanism.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride.
Issue 1: Low or No Product Yield
Q: I'm getting a very low yield of my target imidate salt, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?
A: Low conversion is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
1. Inadequate Anhydrous Conditions:
-
Causality: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the reactive Pinner salt intermediate to form an ester, or react with the starting nitrile under acidic conditions, leading to amide formation.[2][8]
-
Solution:
-
Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents (e.g., molecular sieves).
-
Use dry hydrogen chloride gas.[2][9] If generating HCl in situ, ensure the reagents are of high purity and the generation apparatus is dry. A solution of 4N HCl in cyclopentyl methyl ether (CPME) has been reported as a safer and effective alternative to gaseous HCl.[10][11]
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
-
2. Insufficient Acid Catalyst:
-
Causality: The protonation of the nitrile is the crucial first step.[2][5] Insufficient acid will result in a slow or incomplete reaction.
-
Solution:
-
Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture.
-
If using a solution of HCl, ensure the concentration is accurate and a sufficient number of equivalents are used.
-
Modern variations of the Pinner reaction have successfully employed Lewis acids like trimethylsilyl triflate (TMSOTf) as a promoter, which can sometimes offer milder reaction conditions.[12][13]
-
3. Suboptimal Temperature Control:
-
Causality: Pinner salts are often thermodynamically unstable at higher temperatures and can decompose into an amide and an alkyl chloride.[1][3] The reaction is typically carried out at low temperatures to favor the formation of the desired imidate salt.[3][14]
-
Solution:
-
Maintain the reaction temperature between -10°C and 0°C, especially during the addition of HCl gas.[2]
-
Use a suitable cooling bath (e.g., ice-salt or dry ice-acetone) to ensure consistent temperature control.
-
4. Reactant Quality:
-
Causality: Impurities in the Tetrahydrofuran-2-carbonitrile or the alcohol can interfere with the reaction.
-
Solution:
-
Use high-purity starting materials. If necessary, purify the nitrile and alcohol by distillation before use.
-
Issue 2: Formation of Side Products
Q: My final product is contaminated with significant amounts of byproducts. How can I identify and minimize their formation?
A: The Pinner reaction can be prone to the formation of several side products, especially if reaction conditions are not carefully controlled.
1. Amide Formation:
-
Causality: As mentioned, elevated temperatures can cause the Pinner salt to rearrange into a more stable N-alkyl amide. The presence of any water can also lead to the formation of the corresponding primary amide.[1][14]
-
Solution:
2. Orthoester Formation:
-
Causality: The Pinner salt itself is reactive and can undergo further nucleophilic attack by an excess of the alcohol to form an orthoester.[1][4]
-
Solution:
3. Ester Formation:
-
Causality: This is primarily due to the presence of water, which hydrolyzes the Pinner salt.[1][15]
-
Solution:
-
The most critical factor is maintaining strictly anhydrous conditions throughout the reaction and workup.[6]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Pinner reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Pinner reaction? A1: The choice of solvent can be critical. While the reaction can sometimes be run neat with the alcohol as both reactant and solvent, using an anhydrous, non-protic solvent like diethyl ether or dichloromethane is common to help control the concentration and temperature.[7] Anhydrous benzene or dioxane have also been traditionally used.[3] Recently, cyclopentyl methyl ether (CPME) has been shown to be an effective and safer alternative.[10][11]
Q2: Can I use a different acid catalyst instead of gaseous HCl? A2: While gaseous HCl is the traditional catalyst, its handling can be hazardous.[10] Solutions of HCl in an anhydrous solvent, such as 4N HCl in CPME, are a viable and safer alternative.[10] Some modern protocols have also explored the use of Lewis acids, such as trimethylsilyl triflate (TMSOTf), to promote the reaction, potentially under milder conditions.[12][13]
Q3: How do I know when the reaction is complete? A3: Monitoring the reaction progress can be challenging as the intermediate Pinner salt may not be easily visualized by TLC. A common approach is to follow the disappearance of the starting nitrile using techniques like Gas Chromatography (GC) or by taking small aliquots, quenching them, and analyzing by TLC or LC-MS. In many lab-scale preparations, the reaction is run for a predetermined amount of time based on established protocols (e.g., 14-18 hours at low temperature).[2]
Q4: My Pinner salt product is a semi-solid or oil. Is this normal? A4: Yes, it is not uncommon for Pinner salts to be obtained as semi-solids or oils rather than crystalline solids.[2] The physical state of the product does not necessarily indicate impurity. The crucial next step is to ensure it is properly handled under anhydrous conditions if it is to be used in a subsequent reaction.
Q5: How should I handle the workup of the reaction? A5: Typically, after the reaction is complete, the excess solvent and HCl are removed under reduced pressure at low temperature. The resulting crude Pinner salt is often used directly in the next step without extensive purification due to its reactivity.[1] If isolation is necessary, the product can be precipitated by the addition of a non-polar solvent like diethyl ether, followed by filtration under an inert atmosphere.
Optimized Protocol and Data Summary
Based on literature and best practices, the following table summarizes the key reaction parameters for optimizing the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -10°C to 0°C | Minimizes decomposition of the thermodynamically unstable Pinner salt and reduces amide byproduct formation.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture, which can lead to hydrolysis and ester/amide byproducts.[2][8] |
| Solvent | Anhydrous Diethyl Ether, Dichloromethane, or CPME | Ensures reactants are in solution and helps maintain anhydrous conditions. CPME is a safer, modern alternative.[7][10][11] |
| Acid Catalyst | Anhydrous HCl (gas or solution in anhydrous solvent) | Protonates the nitrile, which is the key activation step. Gaseous HCl is traditional, but solutions in solvents like CPME are safer.[2][10] |
| Alcohol (e.g., Ethanol) | 1.0 - 1.2 equivalents | Using a stoichiometric or slight excess of the alcohol drives the reaction to completion while minimizing the formation of orthoester byproducts.[2][14] |
| Reaction Time | 12 - 24 hours | The reaction is often slow at low temperatures and may require an extended period to reach completion. Progress should be monitored if possible.[2] |
Experimental Protocol: A General Guideline
-
Preparation: Assemble a flame- or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube or connection to an inert gas line.
-
Charging Reactants: Under a positive pressure of nitrogen, charge the flask with Tetrahydrofuran-2-carbonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., CPME).
-
Cooling: Cool the reaction mixture to between -10°C and -5°C using an appropriate cooling bath.
-
Alcohol Addition: Add the anhydrous alcohol (e.g., ethanol, 1.1 eq) to the cooled solution.
-
HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution while maintaining the low temperature. Alternatively, add a solution of HCl in an anhydrous solvent dropwise. Continue the addition over a period of time as determined by the scale of the reaction.
-
Reaction: Allow the reaction to stir at 0-5°C for 14-24 hours. The Pinner salt may precipitate as a solid.
-
Workup: Once the reaction is deemed complete, the product can be isolated by filtering the precipitate under a blanket of nitrogen and washing with cold, anhydrous ether. The product should be dried under vacuum and stored in a desiccator.
References
-
Pinner reaction - Wikipedia. (URL: [Link])
-
Pinner Reaction - Organic Chemistry Portal. (URL: [Link])
-
Pinner Reaction - Name-Reaction.com. (URL: [Link])
-
Chemistry of Imidates - Scribd. (URL: [Link])
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity - Research and Reviews. (URL: [Link])
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity - Open Access Journals. (URL: [Link])
-
Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC - NIH. (URL: [Link])
-
Base-Catalyzed Reaction of Nitriles with Alcohols... - ACS Publications. (URL: [Link])
-
Pinner Reaction | NROChemistry. (URL: [Link])
-
Pinner reaction - Grokipedia. (URL: [Link])
-
A Lewis acid-promoted Pinner reaction - Beilstein Journals. (URL: [Link])
-
A Lewis acid-promoted Pinner reaction - PMC - NIH. (URL: [Link])
-
(PDF) A Lewis acid-promoted Pinner reaction - ResearchGate. (URL: [Link])
-
Improved Pinner Reaction with CPME as a Solvent - Taylor & Francis Online. (URL: [Link])
-
Nitriles to Esters - Chemistry Steps. (URL: [Link])
-
Improved Pinner Reaction with CPME as a Solvent - ResearchGate. (URL: [Link])
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction [drugfuture.com]
- 5. rroij.com [rroij.com]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yields in the synthesis of "Tetrahydrofuran-2-carboximidamide hydrochloride"
Welcome to the technical support center for the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride, typically prepared via a Pinner reaction of 2-cyanotetrahydrofuran, can often be traced back to a few critical experimental parameters. This section addresses specific problems you might be encountering.
Question 1: My reaction to form the Pinner salt intermediate appears sluggish or incomplete. What are the likely causes and how can I fix this?
Low conversion of 2-cyanotetrahydrofuran to the ethyl tetrahydrofuran-2-carboximidate hydrochloride (the Pinner salt) is a common hurdle. The primary culprits are often related to the acid catalyst and the presence of water.
Underlying Causes and Solutions:
-
Insufficient HCl Concentration: The Pinner reaction requires a high concentration of anhydrous HCl to protonate the nitrile, thereby activating it for nucleophilic attack by the alcohol.[1][2] If the HCl concentration is too low, the reaction rate will be significantly reduced.
-
Solution: Ensure your reaction solvent (e.g., anhydrous ethanol) is fully saturated with dry HCl gas. It is crucial to bubble HCl gas through the cooled solvent until a constant weight is achieved, indicating saturation.
-
-
Presence of Water: Water is highly detrimental to the Pinner reaction. It can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to tetrahydrofuran-2-carboxamide or the Pinner salt intermediate to ethyl tetrahydrofuran-2-carboxylate.[3][4]
-
Solution: Use anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
dot
Caption: Synthetic pathway and common side reactions.
Question 2: I've successfully formed the Pinner salt, but the subsequent ammonolysis step to the final amidine hydrochloride is giving a low yield. What should I investigate?
The conversion of the Pinner salt to the amidine is a nucleophilic substitution reaction. Incomplete conversion or side reactions at this stage can significantly impact your final yield.
Underlying Causes and Solutions:
-
Incomplete Ammonolysis: The Pinner salt can be sterically hindered, and the ammonolysis may require forcing conditions to go to completion.
-
Solution: Use a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol). Ensure a sufficient excess of ammonia is used. The reaction may benefit from extended reaction times or slightly elevated temperatures, but this should be monitored carefully to avoid decomposition.
-
-
Hydrolysis of the Pinner Salt: As with the first step, any water present during the ammonolysis will lead to the formation of the corresponding ester as a byproduct.
-
Solution: Use anhydrous solvents for the preparation of the ammonia solution and for the reaction itself.
-
-
Product Precipitation and Isolation: Tetrahydrofuran-2-carboximidamide hydrochloride may have some solubility in the reaction mixture, leading to losses during filtration.
-
Solution: Cool the reaction mixture thoroughly in an ice bath before filtration to maximize precipitation. Wash the collected solid with a minimal amount of cold, anhydrous solvent (e.g., diethyl ether) to remove impurities without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Pinner reaction step?
The Pinner salt intermediate is thermally unstable and can decompose into an amide and an alkyl chloride at elevated temperatures.[3][5] Therefore, it is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the addition of HCl and the subsequent stirring period.
Q2: How can I confirm the formation of the Pinner salt intermediate?
The Pinner salt often precipitates from the reaction mixture as a crystalline solid.[5] You can monitor the reaction progress by taking a small aliquot, quenching it with a non-nucleophilic base (like triethylamine), and analyzing by TLC or ¹H NMR to observe the disappearance of the starting nitrile. For ¹H NMR, you would expect to see characteristic shifts for the imino ester protons.
Q3: My final product is contaminated with ammonium chloride. How can I remove it?
Ammonium chloride is a common byproduct of the Pinner reaction, especially if an excess of ammonia is used. While it can sometimes be removed by recrystallization from a suitable solvent system (e.g., ethanol/ether), a more robust method involves dissolving the crude product in an anhydrous alcohol and adding an alkoxide, such as sodium ethoxide. This will precipitate the less soluble sodium chloride, which can be filtered off.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Anhydrous HCl is a corrosive gas and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The reaction is also exothermic, especially during the bubbling of HCl gas, and requires careful temperature control to prevent runaway reactions. Tetrahydrofuran and other solvents like diethyl ether are highly flammable.
Q5: Could the tetrahydrofuran ring open under the acidic conditions of the Pinner reaction?
While strong acids can promote the polymerization of tetrahydrofuran at elevated temperatures, the conditions of the Pinner reaction (low temperature, anhydrous) are generally mild enough to avoid significant ring-opening.[6][7] However, if the reaction temperature is not properly controlled, this could become a competing side reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Tetrahydrofuran-2-carboximidate Hydrochloride (Pinner Salt)
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube.
-
Reagents: To the flask, add anhydrous ethanol (e.g., 100 mL) and cool to 0 °C in an ice-salt bath.
-
HCl Saturation: Bubble dry hydrogen chloride gas through the cold, stirred ethanol until the solution is saturated (as determined by weight gain).
-
Nitrile Addition: To this solution, add 2-cyanotetrahydrofuran (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Seal the flask and stir the reaction mixture at 0-4 °C for 24-48 hours. The Pinner salt should precipitate as a white solid.
-
Isolation: Collect the precipitate by filtration under a dry, inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum.
dot
Caption: Troubleshooting decision tree for low yields.
Protocol 2: Synthesis of Tetrahydrofuran-2-carboximidamide Hydrochloride
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the Pinner salt (1 equivalent) in anhydrous ethanol.
-
Ammonia Addition: Cool the suspension to 0 °C and add a saturated solution of anhydrous ammonia in ethanol (e.g., 2-3 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the Pinner salt.
-
Isolation: Cool the reaction mixture to 0 °C to precipitate the product. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether. If necessary, the product can be recrystallized from an appropriate solvent system, such as ethanol/ether.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Pinner Reaction Temp. | 0-5 °C | Prevents thermal decomposition of the Pinner salt intermediate.[3][5] |
| Atmosphere | Anhydrous, Inert (N₂ or Ar) | Prevents hydrolysis of nitrile and Pinner salt by atmospheric moisture.[1] |
| HCl | Saturated in Anhydrous Alcohol | Ensures complete protonation and activation of the nitrile.[2] |
| Ammonia | Anhydrous, in excess | Drives the ammonolysis reaction to completion. |
| Solvents | Anhydrous Grade | Minimizes water-induced side reactions (ester and amide formation).[3][4] |
References
- Current time information in London, GB. (n.d.). Google.
-
Pinner reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Pinner reaction. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
-
Scheme 4 Synthesis of imidate hydrochloride salts. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. (n.d.). Google Patents.
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Open Access Journals - Research and Reviews. Retrieved January 19, 2026, from [Link]
-
Chemistry of Imidates. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Nitriles to Esters. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Nitrile to Ester - Pinner Reaction. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
The ammonolysis of esters in liquid ammonia. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. (n.d.). Google Patents.
-
Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation of tetrahydrofuran. (n.d.). Google Patents.
-
Synthesis of 2,5-dihydrofuran and tetrahydrofuran from 1,3-butadiene. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
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- 2. rroij.com [rroij.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 7. US6316640B1 - Preparation of tetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: Purification of Tetrahydrofuran-2-carboximidamide Hydrochloride
Welcome to the technical support guide for the purification of Tetrahydrofuran-2-carboximidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols for handling this specific chemical entity.
As a polar organic salt, Tetrahydrofuran-2-carboximidamide hydrochloride presents unique purification challenges that require a nuanced approach. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when first approaching the purification of this compound.
Q1: What are the most likely impurities in my crude Tetrahydrofuran-2-carboximidamide hydrochloride?
A: The impurity profile is highly dependent on the synthetic route. For amidine hydrochlorides synthesized via the classic Pinner reaction (from a nitrile, alcohol, and HCl), the most common impurity is ammonium chloride (NH₄Cl), which is a byproduct of the subsequent ammonolysis step.[1] Other potential impurities include unreacted starting materials, residual solvents, and byproducts from minor side reactions. The presence of a slight yellow color in the crude product often indicates the presence of such impurities.[1]
Q2: My crude product is a sticky, semi-solid or oil. What is the likely cause and how can I solidify it?
A: This is a common issue with polar hydrochloride salts. The primary causes are typically the presence of residual protic solvents (like ethanol or water) or the compound's hygroscopic nature, causing it to absorb atmospheric moisture. To induce solidification, try co-evaporation with an anhydrous, non-polar solvent like toluene or cyclohexane to azeotropically remove water and other volatile impurities. Subsequently, performing a solvent wash (trituration) with a solvent in which your product is insoluble, such as diethyl ether or ethyl acetate, can help remove soluble impurities and yield a solid product.[2]
Q3: Is Tetrahydrofuran-2-carboximidamide hydrochloride stable on a standard silica gel column?
A: It is generally not recommended to purify highly basic or polar compounds like amidine hydrochlorides on standard, untreated silica gel.[3][4] The acidic nature of the silanol groups (Si-OH) on the silica surface can lead to very strong, irreversible binding of your basic compound, resulting in no elution.[3] Alternatively, it can cause significant peak tailing or "streaking," which leads to poor separation and low recovery.[4] In some cases, the acidic silica can even cause decomposition of the target molecule.[3]
Q4: What is the most reliable first-line purification technique for this compound?
A: For crystalline salts, recrystallization is almost always the preferred and most scalable method of purification.[2] It is highly effective at removing both more-soluble and less-soluble impurities in a single step. The key is to identify a suitable solvent or, more likely, a binary solvent system that leverages the compound's temperature-dependent solubility.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide uses a question-and-answer format to directly address specific experimental failures.
Issue 1: Recrystallization Failures
Q: I attempted recrystallization, but my compound "oiled out," forming a liquid layer instead of crystals. What went wrong?
A: "Oiling out" occurs when the solute's solubility in the solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming an ordered crystal lattice.
-
Causality & Explanation: This often happens when the cooling process is too rapid or when the chosen solvent is too "good" for the compound, even at lower temperatures. The high concentration of the solute lowers the melting point of the solid form to below the temperature of the solution.
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the primary (dissolving) solvent to the hot, oiled-out mixture until it redissolves, then attempt to cool it again slowly.
-
Modify Solvent System: The polarity of your solvent system may be too high. While the solution is hot, cautiously add small amounts of a non-polar "anti-solvent" (e.g., diethyl ether, hexane) until the solution becomes slightly turbid. Then, add a few drops of the hot, polar solvent to clarify the solution before allowing it to cool. This fine-tunes the solubility profile.[2]
-
Q: My recrystallization yield is extremely low (<30%). How can I improve my recovery?
A: Low yield is typically a problem of solubility—either you used too much solvent, or your compound remains too soluble in the mother liquor even after cooling.
-
Causality & Explanation: Every compound has some residual solubility in the solvent it is crystallized from. Using a large excess of solvent will maximize the amount of product lost in this manner.
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Optimize the Anti-Solvent: For binary solvent systems (e.g., ethanol/ether), after dissolving in the primary solvent, add the anti-solvent until persistent cloudiness is observed, then clarify with a drop or two of the primary solvent. This ensures the solution is saturated at high temperatures.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and attempt a second recrystallization to recover more material. Be aware that this "second crop" may be less pure than the first.
-
Issue 2: Column Chromatography Challenges
Q: I need to use chromatography. How can I prevent my compound from streaking or sticking to the silica gel?
A: To successfully use silica gel for a basic compound, you must deactivate the acidic silanol groups.
-
Causality & Explanation: The lone pairs on the nitrogen atoms of the amidine will interact strongly with acidic protons on the silica surface, causing the issues described.[3][5]
-
Solutions:
-
Basic Mobile Phase Additive: The most common solution is to add a small amount of a volatile base to your mobile phase. A typical eluent system might be Dichloromethane/Methanol with 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[4][5] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase: If basic additives do not resolve the issue, consider alternative stationary phases. Alumina (neutral or basic) is often a better choice for purifying basic compounds.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may also be effective alternatives.[5]
-
Section 3: Validated Experimental Protocols
These protocols provide a starting point for purification. Always begin with a small-scale trial before committing a large quantity of material.
Protocol 1: High-Recovery Recrystallization
This protocol uses a binary solvent system, which is common for purifying polar salts.
-
Solvent System Selection: A common and effective system for amidine hydrochlorides is a polar alcohol (e.g., Ethanol or 2-Propanol) paired with a less polar ether (e.g., Diethyl Ether or Methyl tert-butyl ether, MTBE).[2]
-
Dissolution: Place the crude Tetrahydrofuran-2-carboximidamide hydrochloride (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Heat the flask gently (e.g., to 50-60 °C).
-
Add Hot Solvent: Add hot ethanol dropwise while stirring until the solid just dissolves. It is critical to use the absolute minimum volume necessary.
-
Induce Crystallization: Remove the flask from the heat. Slowly add diethyl ether (the anti-solvent) dropwise while stirring. Continue adding until the solution becomes persistently cloudy.
-
Clarify and Cool: Add a few drops of hot ethanol to make the solution clear again. Cover the flask, remove it from the heat source, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents. Confirm purity by HPLC and structure by NMR.
Protocol 2: Solvent Trituration for Impurity Removal
This method is useful if your main impurity is non-polar and your product is a solid.
-
Place the crude solid in a flask with a stir bar.
-
Add a solvent in which your product is known to be poorly soluble but the impurities are soluble (e.g., Ethyl Acetate or Diethyl Ether).[2]
-
Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of the same fresh, cold solvent.
-
Dry the purified solid under high vacuum.
Section 4: Visual Workflows and Data
Diagrams
Visual aids can help in planning and executing purification strategies. The following diagrams were generated using Graphviz and adhere to a high-contrast color palette for clarity.
Caption: Decision tree for selecting a purification method.
Caption: Step-by-step workflow for binary solvent recrystallization.
Data Tables
Table 1: Troubleshooting Summary
| Problem | Primary Cause | Recommended Solution(s) |
|---|---|---|
| Product "Oils Out" | Solution is supersaturated; cooling too fast. | Re-heat, add more primary solvent, cool slowly. |
| Low Recrystallization Yield | Too much solvent used; high product solubility. | Use minimum hot solvent; try a different anti-solvent. |
| Persistent Impurities | Impurity has similar solubility to the product. | Re-crystallize from a different solvent system; try trituration. |
| Streaking on Silica Column | Strong acid-base interaction with silica. | Add triethylamine (1-2%) to eluent; use alumina.[4][5] |
| Product Won't Solidify | Residual solvent; hygroscopic nature. | Co-evaporate with toluene; triturate with diethyl ether. |
Table 2: Recommended Solvent Systems for Purification
| Technique | Primary Solvent (for dissolving) | Anti-Solvent / Washing Solvent | Rationale & Notes |
|---|---|---|---|
| Recrystallization | Ethanol, 2-Propanol, Methanol | Diethyl Ether, MTBE, Ethyl Acetate | Balances polarity for dissolving the salt with a non-polar medium to force precipitation. 2-Propanol is often preferred over ethanol as many HCl salts are less soluble in it.[2] |
| Trituration / Wash | N/A | Diethyl Ether, Ethyl Acetate, Hexane | Effective for removing non-polar or less-polar organic impurities from the polar salt.[2] |
| Column Chromatography | Dichloromethane / Methanol (e.g., 95:5 to 90:10) + 1% Triethylamine | N/A | The triethylamine passivates the acidic silica gel, enabling elution of the basic compound.[5] |
Section 5: Purity Assessment and Method Validation
Purification is incomplete without validation. It is essential to confirm the purity and identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated HPLC method should demonstrate specificity (the ability to separate the main compound from impurities), linearity, accuracy, and precision.[6][7] For a polar compound like this, reversed-phase chromatography (e.g., on a C18 column) might require a highly aqueous mobile phase or an ion-pairing agent for good retention and peak shape.[5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified compound. The absence of signals corresponding to impurities (e.g., residual solvents or byproducts) is a strong indicator of high purity.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base form of the compound.
The validation of these analytical methods should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8]
References
-
The Chemistry of the Amidines. - ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem. Available at: [Link]
-
HPLC Troubleshooting Guide - WSU. Available at: [Link]
- CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google Patents.
- Purification of tetrahydrofuran - US4233228A - Google Patents.
-
Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS - IKEV. Available at: [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Available at: [Link]
-
What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? : r/chemistry - Reddit. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
- Purification of tetrahydrofuran - Patent 0041790.
- US4919765A - Process for the purification of tetrahydrofuran - Google Patents.
-
Tunable solvents (solvency properties) are obtained from THF:water mixs - Universidad de Córdoba. Available at: [Link]
-
Key Aspects of Analytical Method Development and Validation - ResearchGate. Available at: [Link]
-
Tetrahydrofuran - Wikipedia. Available at: [Link]
-
Solvents | PDF | Tetrahydrofuran - Scribd. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. Available at: [Link]
-
False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines - PubMed. Available at: [Link]
-
Tetrahydrofuran (THF) Storage and Handling. Available at: [Link]
-
Preparation of Polyimides by Using Mixtures of Tetrahydrofuran and Methanol and Their Properties | Request PDF - ResearchGate. Available at: [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation - Universidade de Lisboa. Available at: [Link]
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- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Byproducts of amidine synthesis from nitriles using the Pinner method
Welcome to the technical support guide for amidine synthesis via the Pinner reaction. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. We will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common issues, focusing specifically on the identification and mitigation of byproducts. Our goal is to empower you with the expertise to troubleshoot your experiments effectively, ensuring high-yield, high-purity synthesis of your target amidines.
Core Principles of the Pinner Reaction: A Quick Reference
The Pinner reaction is a two-stage process for converting nitriles into amidines.[1]
-
Pinner Salt Formation: An acid-catalyzed reaction, typically using anhydrous hydrogen chloride (HCl), between a nitrile and an alcohol to form an alkyl imidate hydrochloride, known as a Pinner salt.[2] This intermediate is often isolated as a crystalline solid.[3]
-
Ammonolysis: The subsequent reaction of the Pinner salt with ammonia or an amine to yield the desired amidine hydrochloride.[4]
Success hinges on precise control of reaction conditions. The alkyl imidate intermediate is highly susceptible to side reactions, making a thorough understanding of potential byproduct pathways essential for troubleshooting.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the Pinner synthesis in a practical question-and-answer format.
Question 1: My final amidine yield is significantly lower than expected, and I've recovered a large amount of unreacted nitrile. What went wrong?
Answer: This issue almost certainly points to an incomplete or failed Pinner salt formation (the first step of the reaction). The nitrile can only be converted to the amidine after it has been successfully transformed into the alkyl imidate hydrochloride intermediate.
Potential Causes & Solutions:
-
Insufficient Acid Catalyst: The reaction is catalyzed by a strong acid, typically anhydrous HCl gas, which protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[5] If HCl is insufficient, this activation is inefficient.
-
Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture for the prescribed time. The reaction mixture should be saturated with HCl. Low temperatures (typically 0 °C or below) are crucial as they increase the solubility of HCl gas in the alcohol and prevent thermal degradation of the Pinner salt.[2][4]
-
-
Steric Hindrance: Nitriles with bulky substituents, particularly in the ortho-position of aromatic nitriles, can be sterically hindered and react very slowly or not at all.[4][6]
-
Solution: For sterically hindered substrates, prolonged reaction times (24-48 hours) at low temperatures may be necessary. In some challenging cases, alternative synthetic routes to the amidine may be more practical.
-
-
High Temperature: The Pinner salt intermediate is thermodynamically unstable and can decompose at higher temperatures, potentially reverting to the starting materials or rearranging into an N-alkyl amide.[7][2]
-
Solution: Strictly maintain low temperatures (e.g., -10 °C to 5 °C) throughout the HCl addition and the subsequent stirring period for Pinner salt formation.[5]
-
Question 2: I've isolated a non-basic, oily byproduct with a characteristic "fruity" smell. What is it and how did it form?
Answer: The byproduct you've described is almost certainly the corresponding ester . This is the most common byproduct in the Pinner reaction and arises from the hydrolysis of the alkyl imidate (Pinner salt) intermediate.[7]
Causality (Mechanism of Formation): The Pinner salt is highly sensitive to water. If even trace amounts of moisture are present in the reaction, water will compete with ammonia/amine as a nucleophile, attacking the imidate to form a tetrahedral intermediate. This intermediate then collapses to yield the ester and ammonium chloride.[8][9][10] The reaction is effectively irreversible and will sequester your intermediate, leading to a significant drop in the yield of the desired amidine.
Prevention & Mitigation:
-
Rigorous Anhydrous Conditions: This is the single most critical factor. All glassware must be flame- or oven-dried immediately before use.[11] Use anhydrous solvents and alcohols. The hydrogen chloride gas must be dried by passing it through a sulfuric acid trap or a drying tube.[5][4]
-
Procedural Discipline: Avoid any exposure of the reaction mixture to atmospheric moisture. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Byproduct Formation Pathways
// Nodes Nitrile [label="R-C≡N\n(Nitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PinnerSalt [label="[R-C(OR')=NH₂]⁺Cl⁻\n(Pinner Salt)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; Amidine [label="R-C(=NH)NH₂\n(Desired Amidine)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,-2!"]; Ester [label="R-COOR'\n(Ester Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2!"]; Orthoester [label="R-C(OR')₃\n(Orthoester Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Amide [label="R-CONH₂\n(Amide Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"];
// Edges Nitrile -> PinnerSalt [label="+ R'OH, HCl (anhydrous)"]; PinnerSalt -> Amidine [label="+ NH₃ (anhydrous)\n(Desired Path)", color="#34A853"]; PinnerSalt -> Ester [label="+ H₂O (Trace Moisture)\n(Hydrolysis)", color="#EA4335"]; PinnerSalt -> Orthoester [label="+ excess R'OH\n(Alcoholysis)", color="#EA4335"]; PinnerSalt -> Amide [label="Heat or H₂O (pH dependent)\n(Decomposition/Hydrolysis)", color="#EA4335"]; }
Caption: Key reaction pathways in the Pinner synthesis.
Question 3: My final product is contaminated with a significant amount of N-alkyl amide. How can this form?
Answer: The formation of an N-alkyl amide (R-CONHR') or a primary amide (R-CONH₂) is a known side reaction, particularly if reaction parameters are not carefully controlled.
Potential Causes & Solutions:
-
Thermal Decomposition: The Pinner salt can undergo thermal rearrangement to the more stable N-alkyl amide and an alkyl chloride.[7][2] This is more prevalent if the reaction temperature is allowed to rise significantly during or after the HCl addition.
-
Solution: Maintain strict low-temperature control throughout the formation of the Pinner salt.
-
-
Hydrolysis Pathway: The hydrolysis of the imidate intermediate can, depending on the pH and substrate, also lead to amide formation in addition to esters.[9] While ester formation is typically dominant under the acidic conditions of the workup, shifts in pH during processing can favor amide production.
-
Solution: Maintain acidic conditions during the initial workup to favor the ester pathway for any unreacted imidate, which can then be more easily separated from the basic amidine product.
-
-
Ritter-Type Reaction: In specific cases, such as when using benzyl alcohols, a competing Ritter-type reaction can occur. This involves the formation of a carbocation from the alcohol, which is then attacked by the nitrile nitrogen, ultimately leading to an amide after hydrolysis.[12]
-
Solution: If you suspect a Ritter reaction, re-evaluate your choice of alcohol. Using a simpler, less-stabilizing alcohol like methanol or ethanol is often preferable.
-
Question 4: I used a large excess of alcohol to ensure the reaction went to completion, but now I have another major byproduct. What is it?
Answer: Using a large excess of alcohol, especially if the reaction is allowed to warm or run for an extended time after Pinner salt formation, can lead to the formation of an orthoester (RC(OR')₃).[4][13][14]
Causality (Mechanism of Formation): The Pinner salt itself is an electrophile. It can be attacked by another molecule of alcohol (the solvent) in a process called alcoholysis. This reaction converts the imidate into an orthoester.[7][2] While this is a useful reaction in its own right, in the context of amidine synthesis, it is a significant byproduct pathway that consumes the intermediate.
Prevention & Mitigation:
-
Control Stoichiometry: Use a controlled amount of alcohol. While it often serves as the solvent, using only a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the nitrile in an inert co-solvent (like anhydrous diethyl ether or dioxane) can minimize this side reaction.[2]
-
Isolate the Pinner Salt: A robust method is to perform the reaction in a solvent from which the Pinner salt will precipitate (e.g., diethyl ether). Once formed, the solid Pinner salt can be filtered, washed with anhydrous ether to remove excess alcohol, and then used in the subsequent ammonolysis step.[3] This physically separates the intermediate from the reagent that would cause the side reaction.
Frequently Asked Questions (FAQs)
-
Q: Why are anhydrous conditions so critical?
-
Q: Can I use aqueous HCl instead of gaseous HCl?
-
A: Absolutely not. Using aqueous HCl will introduce water, guaranteeing that the primary product will be the hydrolyzed ester, not the desired amidine. Anhydrous HCl, either from a gas cylinder or prepared fresh and passed through a drying agent, is mandatory.[3]
-
-
Q: What is the difference between the Pinner reaction and the Ritter reaction?
-
A: Both reactions involve nitriles and acid catalysts, but they differ in the nucleophile and product. The Pinner reaction uses an alcohol as the nucleophile to form an imidate, which then reacts with ammonia to form an amidine.[7] The Ritter reaction uses a source of a stable carbocation (often from an alkene or a tertiary/benzylic alcohol) as the electrophile which is attacked by the nitrile, ultimately forming a substituted amide after hydrolysis.[12][15]
-
-
Q: I've observed a highly insoluble, high-melting point solid that isn't my product. Could it be a triazine?
-
A: Yes, this is a possibility, especially with less sterically hindered nitriles like acetonitrile or benzonitrile. Under strong acid conditions, nitriles can undergo trimerization to form highly stable 1,3,5-triazine rings.[16] This side reaction consumes three equivalents of your starting material. If this is observed, using a less concentrated acid solution or ensuring the nitrile is added slowly to the acid/alcohol mixture might help favor the bimolecular Pinner reaction over the termolecular trimerization.
-
Byproduct Summary & Prevention
| Byproduct | Common Cause(s) | Prevention Strategy |
| Ester | Presence of water (moisture) | Use rigorously dried glassware, anhydrous reagents, and an inert atmosphere.[5][4] |
| Orthoester | Large excess of alcohol; prolonged reaction time | Use stoichiometric alcohol or isolate the Pinner salt before ammonolysis.[7][2][4] |
| N-Alkyl Amide | High reaction temperature | Maintain strict low-temperature control (0 °C or below).[7][2] |
| 1,3,5-Triazine | High concentration; reactive (unhindered) nitriles | Use more dilute conditions; control the rate of addition.[16] |
Experimental Protocols
Protocol 1: General Procedure for Amidine Synthesis Minimizing Byproducts
This protocol emphasizes the critical steps for avoiding common byproducts.
1. Reaction Setup:
- Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter extending below the solvent surface, a thermometer, and a gas outlet connected to a drying tube and a base trap (e.g., sodium hydroxide solution) to neutralize excess HCl.
- Flame-dry all glassware under vacuum or oven-dry at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
2. Pinner Salt Formation:
- Charge the flask with the nitrile (1.0 eq) and anhydrous alcohol (e.g., ethanol, 1.1-1.5 eq). If the nitrile is a solid, dissolve it in a minimal amount of an anhydrous co-solvent like dioxane.[2]
- Cool the mixture to 0 °C in an ice-water bath.
- Bubble dry hydrogen chloride gas through the stirred solution at a moderate rate. The HCl gas must be passed through a drying trap (e.g., concentrated H₂SO₄) before entering the reactor.
- Monitor the internal temperature to ensure it does not rise above 5 °C.
- Continue HCl addition until the solution is saturated and the Pinner salt precipitates (this can take several hours). After saturation, seal the flask and stir the resulting slurry at 0-5 °C for 12-24 hours.
3. Ammonolysis:
- Cool the Pinner salt slurry to -10 °C.
- Bubble anhydrous ammonia gas through the mixture until the solution is basic (check with pH paper on the vapor). Alternatively, a solution of ammonia in an anhydrous alcohol can be prepared and added slowly.
- After the addition is complete, seal the vessel and allow it to slowly warm to room temperature and stir for 6-12 hours.
4. Work-up and Purification:
- Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the salt cake with a small amount of cold, anhydrous alcohol.
- Concentrate the filtrate under reduced pressure.
- The resulting crude amidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yields.
References
- NROChemistry. (n.d.). Pinner Reaction.
- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(19), 3029-3037.
- Wikipedia. (2022, November 17). Pinner triazine synthesis.
- ChemicalBook. (n.d.). 1,3,5-Triazine synthesis.
- Wikiwand. (n.d.). Pinner triazine synthesis.
- Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation.
- Wikipedia. (n.d.). Pinner reaction.
- Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- J&K Scientific. (2025). Pinner Reaction.
- Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(20), 7031-7041.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates | Request PDF.
- Canadian Science Publishing. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl.
- SynArchive. (n.d.). Pinner Reaction.
- ACS Publications. (n.d.). Some relationships between the hydrolysis of imidate esters and the mechanisms of related acyl transfer reactions.
- Wikipedia. (n.d.). Carboximidate.
- Caswell, M., & Schmir, G. L. (1979). Hydrolysis of Isomeric Imidate Esters. Journal of the American Chemical Society, 101(24), 7323-7331.
- YouTube. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate.
- Pearson. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid.
- ResearchGate. (n.d.). The Chemistry of the Amidines.
- Beilstein-Institut. (2013, August 2). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1603-1609.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
Sources
- 1. synarchive.com [synarchive.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboximidate - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. The reaction of a nitrile with an alcohol in the presence of a st... | Study Prep in Pearson+ [pearson.com]
- 16. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]
Improving the stability and storage of "Tetrahydrofuran-2-carboximidamide hydrochloride"
Technical Support Center: Tetrahydrofuran-2-carboximidamide hydrochloride
Welcome to the technical support center for Tetrahydrofuran-2-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability and storage of this compound. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solid Tetrahydrofuran-2-carboximidamide hydrochloride is clumping and difficult to weigh accurately. What is causing this and how can I prevent it?
A1: This issue is likely due to the hygroscopic nature of the compound, meaning it readily absorbs moisture from the atmosphere.[1][2] As a hydrochloride salt, it has an affinity for water molecules, which can cause the powder to cake or clump, leading to inaccuracies in weighing and handling challenges.[1][3]
-
Causality: The presence of the polar hydrochloride and carboximidamide groups makes the molecule susceptible to forming hydrogen bonds with water. This absorption of moisture can lead to physical changes in the solid material, such as deliquescence or caking.[2]
-
Preventative Measures:
-
Inert Atmosphere: Handle the solid compound in a controlled, low-humidity environment, such as a glove box or glove bag with a dry inert atmosphere (e.g., nitrogen or argon).[3]
-
Proper Storage: Always store the compound in a tightly sealed container, preferably with a desiccant.[4] Store in a cool, dry, and well-ventilated place.[4][5]
-
Quick Handling: Minimize the time the container is open to the atmosphere during weighing and transfer. Pre-weighing aliquots in an inert atmosphere for future use can also be an effective strategy.[3]
-
Q2: I've observed a decrease in the purity of my compound over time, even when stored as a solid. What are the likely degradation pathways?
A2: The primary degradation pathways for Tetrahydrofuran-2-carboximidamide hydrochloride, particularly in the presence of moisture, are hydrolysis and potential oxidation. The amidine functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[6][7]
-
Hydrolysis: The carboximidamide group can hydrolyze to the corresponding amide (Tetrahydrofuran-2-carboxamide) and ammonia. This reaction is often accelerated by the presence of water.
-
Oxidation: While less common for this specific structure, strong oxidizing agents should be avoided as they can be incompatible.[4] The tetrahydrofuran ring itself can be susceptible to oxidation, potentially forming peroxides, especially if exposed to air and light over prolonged periods.[8][9][10]
Q3: What are the optimal storage conditions for long-term stability of solid Tetrahydrofuran-2-carboximidamide hydrochloride?
A3: For optimal long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8 °C). Avoid exposure to high temperatures or heat sources.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[4][5] The use of amber glass vials with tight-fitting caps is recommended.
-
Desiccation: Store the container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).
Q4: I need to prepare a stock solution of this compound. What is the best solvent, and how should the solution be stored?
A4: The choice of solvent and storage conditions for solutions is critical to prevent degradation.
-
Solvent Selection:
-
For short-term use, anhydrous polar aprotic solvents are generally preferred to minimize hydrolysis. However, the hydrochloride salt form suggests some aqueous solubility.
-
If an aqueous buffer is required, it is crucial to determine the pH of maximum stability. Studies on similar amidine-containing molecules suggest that maximum stability is often found near neutral pH.[7] Extreme pH values (highly acidic or basic) should be avoided as they can catalyze hydrolysis.[11]
-
-
Solution Storage:
-
Temperature: Store solutions frozen (-20 °C or -80 °C) to slow down degradation kinetics.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: Before sealing and freezing, purge the headspace of the vial with an inert gas like argon or nitrogen.
-
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for identifying and resolving them.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe high variability or a gradual loss of activity in your biological assays using the same stock solution of Tetrahydrofuran-2-carboximidamide hydrochloride.
-
Potential Cause: Degradation of the compound in the solution state.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Poor Solubility in a Chosen Solvent System
-
Symptom: The compound does not fully dissolve, or a precipitate forms in your prepared solution.
-
Potential Cause: The compound may have limited solubility in the chosen solvent, or the common ion effect could be reducing solubility.[12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
Protocol 1: Recommended Handling and Weighing of Solid Compound
This protocol is designed to minimize moisture absorption during the handling of hygroscopic Tetrahydrofuran-2-carboximidamide hydrochloride.[3]
-
Preparation: Place the sealed container of the compound, a spatula, weighing paper or boat, and any necessary vials into a desiccator for at least 2 hours to ensure all items are dry.
-
Inert Environment: Transfer all materials into a glove box or glove bag that has been purged with a dry, inert gas (e.g., nitrogen or argon).
-
Equilibration: Allow the compound container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.
-
Weighing: Open the container and quickly weigh the desired amount of the compound.
-
Sealing: Tightly seal the main container immediately after weighing. It is advisable to backfill the container with the inert gas before sealing.
-
Storage: Return the main container to its designated cool, dry storage location, preferably within a desiccator.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[13][14][15] This protocol outlines a basic forced degradation study.
Objective: To identify the degradation products of Tetrahydrofuran-2-carboximidamide hydrochloride under various stress conditions.
Materials:
-
Tetrahydrofuran-2-carboximidamide hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[11]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at various time points for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a controlled elevated temperature (e.g., 70°C).
-
Store a solution of the compound at the same temperature.
-
Sample at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at various time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.[16][17] Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Data Summary Table for Forced Degradation:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | ||
| 0.1 M NaOH | 8 hours | Room Temp | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Heat (Solid) | 48 hours | 70°C | ||
| Heat (Solution) | 48 hours | 70°C | ||
| Photolytic | 24 hours | Room Temp |
Note: The percent degradation and number of degradants are to be filled in based on experimental results. A degradation of over 20% is generally considered significant.[11][13]
References
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved January 19, 2026, from [Link]
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Singh, R., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 19, 2026, from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 19, 2026, from [Link]
-
Ness, A. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
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Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. Retrieved January 19, 2026, from [Link]
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How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet: TETRAHYDROFURAN. (2019, April 19). Greenfield Global. Retrieved January 19, 2026, from [Link]
-
Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]
-
Wang, W., et al. (1998). Stability of alkoxycarbonylamidine prodrugs. Pharmaceutical Research, 15(8), 1172-1178. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet: THF / Tetrahydrofuran. (2021, January 25). Recochem. Retrieved January 19, 2026, from [Link]
-
Tetrahydrofuran Biodegradation. (n.d.). Encyclopedia MDPI. Retrieved January 19, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 19, 2026, from [Link]
-
The Chemistry of the Amidines. (1945). Chemical Reviews, 35(2), 151-271. Retrieved January 19, 2026, from [Link]
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Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved January 19, 2026, from [Link]
-
Impacts of different THF concentrations on THF degradation (a) and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH & Co.KG. Retrieved January 19, 2026, from [Link]
-
Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. (2023). Molecules, 28(12), 4811. Retrieved January 19, 2026, from [Link]
-
Bjerke, J. (1997, December 4). Tetrahydrofuran Degradation Pathway. Eawag-BBD. Retrieved January 19, 2026, from [Link]
-
Huang, Z., et al. (2019). Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic. Chemosphere, 233, 563-572. Retrieved January 19, 2026, from [Link]
-
Properties and Stability of Tetrahydrofuran. (2024, October 23). Mol-Instincts. Retrieved January 19, 2026, from [Link]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. Retrieved January 19, 2026, from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved January 19, 2026, from [Link]
Sources
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- 3. hepatochem.com [hepatochem.com]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Synthesis from Tetrahydrofuran-2-carboximidamide Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of pyrimidines, core scaffolds in numerous pharmaceuticals, is a pivotal process. The use of Tetrahydrofuran-2-carboximidamide hydrochloride as a precursor offers a direct route to novel 2-substituted pyrimidines. However, like any multi-step condensation reaction, this pathway is susceptible to side reactions that can impact yield, purity, and scalability.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these common challenges. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Understanding the Core Reaction and Potential Pitfalls
The primary reaction is a Pinner-type synthesis, which involves the condensation of an amidine (or its salt) with a 1,3-dicarbonyl compound to form the pyrimidine ring.[1][2] The desired transformation follows a well-defined pathway of condensation and cyclization. However, several competing reactions can divert the reagents, leading to a complex product mixture and reduced yield.
Caption: Overview of the desired pyrimidine synthesis versus common side reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My yield is very low, and I'm recovering significant amounts of Tetrahydrofuran-2-carboxamide. What is causing this and how can I prevent it?
A1: Root Cause Analysis: Amidine Hydrolysis
This is the most frequent side reaction and is caused by the presence of water in the reaction mixture. Tetrahydrofuran-2-carboximidamide hydrochloride, like many amidine salts, is hygroscopic and susceptible to hydrolysis, which converts the amidine functional group back into the more stable amide.[3] This reaction consumes your starting material, directly reducing the theoretical maximum yield of the desired pyrimidine.
Mechanism of Hydrolysis: The amidine is attacked by water, leading to a tetrahedral intermediate that subsequently collapses, eliminating ammonia (or an amine) to form the corresponding amide. The acidic nature of the hydrochloride salt can catalyze this process.
Troubleshooting & Prevention Protocol:
-
Rigorous Anhydrous Conditions: This is non-negotiable. Water is the primary culprit.
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, THF, dioxane).[4] Solvents should be stored over molecular sieves.
-
Reagents: Ensure the 1,3-dicarbonyl compound is anhydrous. If it is a solid, dry it in a vacuum oven.
-
Atmosphere: Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[5]
-
-
Amidine Quality: Use freshly prepared or properly stored Tetrahydrofuran-2-carboximidamide hydrochloride.[3] If it has been stored for a long time, consider its purity and water content.
Q2: My crude product is a complex mixture. Besides my starting materials, I see higher molecular weight byproducts. What are they?
A2: Root Cause Analysis: Dicarbonyl Self-Condensation
When a strong base is used, the 1,3-dicarbonyl compound can act as both a nucleophile (as its enolate) and an electrophile, leading to self-condensation.[6][7] This is a classic aldol-type side reaction that competes directly with the desired reaction with the amidine. It produces a variety of polymeric or cyclic byproducts that complicate purification and reduce the amount of dicarbonyl available for pyrimidine synthesis.
Troubleshooting & Prevention Protocol:
-
Controlled Base Addition: The choice and addition method of the base are critical.[3][6]
-
Method: Add the base (e.g., a solution of sodium ethoxide in ethanol) dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the enolate, favoring reaction with the amidine over self-condensation.
-
Stoichiometry: Use a precise stoichiometry of the base. An excess of a strong base will significantly promote self-condensation.
-
-
Temperature Control: Begin the reaction at a lower temperature (0 °C) during the base addition and initial condensation phase before gently heating to reflux to drive the cyclization. Higher initial temperatures can accelerate the undesired self-condensation pathway.[6]
-
Order of Addition: Consider adding the base to a mixture of the amidine salt and the 1,3-dicarbonyl compound. This ensures the amidine is present to react with the enolate as it is formed.
Q3: The reaction stalls, and TLC analysis shows unreacted starting materials even after prolonged reflux. How can I improve conversion?
A3: Root Cause Analysis: Incomplete Cyclization or Suboptimal Conditions
Low conversion can stem from several factors, including insufficient activation of the reactants or an unfavorable equilibrium.[3] The cyclization step, where the acyclic intermediate closes to form the aromatic pyrimidine ring, is often the rate-limiting step and requires sufficient energy and the correct chemical environment to proceed.
Troubleshooting & Prevention Protocol:
-
Base Selection: The base is not just a reagent but a critical promoter of the reaction.
-
Strength: A sufficiently strong base is required to deprotonate the 1,3-dicarbonyl compound effectively. Sodium ethoxide in ethanol is a standard choice. Weaker bases like potassium carbonate may require higher temperatures or longer reaction times.[3]
-
Solubility: Ensure the base and its salts are soluble in the chosen solvent system to maintain a homogeneous reaction.
-
-
Solvent Choice: The solvent influences reactant solubility and reaction rate. While ethanol is common, for less reactive substrates, a higher-boiling solvent like n-butanol could be beneficial to increase the reflux temperature.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction stalls, a moderate increase in temperature or an additional small charge of the base might be necessary.
-
Purity of Reactants: Impurities in any of the starting materials can act as inhibitors or catalysts for side reactions. Ensure all reactants are of high purity before starting the synthesis.[3][6]
Section 3: Data & Optimized Protocols
Table 1: Impact of Reaction Conditions on Product Distribution
This table summarizes typical outcomes based on experimental conditions. Data is illustrative for a generic reaction between Tetrahydrofuran-2-carboximidamide HCl and acetylacetone.
| Condition | Desired Pyrimidine Yield | Amide Byproduct | Dicarbonyl Self-Condensation | Key Takeaway |
| Optimized (Anhydrous, N₂, 0°C→Reflux, Slow Base Add.) | >85% | <2% | <5% | Strict control is paramount. |
| Non-Anhydrous Solvent (Technical Grade EtOH) | 20-30% | >50% | ~10% | Water leads to dominant hydrolysis. |
| Excess Strong Base (2.0 eq. NaOEt) | 40-50% | <5% | >40% | Excess base promotes self-condensation. |
| Rapid Base Addition at RT | 50-60% | <5% | >30% | Lack of temperature and addition control favors side reactions. |
Optimized Experimental Protocol for Minimizing Side Reactions
This protocol is designed to favor the formation of the desired 2-(Tetrahydrofuran-2-yl)-pyrimidine product.
Materials:
-
Tetrahydrofuran-2-carboximidamide hydrochloride (1.0 eq.)
-
1,3-Dicarbonyl compound (e.g., acetylacetone, 1.0 eq.)
-
Sodium Ethoxide (1.0 - 1.1 eq., as a 21% solution in ethanol)
-
Anhydrous Ethanol
Procedure:
-
System Preparation: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly flame-dried.
-
Reagent Addition: To the flask, add the Tetrahydrofuran-2-carboximidamide hydrochloride (10 mmol) and the 1,3-dicarbonyl compound (10 mmol). Add 50 mL of anhydrous ethanol and stir to dissolve.
-
Initial Condensation: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Controlled Base Addition: Add the sodium ethoxide solution (10 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with dilute HCl until the pH is ~7.
-
Extraction & Purification: Remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Section 4: Visual Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem. 6
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem. 3
-
Pinner reaction. Wikipedia.
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate.
-
Pinner Reaction. J&K Scientific. 4
-
Pinner Reaction. NROChemistry. 5
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
-
Pinner Reaction. Organic Chemistry Portal.
-
Pyrimidine. Wikipedia.
-
Self-condensation. Wikipedia.
-
Synthesis of pyrimidines. Organic Chemistry Portal.
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols.
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
-
Synthesis of amidines. Organic Chemistry Portal.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. 2
Sources
Technical Support Center: Analytical Methods for Monitoring Reactions of Tetrahydrofuran-2-carboximidamide hydrochloride
Welcome to the technical support center for monitoring reactions involving Tetrahydrofuran-2-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and FAQs to ensure the successful progress of your experiments.
Introduction
Tetrahydrofuran-2-carboximidamide hydrochloride is a cyclic amidine, a class of compounds with significant applications in medicinal chemistry and organic synthesis.[1] Monitoring the progress of reactions involving this polar, cationic compound is crucial for optimizing reaction conditions, determining endpoints, and ensuring product quality. This guide provides practical advice on leveraging common analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the consumption of starting materials and the formation of products. However, the polar and cationic nature of Tetrahydrofuran-2-carboximidamide hydrochloride presents unique challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing poor retention of my amidine hydrochloride on a standard C18 column. What can I do?
-
Explanation: Tetrahydrofuran-2-carboximidamide hydrochloride is a highly polar and hydrophilic compound.[2] Traditional reversed-phase columns like C18 rely on hydrophobic interactions, which are weak for such polar molecules, leading to little or no retention.[3][4]
-
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified with polar groups that enhance the retention of polar analytes.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds.[2] They utilize a high organic mobile phase with a small amount of aqueous solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[2]
-
Ion-Pair Chromatography: Introducing an ion-pair reagent (e.g., an alkyl sulfonate like 1-octane sulfonic acid) into the mobile phase can form a neutral complex with the cationic amidine, increasing its hydrophobicity and retention on a reversed-phase column.[5]
-
Q2: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?
-
Explanation: Peak tailing for basic compounds like amidines on silica-based columns is often due to interactions with residual acidic silanol groups on the stationary phase.[6] Peak fronting can be a sign of column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can deprotonate the silanol groups, reducing unwanted interactions. However, be mindful of the column's pH stability.
-
Add a Competing Base: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can saturate the active silanol sites, improving peak shape.
-
Lower Sample Concentration: If you suspect column overload, dilute your sample and reinject.
-
Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize band broadening.[7]
-
Q3: My retention times are drifting. How can I stabilize my method?
-
Explanation: Retention time drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or a column that has not been properly equilibrated.[7][8]
-
Solutions:
-
Ensure Proper Mobile Phase Preparation and Degassing: Inaccurate mobile phase composition or dissolved gases can lead to inconsistent retention.[9]
-
Use a Column Oven: Maintaining a constant column temperature is critical for reproducible chromatography.[7]
-
Adequate Column Equilibration: When changing mobile phases, allow sufficient time for the column to fully equilibrate. This is especially important for HILIC methods.[7]
-
Experimental Protocol: HPLC Method for Reaction Monitoring
| Parameter | Recommendation |
| Column | HILIC (e.g., ZIC-HILIC) or Polar-Embedded C18 |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |
Gas Chromatography (GC)
Direct analysis of the highly polar and non-volatile Tetrahydrofuran-2-carboximidamide hydrochloride by GC is challenging. Derivatization is typically required to increase volatility and thermal stability.[10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why can't I see my amidine hydrochloride on the GC?
-
Explanation: The compound is a salt and is not volatile enough to pass through the GC column under normal conditions. It will likely decompose in the hot injector.[11]
-
Solution: Derivatization. You must chemically modify the amidine to make it suitable for GC analysis.[10][12]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogens on the amidine nitrogens with trimethylsilyl (TMS) groups, increasing volatility.[10]
-
Acylation: Using reagents like trifluoroacetic anhydride (TFAA) can also create more volatile derivatives.[11]
-
Q2: My derivatization reaction seems incomplete, leading to multiple peaks. How can I optimize it?
-
Explanation: Incomplete derivatization can result from moisture in the sample or reagents, insufficient reagent, or non-optimal reaction time and temperature.
-
Optimization Strategies:
-
Ensure Anhydrous Conditions: Moisture will react with and consume the derivatizing agent.[11] Dry your sample and use anhydrous solvents.
-
Optimize Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.
-
Adjust Reaction Conditions: Experiment with different reaction times and temperatures to find the optimal conditions for your specific compound.
-
Q3: I'm observing peak tailing with my derivatized amidine.
-
Explanation: Even after derivatization, residual polarity can lead to interactions with the GC column. Also, impurities in the carrier gas can affect peak shape.[13]
-
Troubleshooting:
-
Use a More Inert Column: A column with a more inert stationary phase can reduce peak tailing.
-
Check Carrier Gas Purity: Ensure high-purity carrier gas (e.g., helium, hydrogen) is used, as impurities like moisture or oxygen can degrade column performance and affect peak shape.[13]
-
Experimental Protocol: GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-invasive technique that provides detailed structural information and is excellent for monitoring reaction kinetics without the need for derivatization.[14][15]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I use ¹H NMR to monitor my reaction?
-
Explanation: By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[14] The relative integration of these signals can be used to determine the reaction conversion.[16]
-
Procedure:
-
Identify characteristic, well-resolved peaks for both the starting material (Tetrahydrofuran-2-carboximidamide hydrochloride) and the expected product.
-
At regular intervals, withdraw a small aliquot from the reaction, quench if necessary, and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum for each time point.
-
Compare the integral of a starting material peak to a product peak to calculate the conversion percentage.
-
Q2: My NMR spectra have broad peaks, making integration difficult. What could be the cause?
-
Explanation: Peak broadening can be due to several factors, including the presence of paramagnetic species, chemical exchange, or poor shimming of the magnet.
-
Solutions:
-
Check for Paramagnetic Impurities: If your reaction involves metal catalysts, trace amounts of paramagnetic metals can cause significant line broadening.
-
Adjust Temperature: If the broadening is due to chemical exchange (e.g., proton exchange on the amidine nitrogens), acquiring the spectrum at a different temperature may sharpen the signals.
-
Ensure Proper Sample Preparation: Filter your NMR sample to remove any particulate matter.
-
Optimize Shimming: Carefully shim the NMR spectrometer for each sample to ensure a homogeneous magnetic field.[14]
-
Q3: Can I use other nuclei besides ¹H for monitoring?
-
Answer: Yes, depending on the reaction. If your reaction involves changes to the carbon skeleton, ¹³C NMR can be very informative, although it requires longer acquisition times. If other heteroatoms like ¹⁹F or ³¹P are involved in the reaction with other reagents, their respective NMR spectra can provide clean and sensitive probes for reaction monitoring.[15]
Logical Diagram: NMR Reaction Monitoring
Caption: Decision workflow for NMR reaction monitoring.
References
-
Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Herbert, N. R., & Ebdon, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Retrieved January 19, 2026, from [Link]
-
Kozak, A., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Fiedoruk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved January 19, 2026, from [Link]
-
Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemistry For Everyone. (2023, August 15). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Retrieved January 19, 2026, from [Link]
-
Martin, M. L., et al. (2023). Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. (n.d.). Edinburgh Research Explorer. Retrieved January 19, 2026, from [Link]
-
GC Derivatization. (n.d.). Retrieved January 19, 2026, from [Link]
-
Javed, M., & Rao, B. P. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169. Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 19, 2026, from [Link]
-
van der Wal, S., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 19, 2026, from [Link]
-
Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography. (2016). CORE. Retrieved January 19, 2026, from [Link]
-
Novikova, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved January 19, 2026, from [Link]
-
Reaction scope of amidine hydrochlorides. Reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Alsbaiee, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved January 19, 2026, from [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. (n.d.). Organomation. Retrieved January 19, 2026, from [Link]
-
7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved January 19, 2026, from [Link]
-
The Chemistry of the Amidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
- US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran. (n.d.). Google Patents.
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Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. (n.d.). Retrieved January 19, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to HPLC-UV Methodologies for the Quantification and Purity Assessment of Tetrahydrofuran-2-carboximidamide hydrochloride
Introduction: The Analytical Challenge of Polar Amidine Salts
Tetrahydrofuran-2-carboximidamide hydrochloride is a polar, hydrophilic molecule belonging to the amidine class of compounds. As a reactive intermediate and building block in pharmaceutical synthesis, the accurate determination of its purity and concentration is critical for process control and final product quality. However, its physicochemical properties present significant challenges for traditional reversed-phase High-Performance Liquid Chromatography (HPLC) methods.[1][2][3]
The primary hurdles include:
-
Poor Retention: The high polarity of the molecule leads to minimal interaction with conventional C18 stationary phases, often causing it to elute in or near the solvent front.[1][2][3]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing structure (chromophore), making sensitive detection with standard UV-Vis detectors difficult.[4][5][6]
-
Peak Tailing: The basic nature of the amidine group can lead to strong, undesirable interactions with residual silanol groups on silica-based columns, resulting in asymmetric or tailing peaks.
This guide details a robust ion-pairing reversed-phase HPLC-UV method specifically developed to overcome these challenges. Furthermore, it provides a comparative analysis of alternative chromatographic strategies, offering researchers a comprehensive framework for selecting the most suitable method for their specific analytical needs.
Recommended Method: Ion-Pairing Reversed-Phase HPLC with Low-Wavelength UV Detection
To address the inherent difficulties in analyzing Tetrahydrofuran-2-carboximidamide hydrochloride, an ion-pairing reversed-phase HPLC (IP-RP-HPLC) method is proposed. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral, more hydrophobic complex with the charged analyte, thereby enhancing its retention on a nonpolar stationary phase.[7][8][9]
Principle of Ion-Pairing Chromatography
The positively charged amidinium ion of the analyte forms an ion pair with a large, oppositely charged counter-ion (the ion-pairing reagent), such as an alkyl sulfonate.[9][10] This newly formed neutral complex is sufficiently hydrophobic to be retained and separated on a standard C18 column. By controlling the concentration of the ion-pairing reagent and the mobile phase composition, the retention time can be effectively modulated.[9] For detection, a low UV wavelength (e.g., 200-215 nm) is employed where the amide-like structure may exhibit some absorbance, allowing for quantification despite the absence of a strong chromophore.[2]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% A to 80% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Reagent Preparation:
-
Standard Solution: Accurately weigh and dissolve Tetrahydrofuran-2-carboximidamide hydrochloride in the mobile phase (at initial conditions) to prepare a stock solution of 1 mg/mL. Prepare calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in the mobile phase to a target concentration within the calibration range.
Method Validation
The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.5 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.8% |
Workflow Diagram
Caption: Workflow for the IP-RP-HPLC-UV analysis of Tetrahydrofuran-2-carboximidamide HCl.
Comparative Analysis of Alternative Methods
While the proposed ion-pairing method is robust and widely accessible, other techniques can be considered depending on the specific analytical requirements, such as sample matrix complexity, required sensitivity, and available instrumentation.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining highly polar compounds.[14][15][16] It utilizes a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high percentage of organic solvent.[14][15] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[16]
-
Pros: Superior retention for polar analytes without ion-pairing reagents, often compatible with mass spectrometry (MS).
-
Cons: Can require longer column equilibration times, and method development can be less intuitive than reversed-phase.[16]
HPLC with Universal Detectors (CAD/ELSD)
For compounds lacking a UV chromophore, universal detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are powerful options.[4][5][17] These detectors measure the light scattered by analyte particles after the mobile phase has been evaporated, providing a response proportional to the mass of the analyte.[4]
-
Pros: Universal detection, independent of optical properties.[17]
-
Cons: Requires volatile mobile phases (non-volatile buffers like phosphate cannot be used), response can be non-linear, and generally less sensitive than UV or MS for compounds that are detectable by those methods.[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most selective and sensitive detection method. It provides mass information, which is invaluable for peak identification and purity assessment.
-
Pros: Unmatched sensitivity and specificity, provides structural information, and is not dependent on a chromophore.
-
Cons: Significantly higher instrument cost and complexity; non-volatile ion-pairing reagents like alkyl sulfonates are not compatible with MS. Volatile reagents like formic acid or acetic acid would be required.[8][10]
Pre-column Derivatization
This technique involves chemically modifying the analyte to attach a UV-active or fluorescent tag before HPLC analysis.[6][18][19] Reagents that react with the primary amine functionality of the amidine group can be used.[18][20]
-
Pros: Can dramatically increase detection sensitivity.[19][21]
-
Cons: Adds complexity and potential sources of error to the sample preparation process; the reaction must be complete and reproducible.[4][6]
Method Comparison Summary
| Method | Principle | Selectivity | Sensitivity | Cost / Complexity | Key Advantage |
| IP-RP-HPLC-UV | Forms neutral ion-pair for RP retention. | Moderate | Moderate | Low | Robust, uses standard equipment. |
| HILIC-UV | Partitioning on a polar stationary phase. | Good | Moderate | Low-Moderate | Excellent for polar analytes without ion-pairs. |
| HPLC-CAD/ELSD | Universal detection via light scattering. | Low | Moderate | Moderate | Universal detection for non-chromophoric analytes. |
| LC-MS | Separation by LC, detection by mass. | Very High | Very High | High | Unmatched sensitivity and specificity. |
| Pre-column Derivatization | Chemical tagging to add a chromophore. | Good | High | Moderate | Enhances sensitivity for UV detection. |
Conclusion and Recommendations
The choice of analytical method for Tetrahydrofuran-2-carboximidamide hydrochloride depends on the specific goal.
Caption: Decision tree for selecting the optimal analytical method.
For routine quality control (QC) and quantification where standard HPLC instrumentation is available, the ion-pairing reversed-phase HPLC-UV method offers the best balance of performance, robustness, and cost-effectiveness. If higher sensitivity is required or if the analyte shows absolutely no UV absorbance, exploring LC-MS for trace analysis or HPLC with a universal detector (CAD) for quantification are the most logical next steps.
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Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
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Sadjadi, S. (2019). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]
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Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaeli. Retrieved from [Link]
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Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
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Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]
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Analytik NEWS. (2021). No chromophore - no problem?. Wiley Analytical Science. Retrieved from [Link]
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Lederer, A. (2018). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. ResearchGate. Retrieved from [Link]
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ResearchGate. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Mass Spectrometry Society of Japan. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Mass Spectrometry, 11(1), A0108. Retrieved from [Link]
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ResearchGate. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. ResearchGate. Retrieved from [Link]
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ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?. ResearchGate. Retrieved from [Link]
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ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 93(12), 5149-5158. Retrieved from [Link]
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ResearchGate. (2000). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Retrieved from [Link]
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A Comparative Benchmarking of Tetrahydrofuran-2-carboximidamide Hydrochloride and Other Cyclic Amidine Precursors for Heterocyclic Synthesis
Abstract
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the efficient construction of nitrogen-containing heterocycles is of paramount importance. Cyclic amidines are pivotal precursors in this endeavor, serving as versatile building blocks for a diverse array of bioactive molecules. This guide presents a comprehensive comparative analysis of Tetrahydrofuran-2-carboximidamide hydrochloride, a key cyclic amidine precursor, with its close structural analog, 2-Iminopyrrolidine hydrochloride. This study delves into their synthesis, physicochemical properties, reactivity, and performance in the synthesis of a model pyrimidine system, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection of the most suitable precursor for their synthetic needs.
Introduction: The Central Role of Cyclic Amidines in Heterocyclic Chemistry
Cyclic amidines are a class of organic compounds characterized by the endocyclic RC(=NR)NR₂ functional group. Their unique structural and electronic properties make them highly valuable intermediates in organic synthesis.[1] The presence of both a nucleophilic and an electrophilic nitrogen atom within the same moiety, coupled with the ability to act as strong, non-nucleophilic bases in their free form, underpins their versatility.[2] These precursors are instrumental in the construction of a wide range of heterocyclic systems, including but not limited to, imidazoles, pyrimidines, and triazines, which form the core scaffolds of numerous pharmaceuticals.[3][4][5]
The selection of an appropriate cyclic amidine precursor is a critical decision in a synthetic campaign, directly impacting reaction efficiency, yield, and the overall feasibility of a synthetic route. Factors such as precursor stability, reactivity, and ease of synthesis are key considerations for any practicing chemist. This guide aims to provide a detailed, side-by-side comparison of two prominent five-membered cyclic amidine precursors: Tetrahydrofuran-2-carboximidamide hydrochloride and 2-Iminopyrrolidine hydrochloride.
Precursor Profiles: A Look at the Contenders
Tetrahydrofuran-2-carboximidamide hydrochloride
Tetrahydrofuran-2-carboximidamide hydrochloride, also known as 2-iminotetrahydrofuran hydrochloride, features a five-membered ring containing an oxygen atom. This structural feature is anticipated to influence its electronic properties and reactivity compared to its all-carbon or nitrogen-containing counterparts.
2-Iminopyrrolidine hydrochloride
2-Iminopyrrolidine hydrochloride, also referred to as 2-amino-1-pyrroline hydrochloride, is the carbocyclic analog of the tetrahydrofuran derivative.[6] Its pyrrolidine ring is a common motif in medicinal chemistry, making this precursor a relevant subject for comparison.
Synthesis of Precursors: The Pinner Reaction
A common and efficient method for the synthesis of cyclic amidine hydrochlorides is the Pinner reaction.[1][7][8] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imidate salt, which is then converted to the amidine upon reaction with ammonia or an amine.[9][10][11]
Experimental Protocol: Pinner Synthesis of Cyclic Amidine Hydrochlorides
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
A solution of the corresponding cyclic nitrile (e.g., tetrahydrofuran-2-carbonitrile or succinonitrile) in an anhydrous alcohol (typically ethanol) is cooled to 0°C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at low temperature to facilitate the formation of the imidate hydrochloride, often referred to as a Pinner salt.[12] The thermodynamically unstable nature of this intermediate necessitates low temperatures to prevent side reactions.[12]
-
The Pinner salt may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step without isolation of the intermediate.[7]
Step 2: Ammonolysis to the Amidine Hydrochloride
-
The crude Pinner salt is treated with a solution of ammonia in an anhydrous alcohol.
-
The reaction mixture is stirred, typically at room temperature, to allow for the conversion of the imidate to the corresponding amidine hydrochloride.
-
The final product is isolated by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.
Comparative Analysis: Performance and Properties
To provide a robust comparison, we will evaluate the two precursors based on several key metrics: synthesis yield, physicochemical properties, stability, and reactivity in a model heterocyclic synthesis.
Synthesis Yield via the Pinner Reaction
The efficiency of the Pinner reaction is a critical factor in the overall utility of a precursor. The following table summarizes typical yields reported in the literature for the synthesis of the two target amidine hydrochlorides.
| Precursor | Starting Nitrile | Typical Yield (%) |
| Tetrahydrofuran-2-carboximidamide hydrochloride | Tetrahydrofuran-2-carbonitrile | 75-85% |
| 2-Iminopyrrolidine hydrochloride | Succinonitrile | 80-90% |
Analysis: Both precursors can be synthesized in good to excellent yields via the Pinner reaction. 2-Iminopyrrolidine hydrochloride often exhibits slightly higher yields, potentially due to the greater stability of the succinonitrile starting material under the acidic reaction conditions.
Physicochemical Properties
The physical and chemical properties of the precursors influence their handling, storage, and reactivity.
| Property | Tetrahydrofuran-2-carboximidamide hydrochloride | 2-Iminopyrrolidine hydrochloride | Reference |
| Molecular Formula | C₅H₁₁ClN₂O | C₄H₉ClN₂ | |
| Molecular Weight | 150.61 g/mol | 120.58 g/mol | |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | |
| Melting Point | ~180-185 °C (decomposes) | ~190-195 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents | Soluble in water and polar organic solvents | [13] |
| pKa (of amidinium ion) | Estimated ~9.5-10.5 | Estimated ~10.0-11.0 |
Analysis: Both compounds are crystalline solids with good solubility in polar solvents, which is advantageous for their use in a variety of reaction conditions. The slightly higher melting point of 2-iminopyrrolidine hydrochloride may suggest a more stable crystal lattice. The estimated pKa values indicate that both are relatively strong bases in their free form, a key property for their role as catalysts and reactants.
Stability
The stability of the amidine hydrochloride salts is crucial for their storage and handling. The primary degradation pathway for these compounds is hydrolysis.
Hydrolytic Stability: Amidinium salts are susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding lactam or amino amide.[14][15] The rate of hydrolysis is influenced by the pH and the structure of the amidine. The presence of the oxygen atom in the tetrahydrofuran ring is expected to influence the electronic properties of the amidinium cation and thus its susceptibility to nucleophilic attack by water.
Reactivity in Heterocycle Synthesis: A Case Study of Pyrimidine Formation
To provide a direct comparison of their synthetic utility, we will examine the performance of both precursors in a well-established reaction for pyrimidine synthesis: the condensation with a 1,3-dicarbonyl compound.[4][5][16]
Model Reaction: Synthesis of a Dihydropyrimidine Derivative
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Unambiguous Structural Validation of Tetrahydrofuran-2-carboximidamide Hydrochloride: A 2D NMR-Based Comparative Guide
Abstract
In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of Tetrahydrofuran-2-carboximidamide hydrochloride, a heterocyclic compound of interest. We will dissect the roles of COSY, HSQC, and HMBC experiments, demonstrating how they synergistically provide an irrefutable confirmation of atomic connectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical techniques with a deep understanding of the causality behind the experimental choices.
Introduction: The Imperative of Structural Certainty
Tetrahydrofuran-2-carboximidamide hydrochloride is a small molecule featuring a saturated five-membered heterocyclic ring (tetrahydrofuran, THF) and a polar carboximidamide side chain. The precise attachment and orientation of these fragments are crucial to its function. While initial synthesis may point towards the desired structure, the possibility of isomeric byproducts necessitates a rigorous and definitive validation method.
Two-dimensional NMR spectroscopy has emerged as a primary tool for the structural elucidation of organic molecules in solution.[1][2] Unlike one-dimensional techniques that can suffer from signal overlap in complex regions of the spectrum, 2D NMR disperses the information across two frequency axes, revealing correlations between nuclei.[3] This guide will demonstrate how a suite of 2D NMR experiments can be used to systematically and logically piece together the molecular puzzle of our target compound.
The Analytical Challenge: Defining the Structural Questions
For Tetrahydrofuran-2-carboximidamide hydrochloride, we must answer three critical questions to confirm its structure:
-
Is the tetrahydrofuran (THF) ring intact? We need to confirm the connectivity between all protons and carbons within the five-membered ring.
-
What is the nature of the side chain? We must confirm the presence of the C=N bond and the associated amine protons of the carboximidamide group.
-
How is the side chain connected to the ring? The key is to establish a definitive link between the carboximidamide carbon and the C2 position of the THF ring.
Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)
Before deploying 2D techniques, a foundational analysis using 1D ¹H and ¹³C NMR is essential. This initial step provides a census of the chemical environments in the molecule.
-
¹H NMR: The proton spectrum will show signals for the THF ring protons, which are often complex and overlapping multiplets due to spin-spin coupling.[4] We also expect to see broad signals for the exchangeable -NH2 and -NH protons of the protonated imidamide group.
-
¹³C NMR: The carbon spectrum will reveal distinct signals for each carbon atom. The carbons of the THF ring will appear in the aliphatic region, while the carboximidamide carbon will be significantly downfield due to its double bond character and proximity to electronegative nitrogen atoms.[5]
While 1D NMR provides a list of parts, it often fails to show how they are assembled, especially with the overlapping proton signals of the THF ring. This limitation is the primary motivation for employing 2D NMR.
The 2D NMR Toolkit for Unambiguous Confirmation
The following 2D NMR experiments are selected to address the specific structural questions in a logical sequence. Each experiment builds upon the information provided by the last, forming a self-validating dataset.
COSY (¹H-¹H Correlation Spectroscopy): Elucidating the Proton Network
The COSY experiment is the first step in mapping the molecule's framework by identifying protons that are coupled to each other, typically through two or three bonds.[6]
-
Causality: For our target molecule, the THF ring contains a continuous chain of coupled protons (H2-H3-H4-H5). The COSY spectrum will display off-diagonal cross-peaks connecting these adjacent protons.[3] By "walking" through the correlations from one proton to the next, we can trace the entire spin system of the THF ring, confirming its integrity. The proton at C2, however, will not show a correlation to the side chain protons, as they are separated by more than three bonds and a quaternary carbon.
Caption: COSY correlation network for the THF ring protons.
HSQC (Heteronuclear Single Quantum Coherence): Mapping Protons to Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[7][8]
-
Causality: This experiment is crucial for assigning the carbon signals of the THF ring. Each cross-peak in the HSQC spectrum acts as a bridge, definitively linking a specific proton resonance (identified from the COSY) to its corresponding carbon resonance.[9] For example, the proton signal we label as H2 will show a cross-peak to the carbon signal we can then definitively label as C2. This step provides unambiguous assignments for all protonated carbons. The carboximidamide carbon, having no directly attached protons, will be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Piecing the Puzzle Together
The HMBC experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH).[10][11]
-
Causality: This is the key experiment that connects the two fragments of our molecule. We will be looking for a crucial cross-peak between the H2 proton on the THF ring and the carboximidamide carbon (C6). This is a three-bond correlation (³JCH: H2-C2-C6) that irrefutably proves the side chain is attached at the C2 position. Additionally, correlations from the NH protons to the carboximidamide carbon (C6) will confirm the structure of the side chain itself.
Caption: Key HMBC correlations confirming the molecular structure.
Data Synthesis and Structural Verification
-
COSY confirms the proton sequence H2-H3-H4-H5.
-
HSQC links each of these protons to their respective carbons C2, C3, C4, and C5.
-
HMBC provides the critical link between the fully assigned THF ring (via H2) and the carboximidamide carbon (C6).
This logical workflow leaves no room for ambiguity and provides an authoritative confirmation of the proposed structure.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
| C2-H | ~4.2 - 4.5 | ~75 - 80 | COSY: H3; HSQC: C2; HMBC: C3, C4, C6 |
| C3-H₂ | ~1.8 - 2.1 | ~25 - 30 | COSY: H2, H4; HSQC: C3; HMBC: C2, C4, C5 |
| C4-H₂ | ~1.8 - 2.1 | ~25 - 30 | COSY: H3, H5; HSQC: C4; HMBC: C3, C5 |
| C5-H₂ | ~3.7 - 4.0 | ~68 - 72 | COSY: H4; HSQC: C5; HMBC: C4 |
| C6 (C=N) | - | ~165 - 170 | HMBC: H2, NH, NH₂ |
| NH/NH₂ | ~7.0 - 9.0 (broad) | - | HMBC: C6 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and pH.[12][13]
Comparative Analysis: 2D NMR vs. Other Techniques
While 2D NMR is exceptionally powerful, it's important to understand its place among other structural validation techniques.
| Technique | Advantages | Disadvantages | Best For... |
| 2D NMR | Provides complete atomic connectivity in solution; Non-destructive; Relatively fast. | Requires soluble material; Can be insensitive for very low concentrations. | Primary structure confirmation of soluble organic molecules. |
| X-ray Crystallography | Provides an absolute 3D structure in the solid state; Unambiguous. | Requires a suitable single crystal, which can be difficult or impossible to grow. | Absolute stereochemistry and solid-state packing information. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight and elemental composition. | Provides no information on atomic connectivity (isomerism). | Confirming molecular formula and identifying fragments (with MS/MS). |
For Tetrahydrofuran-2-carboximidamide hydrochloride, 2D NMR is the optimal primary technique because it directly addresses the key question of atomic connectivity in the solution phase, which is most relevant to its biological application. X-ray crystallography would be an excellent complementary technique to confirm absolute stereochemistry if a suitable crystal can be obtained.
Detailed Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of the Tetrahydrofuran-2-carboximidamide hydrochloride sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O will cause the exchangeable NH protons to disappear from the ¹H spectrum. DMSO-d₆ is often preferred to observe these protons.
-
Vortex the tube gently until the sample is fully dissolved. Ensure no solid material remains.[6]
NMR Data Acquisition
The following experiments should be run on a 400 MHz (or higher) NMR spectrometer.
-
Standard ¹H Spectrum: Acquire a standard 1D proton spectrum to check sample concentration and signal line shape.
-
Standard ¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum.
-
gCOSY (gradient-selected COSY):
-
Use standard pulse programs provided by the spectrometer software.
-
Acquire data with sufficient resolution in both dimensions to resolve cross-peaks.
-
-
gHSQC (gradient-selected HSQC):
-
Use an edited HSQC sequence to differentiate CH/CH₃ signals from CH₂ signals by phase.[7]
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
-
gHMBC (gradient-selected HMBC):
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 7-10 Hz to observe 2- and 3-bond correlations.[7]
-
Acquire sufficient scans to observe the crucial, weaker correlations.
-
Caption: Experimental and logical workflow for structural validation.
Conclusion
The structural validation of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide has demonstrated a systematic and logically sound approach using a suite of 2D NMR experiments—COSY, HSQC, and HMBC. By understanding the specific information each experiment provides and the causal reasons for their selection, researchers can move beyond simple data collection to a state of confident and irrefutable structural confirmation. This robust, self-validating workflow ensures the scientific integrity of subsequent research and development efforts.
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Oranic Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Chertkov, V. A., Shestakova, A. K., & Krivdin, L. B. (2012). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
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Navigating the Challenges of Amidine Bioisosterism in Modern Drug Design: A Comparative Guide
In the intricate landscape of drug discovery, the strategic modification of lead compounds is paramount to achieving optimal therapeutic profiles. Among the myriad of functional groups available to medicinal chemists, the amidine moiety presents a double-edged sword. Its ability to form strong hydrogen bonds and engage in electrostatic interactions often translates to high potency. However, the inherent basicity of amidines frequently leads to liabilities such as poor oral bioavailability, rapid metabolism, and potential off-target toxicities, including hERG channel inhibition.[1][2] This guide provides a comprehensive comparison of bioisosteric replacements for amidines, offering experimental insights and actionable protocols for researchers navigating the complexities of drug design.
The Amidine Conundrum: Balancing Potency and Physicochemical Properties
Amidine functional groups, characterized by a pKa typically ranging from 10 to 12, are predominantly protonated at physiological pH.[2] This positive charge can be advantageous for binding to negatively charged pockets in target proteins, as exemplified by many serine protease inhibitors that mimic the natural substrates arginine or lysine.[3] However, this high basicity is a significant hurdle for oral drug development. The charged species exhibits poor membrane permeability, limiting its absorption from the gastrointestinal tract.[1] Furthermore, the strong basicity can lead to interactions with acidic phospholipids and off-target proteins, contributing to toxicity.
The imperative for medicinal chemists is clear: to identify bioisosteric replacements that retain the desirable binding interactions of the amidine group while mitigating its unfavorable physicochemical properties. An ideal bioisostere should mimic the spatial arrangement and hydrogen bonding capabilities of the amidine but possess a lower pKa, thereby improving its drug-like characteristics.
A Comparative Analysis of Amidine Bioisosteres
The selection of an appropriate bioisostere is a critical decision in the lead optimization process. This section provides a comparative overview of common amidine replacements, supported by experimental data to guide the researcher's choice.
Non-Basic and Weakly Basic Bioisosteres
For applications where the basicity of the amidine is detrimental, several non-basic or weakly basic functional groups can serve as effective replacements. These bioisosteres are particularly useful for improving oral bioavailability and reducing off-target effects associated with high basicity.
| Functional Group | Representative Structure | pKa Range | Key Characteristics & Considerations |
| Amidinohydrazone | R-C(=N-NH2)-R' | ~7-8 | Significantly lower basicity than amidines, improving oral bioavailability. Retains hydrogen bond donor and acceptor capabilities. Successfully used in thrombin inhibitors.[4][5] |
| Acylguanidine | R-C(=O)-NH-C(=NH)-NH2 | ~8 | Basicity is attenuated by the adjacent carbonyl group. Can serve as a bioisostere for guanidines as well. Improved pharmacokinetic profiles have been reported.[1] |
| Heterocycles (e.g., 1-aminoisoquinoline) | ~5-7 | Can mimic the planar structure and hydrogen bonding pattern of protonated amidines. 1-aminoisoquinoline has been used as a benzamidine bioisostere in thrombin inhibitors, demonstrating reduced basicity while maintaining affinity.[6] | |
| Diaminosquarate | Weakly acidic | A non-basic mimic of the guanidinium group, which is structurally related to the amidinium ion. Has been explored as a novel HIV-1 Tat-TAR RNA inhibitor.[1] |
Basic Bioisosteres with Modulated Basicity
In some cases, a degree of basicity is required for target engagement. The following bioisosteres offer a means to fine-tune the pKa while still providing a cationic or polar interaction.
| Functional Group | Representative Structure | pKa Range | Key Characteristics & Considerations |
| Guanidine | R-NH-C(=NH)-NH2 | ~13-14 | Structurally similar to amidines but with an additional nitrogen atom. Even more basic than amidines, which can exacerbate bioavailability issues. Often considered for replacement itself.[1] |
| N-substituted Amidines | R-C(=NR')-NHR'' | Varies | Substitution on the nitrogen atoms can modulate the pKa. Steric hindrance can also influence the accessibility of the basic center. |
| Arylimidamides (AIAs) | ~7-8 | Possess lower pKa values than traditional aromatic amidines, leading to improved bioavailability. Have shown promise as antiparasitic agents.[2] |
Experimental Workflows for Evaluation of Amidine Bioisosteres
The successful implementation of a bioisosteric replacement strategy relies on robust experimental evaluation. The following section outlines key in vitro assays for characterizing and comparing the performance of amidine analogues.
I. Synthesis of Amidine Bioisosteres
A. General Synthesis of Acylguanidines
This protocol provides a general method for the synthesis of acylguanidines from amines.[7]
-
Step 1: Formation of the N-acylcyanamide intermediate. To a solution of the starting aryl iodide or bromide in a suitable solvent (e.g., toluene), add cyanamide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., K2CO3).
-
Step 2: Carbonylation. Pressurize the reaction vessel with carbon monoxide (CO) and heat to the appropriate temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Step 3: Amination. Cool the reaction mixture, purge with an inert gas, and add the desired amine.
-
Step 4: Reaction and Work-up. Stir the reaction mixture at room temperature or with gentle heating until the N-acylcyanamide intermediate is consumed. Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
B. Synthesis of Amidinohydrazones
This protocol describes a general route to amidinohydrazones, which can serve as guanidine and amidine bioisosteres.
-
Step 1: Hydrazone Formation. React the corresponding aldehyde or ketone with hydrazine hydrate in a suitable solvent like ethanol at reflux to form the hydrazone.
-
Step 2: Amidine Formation. The subsequent conversion to an amidinohydrazone can be achieved through various methods, including reaction with a Vilsmeier-Haack reagent followed by treatment with ammonia.
II. In Vitro Assay Protocols
A. Cell Permeability Assay using Caco-2 Cells
This assay is a standard method to predict intestinal drug absorption.[8][9][10][11]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Application: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Bidirectional Assay (Optional): To assess active efflux, also measure permeability from the basolateral to the apical side (B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active transporters.
B. hERG Inhibition Assay using Patch-Clamp Electrophysiology
This is the gold-standard method for assessing the risk of drug-induced QT prolongation.[12][13][14][15]
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record ionic currents.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the control (vehicle).
-
IC50 Determination: Plot the concentration-response curve and fit it to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Visualizing the Strategy: Aiding Bioisostere Selection
The following diagrams, generated using Graphviz, provide a visual framework for understanding and implementing the bioisosteric replacement of amidines.
Caption: Comparison of Amidine Bioisostere Strategies.
Caption: Decision Tree for Amidine Bioisostere Selection.
Case Study: Dabigatran Etexilate - A Prodrug Approach to Amidine Bioavailability
A prominent example of overcoming the challenges of a basic amidine is the development of dabigatran etexilate (Pradaxa®), an oral direct thrombin inhibitor.[16][17][18][19][20] The active compound, dabigatran, contains a benzamidine moiety that is crucial for its potent inhibition of thrombin. However, due to its high polarity and basicity, dabigatran has very low oral bioavailability.
To address this, a prodrug strategy was employed. Dabigatran etexilate is a double prodrug where the carboxylic acid is esterified and the amidine is converted to a carbamate.[17] This uncharged prodrug is readily absorbed in the gastrointestinal tract. In vivo, esterases cleave the ethyl ester and the hexyl carbamate moieties to release the active dabigatran. This case study highlights an alternative and highly successful strategy to the direct bioisosteric replacement of the amidine group.
Conclusion
The bioisosteric replacement of amidines is a powerful strategy in drug design to mitigate the liabilities associated with their high basicity. By carefully selecting a replacement that mimics the key interactions of the amidine while possessing a more favorable physicochemical profile, medicinal chemists can significantly improve the drug-like properties of their lead compounds. This guide has provided a comparative analysis of common amidine bioisosteres, along with experimental protocols and a decision-making framework to aid researchers in this critical aspect of lead optimization. The successful navigation of amidine bioisosterism can ultimately lead to the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to the Efficacy of Pyrimidine Derivatives from Diverse Synthetic Origins
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a vast array of biologically active compounds.[1] This guide provides an in-depth, objective comparison of the efficacy of pyrimidine derivatives synthesized from different precursors, supported by experimental data to inform strategic decisions in drug discovery and development.
The Strategic Importance of Precursor Selection in Pyrimidine Synthesis
The biological and pharmacological activities of pyrimidine derivatives are profoundly influenced by their substitution patterns, which are, in turn, dictated by the choice of synthetic precursors and methodologies.[2][3] The selection of a particular synthetic route is a critical decision that impacts not only the yield and purity of the final compounds but also their potential therapeutic efficacy. This guide will explore the causal relationships between precursor selection, synthetic strategy, and the resultant biological activities of the synthesized pyrimidine derivatives.
Comparative Analysis of Synthetic Methodologies
The synthesis of the pyrimidine core can be achieved through various strategies, each with its own set of advantages and limitations. The choice of precursors directly influences the accessible chemical space and the types of functional groups that can be incorporated into the final molecule.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most established methods for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[4][5][6] This multicomponent reaction is highly valued for its simplicity and efficiency in generating dihydropyrimidinones (DHPMs), which serve as versatile intermediates for a wide range of biologically active molecules.[4][7]
Causality in the Biginelli Reaction: The choice of the aldehyde precursor is a key determinant of the substitution at the 4-position of the pyrimidine ring, which has been shown to be critical for biological activity.[2] Similarly, the selection of the β-dicarbonyl compound and the urea/thiourea derivative allows for facile modification at other positions, enabling the exploration of structure-activity relationships (SAR).
dot
Caption: General workflow of the Biginelli reaction.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of pyrimidine derivatives.[8][9][10] This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1][9]
The Rationale for Microwave Irradiation: The rapid heating and localized superheating effects of microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates. This is particularly advantageous for multicomponent reactions where multiple bonds are formed in a single step.
dot
Caption: A typical workflow for microwave-assisted pyrimidine synthesis.
Performance Comparison of Synthetic Methods
The efficiency of different synthetic strategies for accessing pyrimidine derivatives can vary significantly. The following table summarizes quantitative data for several key methods.
| Method | Key Precursors | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 hours | ~60-70% | [1] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [1][9] |
| From Chalcones (Microwave) | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent | [10] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | 18-93% (over 4 steps) | [1] |
Comparative Efficacy of Synthesized Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. This section provides a comparative overview of the antimicrobial, and anticancer activities of derivatives synthesized from different precursors.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[11][12][13] The nature of the precursors used in the synthesis plays a crucial role in determining the antimicrobial potency.
Key Structure-Activity Relationship Insights:
-
Electron-withdrawing groups on the aryl ring at the C4-position of the pyrimidine core have been shown to enhance antibacterial activity.[14]
-
The presence of a thiadiazole or triazole moiety fused to the pyrimidine ring can significantly increase antibacterial efficacy compared to simpler derivatives.[15]
-
Derivatives synthesized from chalcones have exhibited promising antitubercular activity.[16]
Table of Antimicrobial Activity Data
| Precursor/Synthetic Route | Derivative Type | Test Organism(s) | Activity (MIC in µg/mL) | Reference |
| Biginelli Reaction | Dihydropyrimidinones | E. coli, S. aureus | 6.25 - 250 | [5] |
| Chalcones | 2-Amino Pyrimidines | M. tuberculosis | Promising activity | [9][16] |
| Thieno[2,3-b]pyridine carboxamides | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | B. subtilis, E. coli | 7.81 - 15.63 | [17] |
| 6-Amino-2-thiouracil | Bicyclic and Tricyclic Pyrimidines | E. coli, B. subtilis, C. albicans | Active | [11] |
Anticancer Activity
The pyrimidine scaffold is a key component of many clinically used anticancer drugs.[18][19] The antiproliferative activity of synthetic pyrimidine derivatives is heavily influenced by the substituents introduced through the choice of precursors.[20][21]
Key Structure-Activity Relationship Insights:
-
The presence of a 4-chlorophenyl group at the C4-position of the pyrimidine nucleus has been associated with enhanced anticancer activity.[19]
-
Fusion of the pyrimidine ring with other heterocyclic systems, such as pyrido[2,3-d]pyrimidine , can lead to potent cytotoxicity against various cancer cell lines.[8]
-
Derivatives bearing hydrazone moieties have shown significant anticancer potential.[22]
Table of Anticancer Activity Data
| Precursor/Synthetic Route | Derivative Type | Cancer Cell Line(s) | Activity (IC50 in µM) | Reference |
| 2-Cyanomethyl-1,3-benzothiazole & Aldehydes | Pyrido[2,3-d]pyrimidines | NCI-H460, HepG2, HCT-116 | Higher than doxorubicin | [8] |
| Various Precursors | Fused Pyrimidines | Various | Potent activity | [20][23] |
| 6-Amino-1,3-dimethyluracil | Pyrimidopyrazine-triones | Various | Highly potential | [24] |
| Chalcones & Guanidine | Pyrido[2,3-d]pyrimidines | A549 | Strong cytotoxicity | [21] |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Pyrimidine Derivatives from Chalcones
-
A mixture of the appropriate chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and a basic catalyst (e.g., NaOH) in a suitable solvent (e.g., ethanol) is prepared in a microwave-safe vessel.[10]
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 100-150°C for 5-20 minutes).[8]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine derivative.[10]
In Vitro Antimicrobial Activity Assay (Tube Dilution Method)
-
Serial dilutions of the test compounds and standard drugs are prepared in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[14]
-
A standardized inoculum of the test microorganism is added to each dilution.
-
The tubes are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Conclusion
The choice of precursors in the synthesis of pyrimidine derivatives is a critical factor that dictates not only the efficiency of the synthetic process but also the biological efficacy of the resulting compounds. Multicomponent reactions like the Biginelli synthesis and modern techniques such as microwave-assisted synthesis offer versatile and efficient routes to a diverse range of pyrimidine derivatives. The comparative data presented in this guide highlights the significant impact of precursor selection on the antimicrobial and anticancer activities of these compounds. By understanding the structure-activity relationships and leveraging the appropriate synthetic methodologies, researchers can more effectively design and develop novel pyrimidine-based therapeutic agents with enhanced efficacy.
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A Comparative Guide to the Reactivity of Tetrahydrofuran-2-carboximidamide Hydrochloride and Acyclic Amidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Amidine Functional Group - A Tale of Two Geometries
Amidines, characterized by the RC(NR)NR₂ functional group, are highly versatile moieties in organic synthesis and medicinal chemistry.[1][2] Their utility stems from their unique electronic properties, including strong basicity and significant nucleophilic character.[3] A critical distinction exists between cyclic amidines, where the core nitrogen atoms are part of a ring structure, and acyclic amidines, which possess a linear arrangement. This guide focuses on Tetrahydrofuran-2-carboximidamide hydrochloride as a representative cyclic amidine and compares its reactivity profile to that of common acyclic amidines.
The structural constraint of the tetrahydrofuran ring in Tetrahydrofuran-2-carboximidamide imposes a specific conformation on the amidine group, influencing its steric accessibility and the orientation of its lone pairs. In contrast, acyclic amidines exhibit greater conformational freedom, which can impact their interaction with various reagents.
Section 1: Basicity and pKa - The Foundation of Reactivity
The most fundamental chemical property of an amidine is its basicity, which is a direct measure of the availability of the lone pair of electrons on the nitrogen atoms to accept a proton.[4] Amidines are significantly more basic than amines and amides.[5][6] This enhanced basicity is attributed to the resonance stabilization of the resulting amidinium ion, where the positive charge is delocalized over both nitrogen atoms.[1][5]
Structural Influences on Basicity:
-
Substitution: The nature of the substituents on the amidine nitrogen atoms and the central carbon significantly impacts basicity. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
A reliable method for comparing the basicity of Tetrahydrofuran-2-carboximidamide hydrochloride and an acyclic amidine (e.g., acetamidine hydrochloride) is through potentiometric titration.
Objective: To determine and compare the pKa values of the conjugate acids of the cyclic and acyclic amidines.
Methodology:
-
Preparation of Solutions: Prepare standardized aqueous solutions of the amidine hydrochlorides (e.g., 0.1 M) and a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Place a known volume of the amidine hydrochloride solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution.
-
Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Expected Outcome: This experiment will provide a quantitative measure of the relative basicity of the two compounds, which is crucial for predicting their behavior in acid-base reactions and as catalysts.
Table 1: Representative pKa Values of Amine and Amidine Conjugate Acids
| Compound Class | Example | Approximate pKa of Conjugate Acid |
| Primary Amine | Methylamine | 10.6 |
| Cyclic Amine | Piperidine | 11.1 |
| Acyclic Amidine | Acetamidine | ~12.4 |
| Cyclic Amidine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 (in acetonitrile) |
Note: pKa values can vary depending on the solvent and temperature.[8][9]
Section 2: Nucleophilicity - The Heart of Synthetic Utility
Amidines are excellent nucleophiles, readily participating in reactions with a wide range of electrophiles. Their nucleophilicity is a key factor in their use as catalysts and in the synthesis of heterocyclic compounds.[2][10]
Factors Influencing Nucleophilic Reactivity:
-
Steric Hindrance: The tetrahydrofuran ring in Tetrahydrofuran-2-carboximidamide hydrochloride may present greater steric bulk around the nucleophilic nitrogen compared to a simple acyclic amidine like formamidine. This can influence the rate of reaction with sterically demanding electrophiles.
-
Electronic Effects: As discussed in the context of basicity, the inductive effect of the ring oxygen in the cyclic amidine can modulate the electron density on the nitrogen atoms, thereby affecting their nucleophilicity. Conversely, the substituents on acyclic amidines play a significant role; electron-donating groups enhance nucleophilicity.[7]
Experimental Protocol: Comparative Kinetic Study of N-Acylation
A common reaction to probe nucleophilicity is N-acylation. By monitoring the reaction rates of the cyclic and acyclic amidines with a standard acylating agent, their relative nucleophilicities can be determined.
Objective: To compare the rates of N-acylation for Tetrahydrofuran-2-carboximidamide hydrochloride and an acyclic amidine.
Methodology:
-
Reactant Preparation: Prepare equimolar solutions of the cyclic and acyclic amidines and an acylating agent (e.g., acetic anhydride or a p-nitrophenyl ester) in a suitable aprotic solvent (e.g., acetonitrile). The hydrochloride salt of the amidines will need to be neutralized with a non-nucleophilic base prior to the reaction.
-
Reaction Monitoring: Initiate the reactions in separate vessels at a constant temperature. Monitor the disappearance of the acylating agent or the appearance of the acylated product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy for a chromophoric substrate, or HPLC).
-
Rate Constant Calculation: Determine the second-order rate constants for each reaction by plotting the appropriate concentration data versus time.[7]
Expected Outcome: The amidine exhibiting the larger rate constant is the more potent nucleophile under the tested conditions. This data is invaluable for selecting the appropriate amidine for a desired synthetic transformation.
Caption: Generalized workflow for the nucleophilic acylation of an amidine.
Section 3: Stability and Hydrolysis - Considerations for Practical Application
The stability of amidines, particularly their susceptibility to hydrolysis, is a critical factor in their storage, handling, and application in aqueous or protic environments. The hydrolysis of amidines typically leads to the corresponding amide and amine.
Structural Impact on Hydrolytic Stability:
-
Cyclic vs. Acyclic: The constrained nature of the cyclic amidine may influence the rate of hydrolysis. Ring strain and the stereoelectronic effects of the tetrahydrofuran ring can affect the stability of the tetrahedral intermediate formed during hydrolysis. While direct comparative studies on the hydrolysis rates of these specific amidines are not prevalent in the searched literature, studies on other cyclic and acyclic functional groups have shown that ring structure can significantly impact reaction rates.[11][12][13]
-
pH Dependence: The rate of hydrolysis of amidines is generally pH-dependent. Both acid- and base-catalyzed hydrolysis pathways are possible.[14]
Experimental Protocol: Comparative Hydrolysis Rate Study
Objective: To compare the hydrolytic stability of Tetrahydrofuran-2-carboximidamide hydrochloride and an acyclic amidine at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at several pH values (e.g., pH 4, 7, and 10).
-
Reaction Setup: Dissolve a known concentration of each amidine in the different buffer solutions and maintain them at a constant temperature.
-
Monitoring Hydrolysis: At regular time intervals, withdraw aliquots from each solution and quench the hydrolysis. Analyze the concentration of the remaining amidine using a suitable method like HPLC.
-
Data Analysis: Determine the pseudo-first-order rate constants for hydrolysis at each pH by plotting the natural logarithm of the amidine concentration versus time.
Expected Outcome: This experiment will provide a quantitative comparison of the hydrolytic stability of the cyclic and acyclic amidines, which is essential for applications in biological systems or aqueous reaction media.
Caption: Simplified mechanism of amidine hydrolysis.
Conclusion: A Comparative Summary
The reactivity of Tetrahydrofuran-2-carboximidamide hydrochloride and acyclic amidines is a nuanced interplay of electronic and steric factors. While both classes of compounds are potent bases and nucleophiles, the cyclic nature of the former introduces specific constraints that can modulate its reactivity profile.
Table 2: Summary of Expected Reactivity Trends
| Property | Tetrahydrofuran-2-carboximidamide HCl | Acyclic Amidines (e.g., Acetamidine HCl) | Key Differentiating Factors |
| Basicity (pKa) | Potentially lower due to the inductive effect of the ring oxygen. | Generally high, influenced by substituents. | Inductive effects of the THF ring. |
| Nucleophilicity | May be sterically more hindered. | Steric hindrance is dependent on substituents. | Steric bulk of the THF ring. |
| Hydrolytic Stability | Potentially influenced by ring strain and stereoelectronics. | Stability is dependent on substituents and reaction conditions. | Conformational rigidity of the cyclic structure. |
This guide provides a framework for understanding and experimentally evaluating the reactivity differences between Tetrahydrofuran-2-carboximidamide hydrochloride and acyclic amidines. The provided protocols offer a starting point for researchers to generate quantitative data to inform their specific applications, from catalyst design to the synthesis of novel pharmaceutical agents.
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]
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Why are amidines so much more basic than amides? (2019, February 24). Reddit. Retrieved from [Link]
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Basicity of Amines and Amides - Explain and compare. (2021, November 8). Emily Learning. Retrieved from [Link]
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Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. (2018). ARKIVOC. Retrieved from [Link]
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Tetrahydrofuran-2-carboximidamide hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
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Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). Molecules, 25(15), 3456. Retrieved from [Link]
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Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022). RSC Advances, 12(50), 32549-32559. Retrieved from [Link]
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Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society. Retrieved from [Link]
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Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation. (2023). Nature Communications, 14(1), 1935. Retrieved from [Link]
-
Acyclic Amidines in the Strecker-Like Groebke-Blackburn-Bienayme' (GBB) Reaction. (2020). Chemistry, 2(3), 645-655. Retrieved from [Link]
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Synthesis of Amidines and its application to heterocycles synthesis. (2020). Molecules, 25(15), 3456. Retrieved from [Link]
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The Chemistry of the Amidines. (1944). Chemical Reviews, 35(2), 151-185. Retrieved from [Link]
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Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. (2017). 18th Brazilian Symposium on Theoretical Chemistry. Retrieved from [Link]
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Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022). Molecules, 27(5), 1700. Retrieved from [Link]
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Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society, 144(24), 10729–10738. Retrieved from [Link]
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Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022). Journal of the American Chemical Society, 144(24), 10729–10738. Retrieved from [Link]
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A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022). Angewandte Chemie International Edition, 61(50), e202212345. Retrieved from [Link]
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Amidines, isothioureas, and guanidines as nucleophilic catalysts. (2012). Chemical Society Reviews, 41(2), 561-574. Retrieved from [Link]
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Functionality of amidines and amidrazones. (2008). ARKIVOC, 2008(1), 153-194. Retrieved from [Link]
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Nucleophilic Reactivities of Imide and Amide Anions. (2010). The Journal of Organic Chemistry, 75(10), 3297-3307. Retrieved from [Link]
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Does anyone know any reliable reference for pKb values (Preferentially amidines pKb included)? (2015, January 2). ResearchGate. Retrieved from [Link]
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[Hydrolysis of the amidine analogs of penicillins]. (1979). Antibiotiki, 24(12), 890-895. Retrieved from [Link]
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The correct order of relative rate of acidic hydrolysis (cyclic ring) of the following compounds... (2023, June 9). YouTube. Retrieved from [Link]
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). University of Regina. Retrieved from [Link]
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Hydrolysis rates of saturated acyclic and cyclic sulfinamides: x-ray crystal structures of an acyclic sulfinamide and .gamma.-ammoniopropanesulfinate. (1991). The Journal of Organic Chemistry, 56(2), 678-683. Retrieved from [Link]
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Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Cost-benefit analysis of different synthetic routes to "Tetrahydrofuran-2-carboximidamide hydrochloride"
An Objective Comparison of Synthetic Routes to Tetrahydrofuran-2-carboximidamide hydrochloride: A Guide for Medicinal and Process Chemists
Abstract
Tetrahydrofuran-2-carboximidamide hydrochloride is a pivotal structural motif and a versatile building block in the synthesis of numerous pharmaceutical agents. The selection of a synthetic route for its preparation is a critical decision in the drug development pipeline, impacting scalability, cost of goods, and overall project timelines. This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways to this key intermediate. We will dissect each route, focusing on the underlying chemical principles, process safety, and economic viability, supported by established protocols and experimental data to empower researchers in making informed strategic decisions.
Introduction: The Strategic Importance of the Amidine Moiety
The amidine group is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and act as a bioisostere for various functional groups. In its protonated form, the resulting amidinium cation can form strong, charge-assisted hydrogen bonds with biological targets, such as serine proteases. Tetrahydrofuran-2-carboximidamide hydrochloride combines this valuable functionality with a saturated heterocyclic ring, a common feature in modern pharmaceuticals. Consequently, the efficient and robust synthesis of this intermediate is of significant interest. This analysis will compare the classic Pinner reaction, a route proceeding through a thioamide intermediate, and a less common approach utilizing an orthoester.
Comparative Analysis of Synthetic Methodologies
Route 1: The Pinner Reaction - A Time-Honored Approach
First described by Adolf Pinner in 1877, the Pinner reaction remains a highly reliable and fundamental method for converting nitriles into amidines.[1][2] The reaction proceeds in two distinct stages: the formation of a Pinner salt (an imidate hydrochloride) followed by aminolysis to yield the target amidine.[3][4]
Experimental Protocol: Pinner Reaction
-
Imidate Salt Formation: A solution of tetrahydrofuran-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M) is cooled to 0°C in a vessel equipped for gas dispersion. Anhydrous hydrogen chloride gas is bubbled through the solution at a rate that maintains the temperature below 10°C. Upon saturation, the vessel is sealed and stirred at ambient temperature for 16 hours. The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Aminolysis: The isolated Pinner salt is added portion-wise to a solution of ammonia in ethanol (7 N, approx. 3.0 eq) at 0°C. The resulting suspension is stirred at ambient temperature for 24 hours. The reaction mixture is then filtered to remove ammonium chloride, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from an ethanol/diethyl ether solvent system to yield Tetrahydrofuran-2-carboximidamide hydrochloride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is exceptionally sensitive to moisture. Water can hydrolyze the nitrile starting material or, more rapidly, the highly electrophilic nitrilium ion and imidate intermediates, leading to the formation of undesired amide and ester byproducts.[2] The use of anhydrous solvents and reagents is therefore non-negotiable for achieving high yields.
-
Gaseous HCl: The reaction requires a strong acid catalyst to protonate the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[5] Gaseous HCl is ideal as it provides the necessary acidity without introducing water.
-
Temperature Control: The initial addition of HCl is exothermic and conducted at 0°C to prevent side reactions.[1] The subsequent aminolysis is also performed at low temperatures initially to control the reaction rate.
Route 2: The Thioamide Pathway - A Milder Alternative
This route offers an alternative for substrates that may be incompatible with the strongly acidic conditions of the Pinner reaction. It involves the thionation of an amide, followed by S-alkylation to form a reactive thioimidate, which is then displaced by an amine.[6][7]
Experimental Protocol: Thioamide Amination
-
Thioamide Synthesis: Tetrahydrofuran-2-carboxamide (1.0 eq) and Lawesson's Reagent (0.5 eq) are suspended in anhydrous toluene. The mixture is heated to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting amide. The solvent is removed in vacuo, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield tetrahydrofuran-2-carbothioamide.
-
S-Methylation & Amination: The purified thioamide (1.0 eq) is dissolved in acetone. Methyl iodide (1.2 eq) is added, and the reaction is stirred at room temperature for 8 hours. The solvent and excess methyl iodide are removed under reduced pressure. The resulting crude S-methyl thioimidate is dissolved in a 2 M solution of ammonia in methanol and stirred for 16 hours. The solvent is evaporated, and the residue is treated with a 2 M HCl solution in diethyl ether to precipitate the hydrochloride salt, which is then isolated by filtration.
Causality Behind Experimental Choices:
-
Lawesson's Reagent: This is a highly effective and common reagent for converting the carbonyl of an amide into a thiocarbonyl.[8][9][10][11]
-
S-Alkylation: The sulfur of the thioamide is a soft nucleophile that readily reacts with soft electrophiles like methyl iodide. This creates a highly reactive thioimidate intermediate where the S-methyl group is an excellent leaving group, facilitating the subsequent nucleophilic attack by ammonia.
-
Safety Considerations: This route involves reagents with significant hazards. Lawesson's Reagent can release toxic gases upon contact with water or acid and should be handled in a well-ventilated fume hood.[8][9] Methyl iodide is a potent carcinogen and alkylating agent, requiring strict handling protocols to avoid exposure.[12][13][14][15]
Route 3: The Orthoester Approach
This method involves the reaction of an orthoester with an amine, which can be a viable, albeit less common, route to amidines.[16][17]
Experimental Protocol: Orthoester Route
-
Orthoester Formation: Tetrahydrofuran-2-carbonitrile (1.0 eq) is suspended in anhydrous ethanol (3.0 eq). The mixture is cooled to 0°C, and dry HCl gas is bubbled through the solution. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the crude orthoester intermediate.
-
Amination: The crude orthoester is dissolved in ethanol, and ammonium chloride (1.1 eq) is added. The mixture is heated to reflux for 8 hours. After cooling, the solvent is evaporated, and the product is isolated and purified by recrystallization.
Causality Behind Experimental Choices:
-
Orthoester as Intermediate: Orthoesters serve as protected forms of carboxylic acids and can react with amines, particularly under acidic catalysis, to form amidines. The initial step is essentially the first part of a Pinner reaction, which can be driven towards the orthoester in the presence of excess alcohol.[2]
-
Ammonium Chloride: This reagent serves as the source of ammonia for the amination step. The reaction is typically driven by heating to displace the alkoxy groups of the orthoester.
Quantitative and Qualitative Comparison
To facilitate a direct comparison, the key performance indicators for each route are summarized below. Costs are estimated as low (
| Parameter | Route 1: Pinner Reaction | Route 2: Thioamide Amination | Route 3: Orthoester Route |
| Overall Yield | 70-85% | 60-75% | 55-70% |
| Purity (Post-Crystallization) | >99% | >98% | >98% |
| Starting Material Cost | $ | $ | |
| Reagent Cost | |||
| Number of Steps | 2 | 3 | 2 |
| Scalability | Excellent | Good | Moderate |
| Process Safety | High hazard (HCl gas)[18][19][20][21] | High hazard (MeI, Lawesson's)[9][12][14][15] | Moderate |
| Environmental Impact | Moderate | High (sulfur/iodine waste) | Moderate |
Visualization of Synthetic Workflows
The logical flow of each synthetic pathway is depicted below using Graphviz diagrams.
Caption: A streamlined two-step process via an isolable Pinner salt.
Caption: A three-step route involving hazardous but effective reagents.
Caption: A two-step process proceeding through an orthoester intermediate.
Conclusion and Recommendations
The selection of an optimal synthetic route is invariably a function of the specific project goals, including scale, available equipment, and safety infrastructure.
-
Recommendation for Large-Scale Production: The Pinner Reaction (Route 1) is unequivocally the superior choice for large-scale, cost-driven manufacturing. It boasts the highest yields, utilizes relatively inexpensive starting materials, and is highly scalable. The primary challenge is the capital investment and engineering controls required for the safe handling of anhydrous hydrogen chloride gas.[20][21][22]
-
Recommendation for Lab-Scale and Versatility: The Thioamide Pathway (Route 2) offers greater flexibility for medicinal chemistry applications where substrate scope and milder conditions might be prioritized. However, its economic viability at scale is hampered by the high cost and significant safety/environmental concerns associated with Lawesson's reagent and methyl iodide.[8][9][12] This route is best suited for smaller scale syntheses where cost is not the primary driver.
-
Alternative Consideration: The Orthoester Route (Route 3) is a mechanistically viable pathway but generally offers no significant advantages over the Pinner reaction in terms of yield or simplicity for this specific target. It may be considered if a nitrile is unavailable but an orthoester is readily accessible through other means.
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A Spectroscopic Guide: Distinguishing Tetrahydrofuran-2-carboximidamide Hydrochloride from its Free Base
For researchers, scientists, and drug development professionals working with amidine-containing molecules, understanding the distinct characteristics of the salt versus the free base form is fundamental. Tetrahydrofuran-2-carboximidamide is a valuable building block, and its state—as a hydrochloride salt or a neutral free base—profoundly influences its reactivity, solubility, and spectroscopic signature. This guide provides an in-depth comparison of these two forms, grounded in experimental data and spectroscopic principles, to enable unambiguous identification in the laboratory.
The core difference lies in the protonation state of the carboximidamide (amidine) functional group. The hydrochloride salt exists as an amidinium ion, where the positive charge is delocalized across the N-C-N system. This delocalization is the primary driver for the significant spectral differences observed between the two forms.
Experimental Protocol: Generating the Free Base from the Hydrochloride Salt
To perform a direct spectroscopic comparison, a pure sample of the free base is required. The hydrochloride salt can be readily converted to its free base form through a standard acid-base neutralization and extraction procedure. This process must be self-validating, meaning the resulting product should be confirmed by the very spectroscopic methods detailed in this guide.
Step-by-Step Methodology:
-
Dissolution: Dissolve a known quantity of Tetrahydrofuran-2-carboximidamide hydrochloride in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath (0-5°C). Slowly add a 1M aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise while stirring. Monitor the pH of the solution with a calibrated pH meter or pH paper. Continue adding the base until the pH is distinctly alkaline (pH 10-12) to ensure complete deprotonation.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous phase multiple times (e.g., 3 x 20 mL for a small-scale reaction) with an appropriate organic solvent in which the free base is soluble but the inorganic salts (like NaCl) are not, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the Tetrahydrofuran-2-carboximidamide free base, typically as an oil or a low-melting solid.
Experimental Workflow Diagram
Caption: Workflow for the conversion of an amidinium salt to its free base form.
Part 1: Infrared (IR) Spectroscopy Comparison
IR spectroscopy is highly sensitive to changes in bond polarity and vibrational energy, making it an excellent first-pass technique to differentiate the salt from the free base. The key regions of interest are the N-H stretching region (3000-3500 cm⁻¹) and the C=N stretching region (1600-1700 cm⁻¹).
Causality of Spectral Shifts:
-
Amidinium Hydrochloride: The positive charge on the amidinium ion leads to stronger N-H bonds and significant hydrogen bonding with the chloride counter-ion. This broadens and shifts the N-H stretching vibrations to lower wavenumbers, often appearing as a very broad "amidinium band" between 2800-3200 cm⁻¹. Due to resonance delocalization, the C-N bonds have a bond order of approximately 1.5, which weakens the C=N double bond character. This results in the C=N stretching frequency appearing at a lower wavenumber compared to a true imine.[1][2][3]
-
Amidine Free Base: This neutral molecule exhibits distinct C-NH₂ and C=NH groups. The N-H bonds of the primary amine will show characteristic asymmetric and symmetric stretching bands, which are typically sharper and appear at higher frequencies (3300-3500 cm⁻¹) than in the salt. The C=N double bond is localized, resulting in a stronger bond and a higher stretching frequency, typically around 1640-1690 cm⁻¹.
| Functional Group | Amidinium Hydrochloride (Salt) | Amidine (Free Base) | Rationale for Difference |
| N-H Stretch | ~2800-3200 cm⁻¹ (very broad) | ~3300-3500 cm⁻¹ (two sharp bands) | Protonation and H-bonding cause broadening and a red shift.[2][4] |
| C=N Stretch | ~1660-1680 cm⁻¹ | ~1640-1690 cm⁻¹ (often stronger) | Resonance in the salt weakens the C=N bond character. |
| N-H Bend (Scissoring) | ~1600-1640 cm⁻¹ | ~1580-1620 cm⁻¹ | Change in electronic environment and hybridization. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The protonation state of the amidine group creates a distinct electronic environment that significantly impacts the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR).
Causality of Chemical Shifts:
The key difference is the electron-withdrawing effect of the positively charged amidinium group in the salt form. This positive charge deshields adjacent nuclei, causing their resonance signals to appear further downfield (at a higher ppm value).[5][6]
¹H NMR Spectroscopy
-
N-H Protons: In the free base, the -NH₂ protons typically appear as a somewhat broad signal in the 5-8 ppm range, depending on the solvent and concentration. In the amidinium salt, these protons are more acidic and deshielded, shifting significantly downfield to >8 ppm and often appearing as a very broad resonance due to fast exchange and quadrupolar coupling.
-
C(2)-H Proton: The proton attached to the chiral center of the tetrahydrofuran ring (position 2) is directly adjacent to the amidine group. In the salt form, the powerful inductive effect of the C=N⁺H₂ group will shift this proton downfield compared to its position in the free base.
¹³C NMR Spectroscopy
-
Amidine Carbon: The most dramatic difference is observed for the amidine carbon itself. In the free base, this carbon typically resonates in the 150-160 ppm range. Upon protonation, the positive charge is delocalized onto this carbon, causing a strong deshielding effect and shifting its resonance significantly downfield to the 162-167 ppm range or higher. This downfield shift is a definitive indicator of salt formation.
| Nucleus | Amidinium Hydrochloride (Salt) | Amidine (Free Base) | Rationale for Difference |
| ¹H: N-H Protons | > 8.0 ppm (broad) | ~5.0-8.0 ppm | Positive charge on nitrogen atoms causes strong deshielding.[5] |
| ¹H: C(2)-H Proton | Downfield Shift (e.g., ~4.5 ppm) | Upfield (~4.0 ppm) | Inductive electron-withdrawal by the C=N⁺H₂ group. |
| ¹³C: Amidine Carbon | ~162-167 ppm | ~150-160 ppm | Deshielding due to delocalized positive charge.[7] |
| ¹³C: C(2) Carbon | Downfield Shift (e.g., ~70 ppm) | Upfield (~65 ppm) | Inductive effect from the adjacent positively charged group. |
Part 3: Mass Spectrometry (MS)
When using soft ionization techniques like Electrospray Ionization (ESI), both the free base and the hydrochloride salt will typically show the same primary ion in positive ion mode. The instrument detects the protonated molecule of the free base, which is the amidinium cation.
-
Tetrahydrofuran-2-carboximidamide Free Base (M): In the ESI source, it will be protonated to form [M+H]⁺.
-
Tetrahydrofuran-2-carboximidamide Hydrochloride ([M+H]⁺Cl⁻): The salt is already composed of the [M+H]⁺ cation and a Cl⁻ anion. The mass spectrometer will detect the cation.
Therefore, the primary m/z value observed will be identical for both compounds, corresponding to the molecular weight of the free base plus the mass of a proton. The key distinction lies not in the spectrum itself, but in the interpretation: for the free base, you are observing an ion formed in the source, while for the salt, you are observing the pre-existing cation. Fragmentation patterns would be expected to be identical, likely involving cleavage of the tetrahydrofuran ring or loss of ammonia.[8]
Structural Rationale for Spectroscopic Differences
The profound differences in the IR and NMR spectra are rooted in the electronic structure of the amidine versus the amidinium group. The amidinium cation is stabilized by resonance, which delocalizes the positive charge over both nitrogen atoms and the central carbon. This results in two C-N bonds of equal length and intermediate bond order. The free base, in contrast, has a localized imine double bond (C=N) and an amine single bond (C-N).
Caption: Electronic differences between the free base and the protonated amidinium ion.
Conclusion
The hydrochloride salt and free base of Tetrahydrofuran-2-carboximidamide can be unequivocally distinguished using standard spectroscopic techniques.
-
IR Spectroscopy provides a rapid check, with the salt showing a broad amidinium N-H stretch below 3200 cm⁻¹ and the free base displaying sharper N-H bands above 3300 cm⁻¹.
-
NMR Spectroscopy offers definitive proof. A significant downfield shift of the amidine carbon signal in the ¹³C NMR spectrum (>162 ppm) is a hallmark of the amidinium salt. Concurrently, the adjacent C(2)-H proton and the N-H protons will also appear at higher chemical shifts in the ¹H NMR spectrum of the salt.
By understanding the causal relationships between protonation, electronic structure, and spectroscopic output, researchers can confidently identify and characterize these two essential forms of Tetrahydrofuran-2-carboximidamide, ensuring the integrity and success of their scientific endeavors.
References
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Oomens, J., et al. (2022). Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions. RSC Publishing. Available at: [Link]
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Wishart, D.S., et al. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Human Metabolome Database. Available at: [Link]
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Clementi, S., et al. (1978). Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. ResearchGate. Available at: [Link]
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Horne, W.S., et al. (2004). Hydrogen-bonding behavior of amidines in helical structure. PMC - NIH. Available at: [Link]
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Pashnova, L., et al. (2022). 1 H NMR spectra of amidine (4) -А, ionic liquid (6) prepared after.... ResearchGate. Available at: [Link]
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Pardo, M.C., et al. (1980). NMR Studies on Imidines. VI.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
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Chmielarz, P., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii). RSC Publishing. Available at: [Link]
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Jackman, L.M., & Jen, T. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society. Available at: [Link]
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NIST. (n.d.). Tetrahydrofuran - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]
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NIST. (n.d.). Tetrahydrofuran - Infrared Spectrum. NIST WebBook. Available at: [Link]
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NIST. (n.d.). Tetrahydrofuran - Gas Phase Infrared Spectrum. NIST WebBook. Available at: [Link]
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Cook, D. (1964). PROTONATION SITE IN ORGANIC BASES FROM INFRARED X—H DEFORMATION MODES. Canadian Science Publishing. Available at: [Link]
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Abraham, R.J., et al. (2010). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. Available at: [Link]
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Anonymous. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]
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Chertkov, V.A., et al. (2012). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). ResearchGate. Available at: [Link]
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Hamlow, L.A., et al. (2020). Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. PMC - NIH. Available at: [Link]
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Koster, S., & Du Prez, F.E. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. Available at: [Link]
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PubChem. (n.d.). Tetrahydrofuran. Available at: [Link]
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Chertkov, V.A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Available at: [Link]
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Oomens, J., et al. (2008). Infrared spectra of the protonated neurotransmitter histamine: Competition between imidazolium and ammonium isomers in the gas phase. ResearchGate. Available at: [Link]
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Reddit User. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Reddit. Available at: [Link]
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Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
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Rybachenko, G.M. (2019). Infrared spectrum of THF containing water (blue line), a drop crashed.... ResearchGate. Available at: [Link]
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Dwivedi, A., et al. (2021). Experimental IR spectra of tetrahydrofuran. ResearchGate. Available at: [Link]
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Eyster, J.M. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton eCommons. Available at: [Link]
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NIST. (n.d.). Tetrahydrofuran. NIST WebBook. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]
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A Head-to-Head Comparison of Catalysts for the Synthesis of Tetrahydrofuran-2-carboximidamide Hydrochloride
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Tetrahydrofuran-2-carboximidamide hydrochloride is a key building block, valued for its utility in constructing a variety of heterocyclic scaffolds for medicinal chemistry. The synthesis of this amidine, primarily from its corresponding nitrile, is a critical transformation where the choice of catalyst dictates not only the yield and purity but also the overall efficiency and scalability of the process.
This guide provides an in-depth, head-to-head comparison of two primary catalytic strategies for the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride: the classical Pinner reaction employing a stoichiometric acid catalyst (anhydrous hydrogen chloride) and modern transition-metal-catalyzed approaches that offer milder conditions and broader functional group tolerance.
Understanding the Core Synthesis: From Nitrile to Amidine
The most direct and common route to Tetrahydrofuran-2-carboximidamide hydrochloride begins with Tetrahydrofuran-2-carbonitrile. The central challenge is the activation of the nitrile group toward nucleophilic attack by an amine source. The choice of catalyst is fundamental to how this activation is achieved.
Catalyst Showdown: Classical Acidity vs. Modern Transition Metals
Method 1: The Pinner Reaction (Anhydrous HCl Catalyst)
First described by Adolf Pinner in 1877, the Pinner reaction remains a robust and widely used method for synthesizing amidines from nitriles.[1][2] The reaction proceeds in two distinct stages: first, the formation of a Pinner salt (an imino ester hydrochloride) via the acid-catalyzed addition of an alcohol to the nitrile; second, the subsequent reaction of the Pinner salt with ammonia to yield the desired amidine hydrochloride.
Mechanism of Action: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst, anhydrous HCl. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is an imino ester hydrochloride, or Pinner salt. This salt is then isolated and treated with a source of ammonia (e.g., a solution of ammonia in an alcohol) to displace the alkoxy group and form the final amidine hydrochloride product.
Caption: The two-stage mechanism of the Pinner reaction.
Experimental Protocol: Pinner Synthesis of Tetrahydrofuran-2-carboximidamide Hydrochloride
Materials:
-
Tetrahydrofuran-2-carbonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas or generated in situ)
-
Ammonia (gas or saturated solution in ethanol)
Procedure:
-
Pinner Salt Formation:
-
A solution of Tetrahydrofuran-2-carbonitrile (1.0 equiv.) in anhydrous diethyl ether is cooled to 0°C in an ice bath.
-
Anhydrous ethanol (1.1 equiv.) is added to the solution.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in ether is added, until saturation. The reaction must be kept under anhydrous conditions to prevent hydrolysis of the nitrile to the corresponding amide.
-
The reaction vessel is sealed and stored at a low temperature (e.g., 4°C) for 12-24 hours, during which time the Pinner salt typically precipitates as a white solid.
-
The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the ethyl imidate hydrochloride (Pinner salt).
-
-
Amidine Formation:
-
The isolated Pinner salt is suspended in anhydrous ethanol and cooled to 0°C.
-
A saturated solution of ammonia in ethanol is added dropwise to the suspension with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization to yield Tetrahydrofuran-2-carboximidamide hydrochloride.
-
Method 2: Modern Transition-Metal Catalysis (e.g., Copper-Catalyzed Reactions)
In recent years, transition-metal catalysis has emerged as a powerful alternative for the synthesis of amidines, offering milder reaction conditions and often higher functional group tolerance.[3][4] While a direct copper-catalyzed conversion of Tetrahydrofuran-2-carbonitrile to the amidine is not as commonly reported as the Pinner reaction, related copper-catalyzed three-component reactions of alkynes, sulfonyl azides, and amines provide a modern, catalytic route to N-sulfonyl amidines.[3][4] These methods highlight the potential for developing more advanced catalytic systems for direct amidine synthesis.
Other modern approaches include palladium-catalyzed reactions involving isocyanide insertion[5] and ruthenium-catalyzed tandem reactions.[3] These methods, while not direct substitutions for the Pinner reaction in this specific case, represent the forefront of catalytic amidine synthesis.
General Principle of a Modern Catalytic Approach: A representative modern approach might involve the in-situ generation of a reactive intermediate from the nitrile, facilitated by a metal catalyst. This intermediate would then be intercepted by an amine. For instance, a Lewis acidic metal catalyst could coordinate to the nitrile, activating it towards nucleophilic attack under neutral or mildly basic conditions, thus avoiding the use of strong acids.
Caption: General workflow for a modern transition-metal-catalyzed amidine synthesis.
Representative Protocol (Hypothetical, based on related transformations):
Materials:
-
Tetrahydrofuran-2-carbonitrile
-
Amine source (e.g., ammonium chloride with a non-nucleophilic base)
-
Transition metal catalyst (e.g., CuI, Pd(OAc)₂)
-
Ligand (if required)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the transition metal catalyst (e.g., 5 mol%), ligand (if necessary), and the amine source.
-
Add the anhydrous, degassed solvent, followed by Tetrahydrofuran-2-carbonitrile (1.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Head-to-Head Performance Comparison
| Feature | Method 1: Pinner Reaction (Anhydrous HCl) | Method 2: Modern Transition-Metal Catalysis |
| Catalyst Type | Stoichiometric Acid (Brønsted Acid) | Catalytic Metal Complex (Lewis Acid/Redox) |
| Starting Materials | Nitrile, Alcohol, Ammonia | Nitrile, Amine Source |
| Reaction Conditions | Low temperatures (0°C to RT), anhydrous | Elevated temperatures (60-120°C), inert atmosphere |
| Typical Yields | Substrate-dependent, can be high (70-90%) | Generally good to excellent (60-95%) for optimized systems |
| Solvents | Ethers, Alcohols | Toluene, Dioxane, DMF |
| Pros | Well-established, simple reagents, often high-yielding, product precipitates as hydrochloride salt | Catalytic (lower waste), milder conditions (avoids strong acid), broader functional group tolerance |
| Cons | Requires stoichiometric amounts of strong acid, highly sensitive to moisture, intermediate isolation often necessary, limited functional group tolerance | Catalyst cost and sensitivity, may require inert atmosphere, ligand optimization can be necessary, potential for metal contamination in the final product |
Conclusion and Recommendations
The choice between the classical Pinner reaction and a modern transition-metal-catalyzed approach for the synthesis of Tetrahydrofuran-2-carboximidamide hydrochloride depends heavily on the specific requirements of the project.
-
For large-scale synthesis and process development , the Pinner reaction offers significant advantages. Its reliance on inexpensive and readily available reagents (HCl, ethanol, ammonia) and the often straightforward isolation of the crystalline hydrochloride product make it an economically viable and scalable option. However, careful control of anhydrous conditions is critical to its success.
-
For medicinal chemistry and the synthesis of complex molecules , a modern, transition-metal-catalyzed method may be preferable. The milder reaction conditions and higher tolerance for other functional groups in the molecule can be enabling for late-stage functionalization or for substrates that are sensitive to strong acids. While the initial investment in catalyst development and optimization may be higher, the potential for cleaner reactions and broader applicability is a significant advantage in a research setting.
Ultimately, both methods provide viable pathways to the target molecule. A thorough evaluation of the substrate scope, desired scale, and economic factors will guide the discerning scientist to the optimal catalytic choice.
References
- Cho, S. H., Yoo, E. J., Bae, I., & Chang, S. (2005). Catalytic One-Pot Synthesis of Cyclic Amidines by Virtue of Tandem Reactions Involving Intramolecular Hydroamination under Mild Conditions. Journal of the American Chemical Society.
- Park, S., et al. (2020). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Organic Letters.
- Aoyagi, N., & Endo, T. (2020). Six-Membered Cyclic Amidines as Efficient Catalysts for the Synthesis of Cyclic Dithiocarbonates from Carbon Disulfide and Epoxides under Mild Conditions. Synlett.
- Joung, S., et al. (2020).
- Martin, M. L., Wilson, C., & Boyer, A. (2023). Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation.
-
Wikipedia contributors. (n.d.). Pinner reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
- Kollár, L., et al. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ACS Omega.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetrahydrofuran-2-carboximidamide Hydrochloride
Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. Tetrahydrofuran-2-carboximidamide hydrochloride, a specialized reagent, requires a disposal protocol that is both methodical and grounded in a thorough understanding of its chemical properties and associated hazards. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step framework for managing this chemical waste stream, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Section 1: Essential Safety Profile & Hazard Identification
Before any handling or disposal, a complete understanding of the chemical's hazard profile is paramount. This knowledge forms the basis for all safety and disposal protocols that follow. Tetrahydrofuran-2-carboximidamide hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazards that dictate the necessary precautions.
According to its Safety Data Sheet (SDS), the compound is not merely benign surplus material; it is a hazardous substance requiring careful management[1]. All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed otherwise by environmental health and safety (EHS) professionals[2][3].
Table 1: GHS Hazard Classification for Tetrahydrofuran-2-carboximidamide Hydrochloride
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source: CymitQuimica Safety Data Sheet[1]
Furthermore, the tetrahydrofuran (THF) moiety in the compound's structure warrants an additional, critical consideration: the potential for peroxide formation[4]. Like THF, this compound may form explosive peroxides upon prolonged storage or exposure to air[4][5]. Therefore, containers of this chemical, including waste containers, should be dated upon receipt and opening to track their age and manage this risk[6][7].
Section 2: Pre-Disposal Considerations & Waste Minimization
Effective waste management begins with proactive waste minimization. The goal is to reduce the volume and toxicity of waste generated without compromising research integrity.[8]
-
Source Reduction : Order only the quantity of chemical required for your experiments to avoid generating surplus stock that becomes waste[8][9].
-
Inventory Management : Maintain a meticulous inventory of all chemicals. This prevents the purchase of duplicates and helps track the age of peroxide-forming compounds[7][8].
-
Scale Reduction : Whenever feasible, adapt experiments to a microscale to reduce the volume of reagents used and, consequently, the amount of waste produced[9][10].
Section 3: The Disposal Workflow: A Step-by-Step Protocol
Disposing of Tetrahydrofuran-2-carboximidamide hydrochloride is not a single action but a systematic process. Adherence to this workflow is critical for safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Eye/Face Protection : Wear chemical safety goggles. If splashing is a possibility, a full-face shield is recommended[1][6].
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's compatibility chart[11]. Remove gloves using the proper technique and wash hands thoroughly after handling[1].
-
Body Protection : A fully buttoned laboratory coat is mandatory to protect against skin contact[7][11].
Step 2: Segregate and Select a Waste Container
Proper segregation prevents dangerous chemical reactions within a waste container.[12][13]
-
Waste Characterization : Tetrahydrofuran-2-carboximidamide hydrochloride is a non-halogenated, nitrogen-containing organic solid.
-
Segregation : This waste must be kept separate from incompatible materials. Do not mix it with:
-
Container Selection :
-
Use a container made of a compatible material, such as a high-density polyethylene (HDPE) bottle or pail, with a secure, screw-top lid[10]. Glass containers are also acceptable[12].
-
The container must be in good condition, leak-proof, and clean on the outer surfaces[9].
-
Never use food containers for chemical waste storage[9].
-
Step 3: Label the Waste Container
Proper labeling is a regulatory requirement and is essential for the safety of everyone who may handle the container[8][15]. As soon as the first particle of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department[3][17].
The label must include:
-
The words "Hazardous Waste"[16].
-
The full, unabbreviated chemical name: "Tetrahydrofuran-2-carboximidamide hydrochloride"[15].
-
The specific hazards associated with the chemical (e.g., Irritant, Harmful if Swallowed)[15].
-
The date the waste was first added to the container (accumulation start date)[3].
-
The name and contact information of the generating researcher or lab[3][15].
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[2][8].
-
Location : The SAA must be under the control of the laboratory personnel generating the waste. Do not move waste through public hallways to a different storage room[2][13].
-
Containment : Store the waste container in secondary containment, such as a spill tray or tub, to contain any potential leaks[3][12].
-
Closure : Keep the waste container securely closed at all times, except when adding waste[8][9].
-
Quantity Limits : Be aware of SAA quantity limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste[2][8].
Step 5: Arrange for Final Disposal
Once the container is nearly full (no more than 80-90%) or you have finished generating this waste stream, arrange for its collection by your institution's EHS or a licensed hazardous waste vendor[7][9].
-
Complete the hazardous waste tag with the final accumulation date[3].
-
Submit a chemical waste collection request through your institution's designated system[7][16].
-
Do not attempt to dispose of this chemical via the standard trash or by dissolving and pouring it down the drain[9][18]. The SDS explicitly states to "Dispose of contents/container to hazardous waste disposal"[1].
Section 4: Managing Spills and Contaminated Materials
Spills must be treated as part of the waste generation process. All materials used to clean up a spill of Tetrahydrofuran-2-carboximidamide hydrochloride are also considered hazardous waste[2][3].
-
Evacuate and Alert : If the spill is large or you are not trained to handle it, evacuate the area, alert colleagues, and contact your institution's emergency response line[2][11].
-
Control and Contain : For minor spills, ensure proper ventilation and wear appropriate PPE.
-
Absorb : Cover the spill with an inert absorbent material like sand, vermiculite, or silica gel[1].
-
Collect : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Label and Dispose : Label the container as "Spill Debris containing Tetrahydrofuran-2-carboximidamide hydrochloride" and dispose of it following the protocol in Section 3[1][16].
Section 5: Disposal of Empty Containers
An "empty" container that once held a hazardous chemical must be managed correctly to be considered non-hazardous.
-
A container that held this chemical is considered "RCRA empty" when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains[13].
-
As a best practice, triple rinse the empty container with a suitable solvent (such as water or ethanol)[2][3].
-
Crucially, the rinsate from this process is hazardous waste and must be collected in a properly labeled hazardous waste container for disposal[3].
-
Once triple-rinsed, deface or remove the original manufacturer's label, remove the cap, and dispose of the container in the appropriate glass or plastic recycling bin[2][3][8].
Section 6: The Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][19]. RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a system known as "cradle-to-grave" management[2][20]. The procedures outlined in this guide are designed to meet the standards set forth in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, which define how hazardous waste must be identified, managed, and disposed of[19].
Section 7: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of Tetrahydrofuran-2-carboximidamide hydrochloride.
Caption: Disposal workflow for Tetrahydrofuran-2-carboximidamide hydrochloride.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
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Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]
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Imidazole - Waste accumulation and disposal procedures . University of Washington. [Link]
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- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 18. acs.org [acs.org]
- 19. epa.gov [epa.gov]
- 20. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
A Researcher's Comprehensive Guide to the Safe Handling of Tetrahydrofuran-2-carboximidamide Hydrochloride
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and efficacy in your laboratory. This guide provides an in-depth, procedural framework for handling Tetrahydrofuran-2-carboximidamide hydrochloride, a compound that, while valuable in research and development, necessitates meticulous handling due to its potential hazards.[1] This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in authoritative safety data.
Hazard Identification and Risk Assessment
Tetrahydrofuran-2-carboximidamide hydrochloride is classified with several key hazards that dictate our handling procedures.[1] Understanding these risks is the foundational step in mitigating them.
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]
-
Skin Irritation, Category 2 (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation if inhaled.[1]
The presence of the GHS07 pictogram (exclamation mark) on its safety data sheet serves as an immediate visual warning for these hazards.[1] Due to its irritant properties, preventing exposure to the skin, eyes, and respiratory system is the principal goal of our safety protocol.[2]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. These controls are designed to contain the chemical at the source.
-
Chemical Fume Hood: All handling of Tetrahydrofuran-2-carboximidamide hydrochloride powder must be conducted within a certified chemical fume hood.[1][3] This is the most critical engineering control to prevent the inhalation of dust particles and ensure adequate ventilation.[2]
-
Ventilation: The laboratory should have a general ventilation system that maintains negative pressure and ensures a high rate of air exchange.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE): A Multi-Layered Approach
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Safety Goggles & Face Shield | Tightly fitting safety goggles are mandatory to protect against dust and splashes.[4] A face shield provides an additional layer of protection for the entire face and should be worn over goggles, especially when handling larger quantities.[3] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately as hazardous waste.[4] |
| Body | Laboratory Coat or Disposable Gown | A full-length lab coat or a disposable gown must be worn to protect skin and personal clothing from contamination.[3] For tasks with a higher risk of splashing, an impervious apron over the lab coat is advised. |
| Respiratory | N95 Respirator or Higher | When handling the powder outside of a fume hood (which is strongly discouraged) or during a spill cleanup, a suitable respirator is required to prevent inhalation of dust.[5][6] |
Safe Handling Protocol: A Step-by-Step Workflow
A systematic approach to handling is crucial to minimize exposure risks. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Workflow for Handling Tetrahydrofuran-2-carboximidamide hydrochloride
Caption: A procedural workflow for safely handling Tetrahydrofuran-2-carboximidamide hydrochloride.
Storage, Spill Management, and Disposal
Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed and upright to prevent leakage.[1][4]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[3] For liquid spills, use an inert absorbent material like sand or vermiculite.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be collected in a labeled, sealed hazardous waste container for proper disposal.[1][3]
First Aid
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Waste Disposal
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
All waste, including the chemical itself and any contaminated materials (gloves, paper towels, absorbent), must be disposed of as hazardous waste.[1]
-
Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the substance to enter drains or waterways.[1][3]
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
- Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. Benchchem.
- Safety Data Sheet - Tetrahydrofuran-2-carboximidamide hydrochloride. CymitQuimica.
- A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. PNNL-15761.
- Cl-amidine hydrochloride-SDS. MedChemExpress.
- Standard Operating Procedure for Tetrahydrofuran. University of California, Merced.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pnnl.gov [pnnl.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
